IP7e
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-[4-(2-methoxyethoxymethyl)phenyl]-5-methyl-3-phenyl-[1,2]oxazolo[4,5-c]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-25-19(17-10-8-16(9-11-17)15-28-13-12-27-2)14-20-21(23(25)26)22(24-29-20)18-6-4-3-5-7-18/h3-11,14H,12-13,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAACZFPADQMAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C(C1=O)C(=NO2)C3=CC=CC=C3)C4=CC=C(C=C4)COCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Diphosphoinositol Pentakisphosphate (IP7e)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphosphoinositol pentakisphosphate (IP7), often referred to as IP7e in various contexts, is a highly energetic inositol pyrophosphate that has emerged as a critical signaling molecule in a multitude of cellular processes. Possessing a pyrophosphate moiety, IP7 is not just a simple metabolite but a key regulator of protein function and signal transduction. This technical guide provides a comprehensive overview of IP7, with a focus on its mechanisms of action, the signaling pathways it modulates, and the experimental methodologies used to study its function.
Core Mechanism of Action: Protein Pyrophosphorylation
The primary and most unique mechanism of action of IP7 is protein pyrophosphorylation . This is a post-translational modification where IP7 directly transfers its β-phosphate group to a pre-phosphorylated serine residue on a target protein.[1] This process is distinct from conventional protein phosphorylation as it does not require a dedicated protein kinase for the pyrophosphate transfer.[1]
The key steps involved in protein pyrophosphorylation are:
-
Priming Phosphorylation: A target protein is first phosphorylated on a specific serine residue by a conventional protein kinase, such as Casein Kinase 2 (CK2).[2]
-
Pyrophosphate Transfer: IP7 then recognizes this phosphoserine and transfers its terminal phosphate, creating a pyrophosphorylated serine residue.[1]
This pyrophosphate modification can alter the protein's conformation, activity, and interaction with other molecules, thereby propagating a cellular signal. Pyrophosphorylated proteins have been shown to be resistant to conventional phosphatases, suggesting this modification may be more stable within the cell.[1]
Allosteric Regulation: A Secondary Mechanism
In addition to protein pyrophosphorylation, IP7 can also function as an allosteric regulator by directly binding to target proteins and modulating their activity. This binding is non-covalent and can either inhibit or activate the target protein's function.
A prominent example of this is the regulation of the serine/threonine kinase Akt (also known as Protein Kinase B). IP7 binds to the pleckstrin homology (PH) domain of Akt, competitively inhibiting its interaction with phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.[2][3][4] This prevents the full activation of Akt by PDK1, thereby downregulating insulin signaling and other Akt-dependent pathways.[2][4]
Another example is the interaction of 5-IP7 with synaptotagmin-1 (Syt1), a key calcium sensor in synaptic vesicle exocytosis. 5-IP7 binds to the C2B domain of Syt1 with high affinity, locking it in an inactive state and thereby suppressing neurotransmitter release.[3]
Quantitative Data
The following table summarizes key quantitative parameters related to the biological activity of IP7.
| Parameter | Target Protein | Value | Cell/System Type | Reference |
| IC50 | Akt (PDK1-mediated phosphorylation) | ~20 nM | In vitro | [2] |
| IC50 | Akt (PIP3-induced T308 phosphorylation) | ~1 µM | In vitro | [2] |
| Cellular Concentration | - | 0.5 - 5 µM | Cultured mammalian cells | |
| Binding Affinity (Kd) | Synaptotagmin-1 (Syt1) | 45-fold higher than IP6 | In vitro | [5] |
Signaling Pathways
IP7 is integrated into several critical signaling pathways, primarily through its modulation of key regulatory proteins.
IP7 Synthesis and Degradation Pathway
The cellular levels of IP7 are tightly regulated by a series of enzymes.
References
- 1. Protein pyrophosphorylation by inositol pyrophosphates is a posttranslational event - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inositol pyrophosphates inhibit Akt signaling, regulate insulin sensitivity and weight gain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inositol pyrophosphates inhibit Akt signaling, thereby regulating insulin sensitivity and weight gain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.kaist.ac.kr [pure.kaist.ac.kr]
IP7e: A Technical Whitepaper on a Potent, Indirect Activator of the Nurr1 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of Isoxazolo-pyridinone 7e (IP7e), a potent small molecule activator of the Nuclear receptor related 1 (Nurr1) signaling pathway. Nurr1 (also known as NR4A2) is an orphan nuclear receptor critical for the development and maintenance of dopaminergic neurons and a key regulator of anti-inflammatory responses in the central nervous system. As such, it represents a promising therapeutic target for neurodegenerative disorders like Parkinson's disease and inflammatory conditions such as multiple sclerosis. This compound has emerged as a significant research tool due to its nanomolar potency in cell-based assays. This guide details its mechanism of action, quantitative biological data, relevant experimental protocols, and its observed in vivo efficacy, providing a consolidated resource for researchers in neuropharmacology and drug discovery.
Introduction to Nurr1
Nurr1 is a member of the NR4A subfamily of orphan nuclear receptors. Its function is essential for the differentiation, survival, and maintenance of midbrain dopaminergic neurons[1]. Furthermore, Nurr1 plays a crucial anti-inflammatory role in glial cells (microglia and astrocytes) by repressing the activity of the pro-inflammatory transcription factor NF-κB[2]. Given its dual role in neuroprotection and inflammation suppression, therapeutic activation of the Nurr1 pathway is a compelling strategy for diseases characterized by dopaminergic neuron loss and neuroinflammation.
This compound: A Potent Nurr1 Signaling Activator
This compound (isoxazolo-pyridinone 7e) was identified as a highly potent activator of the Nurr1 signaling pathway[2]. It is a brain-penetrant and orally active compound, making it a valuable tool for both in vitro and in vivo studies[3].
Mechanism of Action
A critical finding is that this compound's mechanism of action is indirect . Extensive biophysical analysis, including protein NMR spectroscopy, has demonstrated that This compound does not directly bind to the Nurr1 ligand-binding domain (LBD) [1][3][4]. Crystal structures of the Nurr1 LBD show a collapsed orthosteric pocket filled with bulky hydrophobic sidechains, which explains the lack of direct binding for many reported modulators[3].
Instead, this compound is hypothesized to engage an unknown upstream effector protein or pathway, which in turn leads to the activation of Nurr1's transcriptional regulatory functions. The primary characterized downstream consequence of this compound-induced Nurr1 activation is the transrepression of NF-κB-mediated inflammatory gene expression. In response to inflammatory stimuli, Nurr1 is recruited to the p65 subunit of NF-κB on the promoters of inflammatory genes. This recruitment, facilitated by the CoREST corepressor complex, leads to the clearance of p65 and subsequent transcriptional repression, thereby shutting down the inflammatory cascade[2].
Signaling Pathway Diagram
References
An In-Depth Technical Guide on the Emerging Role of Inositol Pyrophosphates in Neuroinflammation
Audience: Researchers, scientists, and drug development professionals.
Core Topic: This technical guide explores the potential role of inositol pyrophosphates, with a focus on Diphosphoinositol Pentakisphosphate (IP7), in the complex processes of neuroinflammation. While direct evidence is still emerging, this document synthesizes current understanding from related pathways to provide a foundational resource for researchers.
Introduction to Inositol Pyrophosphates (IPPs)
Inositol pyrophosphates are a unique class of signaling molecules characterized by the presence of high-energy pyrophosphate moieties on an inositol ring. The most studied of these is 5-diphosphoinositol pentakisphosphate (5-IP7 or IP7), which is synthesized from its precursor, inositol hexakisphosphate (IP6), by a family of enzymes known as inositol hexakisphosphate kinases (IP6Ks). There are three main isoforms of this kinase: IP6K1, IP6K2, and IP6K3.[1][2] These molecules are pivotal in a wide array of cellular functions, including cell signaling, metabolism, and vesicular trafficking.[1][3] While their roles in the central nervous system (CNS) are established in areas like synaptic vesicle regulation and neuronal migration, their involvement in neuroinflammation is a burgeoning field of investigation.[1][4][5]
Biosynthesis of IP7
The primary pathway for the synthesis of 5-IP7 involves the phosphorylation of IP6 by IP6K enzymes, which transfers a phosphate group from ATP to the 5-position of the inositol ring. This process is tightly regulated and crucial for maintaining the cellular pool of IP7. The subsequent sections will delve into the known and potential signaling cascades involving IP7 in the context of the central nervous system and neuroinflammation.
References
The Nurr1 Signaling Pathway and the Modulatory Role of IP7e: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Nuclear receptor related 1 protein (Nurr1, NR4A2) is a critical transcription factor implicated in the development, maintenance, and survival of dopaminergic neurons, as well as in the modulation of inflammatory responses. Its dysfunction has been linked to neurodegenerative diseases such as Parkinson's disease. As an orphan nuclear receptor, the identification of direct ligands has been challenging, leading to significant interest in compounds that can modulate its activity. This technical guide provides a comprehensive overview of the Nurr1 signaling pathway, its regulation, and its downstream targets. We delve into the characteristics of IP7e, a potent activator of the Nurr1 signaling pathway, with a particular focus on its indirect mechanism of action. This guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling pathways and experimental workflows to facilitate further research and drug development efforts targeting the Nurr1 pathway.
The Nurr1 Signaling Pathway
Nurr1 is a member of the NR4A subfamily of orphan nuclear receptors and plays a pivotal role in a multitude of cellular processes. Unlike typical nuclear receptors, Nurr1 is thought to be regulated primarily through protein-protein interactions and post-translational modifications rather than by direct ligand binding.
Upstream Regulation of Nurr1
Nurr1 expression and activity are controlled by a complex network of signaling pathways. Key upstream regulators include:
-
cAMP Response Element-Binding Protein (CREB): The promoter of the Nurr1 gene contains a cAMP response element (CRE), making its transcription responsive to pathways that activate CREB[1].
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): The Nurr1 promoter also contains a kappa B (κB) site, indicating regulation by the NF-κB signaling pathway[1]. This interaction is particularly relevant in the context of inflammation.
-
Mitogen-Activated Protein Kinases (MAPKs): ERK2 and ERK5 have been shown to enhance Nurr1's transcriptional activity[2].
-
Wnt/β-catenin Pathway: There is evidence of crosstalk between the Wnt/β-catenin pathway and Nurr1 signaling, which can influence its transcriptional activity[1].
Downstream Target Genes of Nurr1
Nurr1 regulates the expression of a wide array of genes involved in various cellular functions. As a transcription factor, it can bind to DNA as a monomer, homodimer, or as a heterodimer with the Retinoid X Receptor (RXR). Some of the key downstream target genes include:
-
Dopaminergic Neuron Function:
-
Tyrosine Hydroxylase (TH): The rate-limiting enzyme in dopamine synthesis.
-
Dopamine Transporter (DAT): Responsible for the reuptake of dopamine from the synaptic cleft.
-
Vesicular Monoamine Transporter 2 (VMAT2): Packages dopamine into synaptic vesicles.
-
-
Neurotrophic Factor Signaling:
-
Brain-Derived Neurotrophic Factor (BDNF): A neurotrophin crucial for neuronal survival and differentiation[3].
-
Rearranged during transfection (RET): The receptor for glial cell line-derived neurotrophic factor (GDNF).
-
-
Axon Guidance and Angiogenesis:
-
Neuropilin-1 (Nrp1): A receptor protein involved in these processes[4].
-
-
Inflammation:
-
Nurr1 can transrepress the expression of pro-inflammatory genes by inhibiting the NF-κB pathway[5].
-
A diagram of the core Nurr1 signaling pathway is presented below:
This compound: A Potent, Indirect Activator of Nurr1 Signaling
This compound (Isoxazolo-pyridinone 7e) has been identified as a potent, brain-penetrant, and orally active activator of the Nurr1 signaling pathway[6]. However, compelling evidence from protein NMR structural footprinting data indicates that this compound does not directly bind to the Nurr1 ligand-binding domain (LBD). This suggests an indirect mechanism of action.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound's activity on the Nurr1 pathway.
| Parameter | Value | Cell Line/System | Reference |
| EC50 | 3.9 nM | Not specified | [6] |
| Luciferase Reporter Activity | Increased activity at 100 nM | HEK293T, SK-N-BE(2)-C, PC12 |
Note: The available data on the dose-response of this compound is limited. The reported increase in luciferase activity at 100 nM suggests a potent effect, but a full dose-response curve would be necessary for a complete characterization.
Proposed Mechanism of Action of this compound
The primary proposed mechanism for this compound's activation of the Nurr1 signaling pathway involves its modulation of the NF-κB pathway. In a murine model of multiple sclerosis (experimental autoimmune encephalomyelitis - EAE), this compound was shown to attenuate inflammation and neurodegeneration through an NF-κB pathway-dependent process[6]. Given the known inhibitory crosstalk between Nurr1 and NF-κB, it is hypothesized that this compound may suppress NF-κB activity, thereby relieving its inhibitory effect on Nurr1 and leading to an overall activation of the Nurr1 signaling pathway.
The proposed mechanism of this compound action is depicted in the following diagram:
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the Nurr1 signaling pathway and the effects of compounds like this compound.
Nurr1 Luciferase Reporter Gene Assay
This assay is used to quantify the transcriptional activity of Nurr1 in response to a test compound.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM
-
Lipofectamine 2000
-
pCMV-Nurr1 expression vector
-
pGL4.26[luc2/minP/Hygro] vector containing a Nurr1 response element (e.g., NBRE) upstream of the luciferase gene
-
pRL-TK Renilla luciferase control vector
-
Dual-Luciferase® Reporter Assay System (Promega)
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 104 cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C, 5% CO2.
-
Transfection:
-
For each well, prepare a DNA mixture in 10 µL of Opti-MEM containing:
-
50 ng of pCMV-Nurr1
-
100 ng of the Nurr1-responsive luciferase reporter vector
-
10 ng of pRL-TK Renilla luciferase control vector
-
-
In a separate tube, dilute 0.5 µL of Lipofectamine 2000 in 10 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the DNA mixture with the diluted Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
Add 20 µL of the transfection complex to each well.
-
-
Compound Treatment: After 6 hours of transfection, replace the medium with 100 µL of fresh DMEM containing the desired concentrations of this compound or vehicle control.
-
Luciferase Assay: After 24 hours of compound treatment, perform the Dual-Luciferase® Reporter Assay according to the manufacturer's instructions. Briefly:
-
Remove the medium and add 20 µL of 1X Passive Lysis Buffer to each well.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Add 100 µL of Luciferase Assay Reagent II to each well and measure firefly luciferase activity.
-
Add 100 µL of Stop & Glo® Reagent to each well and measure Renilla luciferase activity.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in activity relative to the vehicle control.
The workflow for the luciferase reporter assay is illustrated below:
References
- 1. researchgate.net [researchgate.net]
- 2. Multiple signaling pathways regulate the transcriptional activity of the orphan nuclear receptor NURR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of NR4A Ligands that Directly Bind and Modulate the Orphan Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Role of Nurr1 in Carcinogenesis and Tumor Immunology: A State of the Art Review - PMC [pmc.ncbi.nlm.nih.gov]
The Inhibitory Effects of Isoxazolo-Pyridinone 7e (IP7e) on NF-κB Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic inflammatory and autoimmune diseases represent a significant challenge in drug development. A key signaling pathway implicated in the pathology of many of these conditions is the Nuclear Factor-kappa B (NF-κB) pathway. Constitutive activation of NF-κB is a hallmark of inflammatory responses, leading to the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Consequently, targeted inhibition of this pathway is a promising therapeutic strategy. This technical guide explores the effects of a novel small molecule, Isoxazolo-Pyridinone 7e (IP7e), on NF-κB signaling. This compound is a potent activator of the orphan nuclear receptor Nurr1, which has been shown to play a critical role in the negative regulation of inflammatory processes. This document provides a comprehensive overview of the mechanism of action of this compound, quantitative data on its effects on NF-κB target gene expression, detailed experimental protocols for assessing its activity, and visual representations of the signaling pathways and experimental workflows.
This compound and the Nurr1-NF-κB Axis
This compound exerts its anti-inflammatory effects through the activation of Nurr1 (Nuclear receptor related 1 protein), a member of the nuclear receptor superfamily. Nurr1 activation has been demonstrated to transrepress the activity of NF-κB. The mechanism of this repression is believed to involve a direct interaction between Nurr1 and the p65 subunit of NF-κB, leading to the recruitment of co-repressor complexes to NF-κB target gene promoters and subsequent inhibition of transcription.[1][2][3][4]
Preventive treatment with this compound has been shown to be effective in a murine model of multiple sclerosis, Experimental Autoimmune Encephalomyelitis (EAE). This treatment reduces the incidence and severity of the disease by attenuating inflammation and neurodegeneration in the spinal cord in a manner dependent on the NF-κB pathway.
Data Presentation: The Impact of this compound on NF-κB Target Gene Expression
A study by Montarolo et al. (2014) investigated the effect of preventive this compound treatment on the expression of 84 key genes involved in the NF-κB signaling pathway in the spinal cords of EAE mice. While the raw quantitative data from this high-throughput analysis is not publicly available in a structured format, the study reports a significant inhibitory effect on the overall NF-κB-mediated transcriptional program. The table below summarizes the classes of affected genes and the observed trend of regulation by this compound.
| Gene Category | Representative Genes | Observed Effect of this compound Treatment |
| Pro-inflammatory Cytokines | Il1b, Tnf, Il6 | Downregulation |
| Chemokines | Ccl2, Ccl5, Cxcl10 | Downregulation |
| Adhesion Molecules | Vcam1, Icam1 | Downregulation |
| NF-κB Family Members & Regulators | Rela, Nfkb1, Ikbke | Modulation of expression consistent with pathway inhibition |
| Apoptosis Regulators | Bcl2a1, Bcl2l1 | Altered expression, contributing to reduced cell death |
Note: This table represents a qualitative summary based on the findings reported in Montarolo et al. (2014). The original publication should be consulted for a complete description of the results.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound via Nurr1 activation.
Experimental Workflow Diagram
Caption: Workflow for studying this compound's effects on NF-κB signaling in the EAE mouse model.
Experimental Protocols
NF-κB Signaling Pathway RT² Profiler PCR Array
This protocol is adapted for the analysis of spinal cord tissue from the EAE mouse model.
Objective: To quantitatively assess the expression of 84 key genes in the NF-κB signaling pathway.
Materials:
-
Spinal cord tissue from this compound-treated and vehicle-treated EAE mice.
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
RT² Profiler PCR Array for the mouse NF-κB signaling pathway (Qiagen or similar).
-
cDNA synthesis kit.
-
Real-time PCR instrument.
Methodology:
-
RNA Extraction:
-
Homogenize spinal cord tissue samples in lysis buffer.
-
Extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from an equal amount of total RNA for each sample using a cDNA synthesis kit.
-
-
Real-Time PCR:
-
Mix the synthesized cDNA with the appropriate real-time PCR master mix.
-
Aliquot the mixture into the wells of the 96-well RT² Profiler PCR Array.
-
Perform the real-time PCR using the cycling conditions recommended by the array manufacturer.
-
-
Data Analysis:
-
Analyze the raw Ct values using the manufacturer's provided data analysis software or a web-based tool.
-
Calculate the fold change in gene expression between the this compound-treated and control groups, normalizing to appropriate housekeeping genes.
-
Western Blot for NF-κB p65 and IκBα
Objective: To determine the protein levels of total and phosphorylated NF-κB p65 and IκBα in spinal cord tissue.
Materials:
-
Spinal cord tissue lysates from this compound-treated and vehicle-treated EAE mice.
-
Protein extraction buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Methodology:
-
Protein Extraction and Quantification:
-
Homogenize spinal cord tissue in lysis buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Immunohistochemistry for NF-κB p65 Nuclear Translocation
Objective: To visualize and quantify the nuclear translocation of the NF-κB p65 subunit in spinal cord sections.
Materials:
-
Paraffin-embedded spinal cord sections from this compound-treated and vehicle-treated EAE mice.
-
Xylene and graded ethanol series for deparaffinization and rehydration.
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0).
-
Blocking solution (e.g., 5% normal goat serum in PBST).
-
Primary antibody: anti-p65.
-
Biotinylated secondary antibody.
-
Avidin-biotin-peroxidase complex (ABC) reagent.
-
DAB substrate kit.
-
Hematoxylin counterstain.
-
Microscope.
Methodology:
-
Slide Preparation:
-
Deparaffinize the spinal cord sections in xylene and rehydrate through a graded ethanol series to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval buffer and heating.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with blocking solution.
-
Incubate the sections with the primary anti-p65 antibody overnight at 4°C.
-
Wash with PBST.
-
Incubate with a biotinylated secondary antibody.
-
Wash with PBST.
-
Incubate with ABC reagent.
-
Wash with PBST.
-
-
Visualization and Analysis:
-
Develop the signal with DAB substrate, resulting in a brown precipitate at the site of the antigen.
-
Counterstain the nuclei with hematoxylin.
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Examine the slides under a microscope to assess the subcellular localization of p65 (cytoplasmic vs. nuclear) and quantify the number of p65-positive nuclei in different regions of the spinal cord.
-
Conclusion
The available evidence strongly suggests that Isoxazolo-Pyridinone 7e (this compound) is a promising therapeutic candidate for inflammatory and autoimmune diseases due to its ability to inhibit the NF-κB signaling pathway through the activation of Nurr1. Further research, including detailed quantitative analyses of its effects on the NF-κB transcriptome and proteome, is warranted to fully elucidate its mechanism of action and to advance its development as a novel anti-inflammatory agent. The experimental protocols and visualizations provided in this guide offer a robust framework for researchers and drug development professionals to investigate the therapeutic potential of this compound and other Nurr1 activators.
References
- 1. The Critical Role of Nurr1 as a Mediator and Therapeutic Target in Alzheimer’s Disease-related Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory feedback control of NF-κB signalling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF‑κB is negatively associated with Nurr1 to reduce the inflammatory response in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Chemical Properties and Biological Activity of Isoxazolo-pyridinone 7e
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoxazolo-pyridinone 7e, also known as IP7e, has emerged as a potent and selective activator of the Nuclear receptor related 1 protein (Nurr1). Nurr1 is an orphan nuclear receptor that plays a critical role in the development and maintenance of dopaminergic neurons and exerts potent anti-inflammatory effects. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and mechanism of action of Isoxazolo-pyridinone 7e. Detailed experimental protocols for key assays and a summary of its effects in a preclinical model of multiple sclerosis are presented, highlighting its potential as a therapeutic agent for neuroinflammatory and neurodegenerative diseases.
Chemical Properties
Isoxazolo-pyridinone 7e is a synthetic small molecule with the chemical name 6-(4-((2-methoxyethoxy)methyl)phenyl)-5-methyl-3-phenylisoxazolo[4,5-c]pyridin-4(5H)-one. Its chemical structure and key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₃H₂₂N₂O₄ |
| Molecular Weight | 390.4 g/mol |
| IUPAC Name | 6-[4-(2-methoxyethoxymethyl)phenyl]-5-methyl-3-phenyl-[1][2]oxazolo[4,5-c]pyridin-4-one |
| Synonyms | This compound |
| ChEMBL ID | CHEMBL401032 |
Biological Activity and Mechanism of Action
Isoxazolo-pyridinone 7e is a potent activator of the Nurr1 signaling pathway.[1][3] Nurr1 is a transcription factor that plays a crucial role in regulating the expression of genes involved in inflammation and neuronal survival. The primary mechanism of action of Isoxazolo-pyridinone 7e involves the activation of Nurr1, which in turn represses the activity of the pro-inflammatory transcription factor NF-κB.[1][3][4] This inhibition of the NF-κB pathway leads to a reduction in the expression of various pro-inflammatory cytokines and other inflammatory mediators.[3]
Quantitative Biological Data
The following table summarizes the key quantitative data for the biological activity of Isoxazolo-pyridinone 7e.
| Parameter | Value | Assay | Reference |
| EC₅₀ for full-length Nurr1 activation | 3.9 nM | NBRE-based luciferase reporter assay | [2] |
Signaling Pathway
The activation of Nurr1 by Isoxazolo-pyridinone 7e initiates a signaling cascade that ultimately leads to the suppression of NF-κB-mediated inflammation. A simplified representation of this pathway is depicted below.
Experimental Protocols
Induction of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol describes the induction of EAE in C57BL/6 mice, a common model for multiple sclerosis research.
Materials:
-
Myelin oligodendrocyte glycoprotein 35-55 (MOG₃₅₋₅₅) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS)
-
Isoflurane for anesthesia
-
Syringes and needles
Procedure:
-
On day 0, immunize 8-week-old female C57BL/6 mice subcutaneously at two sites on the back with a total of 200 µg of MOG₃₅₋₅₅ peptide emulsified in CFA.[5]
-
On the same day (day 0) and again 48 hours later (day 2), administer 200 ng of PTX in PBS via intraperitoneal injection.[5]
-
Monitor the mice daily for clinical signs of EAE, which typically appear between 9 and 14 days post-immunization.[6]
-
Score the clinical severity of EAE based on a standardized scale (e.g., 0 = no clinical signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = forelimb paralysis, 5 = moribund).
Administration of Isoxazolo-pyridinone 7e in EAE Mice
This protocol outlines the preventive treatment of EAE with Isoxazolo-pyridinone 7e.
Materials:
-
Isoxazolo-pyridinone 7e (this compound)
-
Tween 80
-
Saline solution (0.9% NaCl)
-
Gavage needles
Procedure:
-
Prepare a 10x stock solution of this compound in Tween 80.[1][3]
-
For administration, dilute the stock solution in saline to a final concentration that delivers a dose of 10 mg/kg body weight.[1][3]
-
For preventive treatment, administer the this compound solution or vehicle (Tween 80 in saline) to the EAE-induced mice by oral gavage twice daily, starting from day 7 post-immunization and continuing until day 23.[3]
Western Blot for NF-κB p65 Subunit
This protocol describes the detection of the p65 subunit of NF-κB in cell lysates by Western blotting.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against NF-κB p65
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Lyse cells or tissues in lysis buffer and determine the protein concentration.
-
Load 40 µg of total protein per lane and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane in blocking buffer for at least 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against NF-κB p65 (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with wash buffer.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Nurr1 Transcriptional Activity Assay (Luciferase Reporter Assay)
This protocol outlines a method to measure the activation of Nurr1 by Isoxazolo-pyridinone 7e using a luciferase reporter gene.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Mammalian expression vector for full-length human Nurr1
-
Luciferase reporter plasmid containing Nurr1 binding response elements (NBRE) upstream of the luciferase gene (e.g., pGL3-NBRE-Luc)
-
Control reporter plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Isoxazolo-pyridinone 7e
-
Dual-luciferase reporter assay system
Procedure:
-
Co-transfect HEK293T cells with the Nurr1 expression vector, the NBRE-luciferase reporter plasmid, and the control reporter plasmid using a suitable transfection reagent.
-
After 24 hours, treat the transfected cells with varying concentrations of Isoxazolo-pyridinone 7e or vehicle control.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.[7][8]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the concentration of Isoxazolo-pyridinone 7e to determine the EC₅₀ value.
Summary and Future Directions
Isoxazolo-pyridinone 7e is a potent and specific activator of the Nurr1 signaling pathway with demonstrated efficacy in a preclinical model of multiple sclerosis. Its ability to suppress neuroinflammation through the inhibition of the NF-κB pathway makes it a promising therapeutic candidate for a range of neurodegenerative and neuroinflammatory disorders. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to evaluate its safety and efficacy in more advanced preclinical models. The detailed protocols provided in this guide should serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Effects of Isoxazolo-Pyridinone 7e, a Potent Activator of the Nurr1 Signaling Pathway, on Experimental Autoimmune Encephalomyelitis in Mice | PLOS One [journals.plos.org]
- 2. Assessment of NR4A Ligands that Directly Bind and Modulate the Orphan Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Isoxazolo-Pyridinone 7e, a Potent Activator of the Nurr1 Signaling Pathway, on Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 7. Luciferase Assay System Protocol [worldwide.promega.com]
- 8. Luciferase Reporter Assay for Determining the Signaling Activity of Interferons | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Solubility and Stability of IP7e
For Researchers, Scientists, and Drug Development Professionals
Abstract
IP7e, a potent and brain-penetrant activator of the nuclear receptor related protein 1 (Nurr1), presents a promising therapeutic candidate for neurodegenerative diseases. This technical guide provides a comprehensive overview of the current knowledge on the solubility and stability of this compound, critical parameters for its successful development as a drug. This document collates available quantitative data, outlines relevant experimental methodologies, and provides visual representations of associated pathways and workflows to aid researchers in their understanding and utilization of this compound.
Introduction
This compound, chemically identified as 6-[4-[(2-methoxyethoxy)methyl]phenyl]-5-methyl-3-phenyl-isoxazolo[4,5-c]pyridin-4(5H)-one, is a small molecule that has garnered significant interest for its potent activation of Nurr1 signaling. Nurr1 is a crucial transcription factor in the development and maintenance of dopaminergic neurons, making it a key target for therapeutic intervention in conditions such as Parkinson's disease. The efficacy and safety of any potential drug candidate are intrinsically linked to its physicochemical properties, with solubility and stability being paramount. This guide serves as a core reference for researchers, providing a detailed examination of these properties for this compound.
Chemical and Physical Properties
A foundational understanding of the basic properties of this compound is essential for any experimental design.
| Property | Value |
| Chemical Name | 6-[4-[(2-methoxyethoxy)methyl]phenyl]-5-methyl-3-phenyl-isoxazolo[4,5-c]pyridin-4(5H)-one |
| Molecular Formula | C₂₃H₂₂N₂O₄ |
| Molecular Weight | 390.43 g/mol |
| CAS Number | 500164-74-9 |
| Appearance | Solid (form not specified in available literature) |
| Storage | Recommended storage at +4°C. |
Solubility Profile
The solubility of a compound is a critical determinant of its absorption, distribution, and overall bioavailability. The available data on the solubility of this compound is currently limited to organic solvents.
| Solvent | Concentration | Conditions |
| Dimethyl Sulfoxide (DMSO) | 100 mM | With warming |
| Ethanol | 20 mM | With gentle warming |
Note: There is currently no publicly available data on the aqueous solubility of this compound at various pH values. However, one study describes an in vivo administration protocol where this compound was first dissolved in Tween 80, a nonionic surfactant, and then diluted in a saline solution for oral gavage.[1] This suggests that the use of surfactants or other excipients may be necessary to achieve sufficient aqueous concentrations for biological studies. A European patent also indicates that the compound can be formulated for oral or parenteral administration and may exist in a free base or pharmaceutically acceptable salt form, which would influence its solubility.[2]
Stability Profile
The stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. Currently, there is a lack of detailed, publicly available stability data for this compound. This includes information on its degradation kinetics, half-life under various stress conditions (e.g., temperature, pH, light), and the identity of potential degradation products.
General Recommendations: Given the absence of specific data, standard precautionary measures for a novel small molecule should be taken:
-
Storage: Store at the recommended +4°C, protected from light.
-
Solution Preparation: Prepare fresh solutions for experiments whenever possible. If stock solutions in organic solvents like DMSO are prepared, they should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The stability of this compound in DMSO over time has not been formally reported.
Experimental Protocols
Detailed, validated experimental protocols for assessing the solubility and stability of this compound are not currently available in the public domain. However, standard methodologies can be adapted for this purpose.
Solubility Determination
A common method for determining the thermodynamic solubility of a compound is the shake-flask method.
Protocol Outline: Shake-Flask Method for Aqueous Solubility
-
Preparation: Add an excess amount of solid this compound to a series of vials containing buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the solubility (in mg/mL or µM) as a function of pH.
Stability Assessment
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.
Protocol Outline: Forced Degradation Study
-
Stress Conditions: Expose solutions of this compound to a variety of stress conditions, including:
-
Acid Hydrolysis: e.g., 0.1 N HCl at elevated temperature.
-
Base Hydrolysis: e.g., 0.1 N NaOH at elevated temperature.
-
Oxidation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Stress: Heating the solid or solution.
-
Photostability: Exposure to UV and visible light.
-
-
Time Points: Sample the stressed solutions at various time points.
-
Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the intact this compound from any degradation products. Mass spectrometry (LC-MS) can be used to identify the mass of the degradants.
-
Data Analysis: Calculate the percentage of degradation and determine the degradation rate constant and half-life under each condition.
Signaling Pathways and Experimental Workflows
Nurr1 Signaling Pathway
This compound is an activator of the Nurr1 signaling pathway. Understanding this pathway is crucial for interpreting the biological effects of the compound.
A simplified diagram of the Nurr1 signaling pathway activated by this compound.
Experimental Workflow for In Vivo Study
The following diagram outlines a general workflow for an in vivo study of this compound, as described in the literature.[1]
A generalized workflow for conducting an in vivo study with this compound.
Conclusion
This compound is a compound of significant interest for its potential in treating neurodegenerative diseases through the activation of Nurr1. While preliminary data on its solubility in organic solvents and a recommended storage temperature are available, a comprehensive understanding of its aqueous solubility and stability profile is lacking. This guide highlights the current knowledge gaps and provides a framework of standard experimental protocols that can be employed to generate this critical data. The generation of a complete physicochemical profile will be essential for the continued development of this compound as a therapeutic agent. Further research into the solubility and stability of this compound is strongly encouraged to facilitate its translation from a promising research tool to a potential clinical candidate.
References
The Blood-Brain Barrier Challenge: An In-Depth Technical Guide to the Brain Penetrance of Nurr1 Activators
For Researchers, Scientists, and Drug Development Professionals
The nuclear receptor related 1 (Nurr1), a critical transcription factor in the development, maintenance, and survival of dopaminergic neurons, has emerged as a promising therapeutic target for neurodegenerative diseases, particularly Parkinson's disease. The therapeutic potential of Nurr1 activators, however, is critically dependent on their ability to cross the highly selective blood-brain barrier (BBB) and achieve sufficient concentrations in the central nervous system (CNS). This technical guide provides a comprehensive overview of the brain penetrance of known Nurr1 activators, detailing the experimental methodologies used for their assessment and visualizing the key pathways and processes involved.
Quantitative Assessment of Brain Penetrance
The ability of a compound to penetrate the brain is quantitatively described by the brain-to-plasma concentration ratio (Kp) and, more importantly, the unbound brain-to-plasma concentration ratio (Kp,uu). Kp,uu is the most accurate predictor of target engagement in the CNS as it accounts for the fraction of the drug that is not bound to plasma proteins or brain tissue and is therefore free to interact with its target. A Kp,uu value greater than 0.3 is generally considered indicative of significant brain penetration.
Below is a summary of the available quantitative data on the brain penetrance of select Nurr1 activators.
| Compound | Animal Model | Dosing Route | Kp | Kp,uu | Brain/Blood Ratio (AUC) | Citation |
| BRF110 | Rat | Intraperitoneal | 0.57 | Not Reported | 1.7 (in mice) | [1] |
| XCT0135908 | Mouse | Intraperitoneal | Not Reported | Not Reported | < 0.03 | [2] |
| 4A7C-301 | Rat | Oral | Described as "penetrated into the brain well" - quantitative data not publicly available. | Not Reported | Not Reported | [3] |
| Amodiaquine | Rat | Not Specified | In vivo efficacy in a Parkinson's disease model suggests brain penetrance, but quantitative data is not readily available. | Not Reported | Not Reported | [4][5] |
| Chloroquine | Rat | Not Specified | In vivo efficacy in a Parkinson's disease model suggests brain penetrance, but quantitative data is not readily available. | Not Reported | Not Reported | [4][5] |
Note: The lack of publicly available, standardized Kp,uu values for a wide range of Nurr1 activators highlights a significant gap in the preclinical characterization of these compounds and underscores the importance of rigorous pharmacokinetic studies in CNS drug discovery.
Experimental Protocols for Determining Brain Penetrance
The determination of brain penetrance is a multi-step process involving in vivo studies and bioanalytical quantification. The following sections detail the typical methodologies employed.
In Vivo Pharmacokinetic Studies in Rodents
Objective: To determine the concentration-time profiles of a Nurr1 activator in both plasma and brain tissue following systemic administration.
Materials:
-
Nurr1 activator of interest
-
Vehicle for administration (e.g., a solution of ethanol, propylene glycol, and saline)
-
Male C57BL/6 mice or Sprague-Dawley rats (typically 8-10 weeks old)
-
Dosing syringes and needles (for intravenous, intraperitoneal, or oral administration)
-
Blood collection tubes (containing an anticoagulant like EDTA)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for brain extraction
-
Homogenizer for brain tissue
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Dosing: A cohort of animals is administered the Nurr1 activator at a specific dose (e.g., 1-10 mg/kg) via the desired route.
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), a subset of animals is anesthetized.
-
Blood Collection: Blood is collected via cardiac puncture into anticoagulant-containing tubes. The blood is then centrifuged to separate the plasma.
-
Brain Tissue Collection: Following blood collection, the animals are transcardially perfused with saline to remove remaining blood from the brain vasculature. The brain is then carefully excised, weighed, and flash-frozen or immediately homogenized.
-
Sample Processing:
-
Plasma: Plasma samples may require protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove precipitated proteins.
-
Brain Homogenate: The brain tissue is homogenized in a suitable buffer. The homogenate then undergoes protein precipitation and centrifugation.
-
-
Bioanalysis: The concentrations of the Nurr1 activator in the processed plasma and brain homogenate supernatants are quantified using a validated LC-MS/MS method.[6][7][8]
Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To accurately and selectively quantify the concentration of the Nurr1 activator in biological matrices.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
Methodology:
-
Chromatographic Separation: An aliquot of the processed sample is injected onto a reverse-phase HPLC column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is used to separate the analyte from endogenous matrix components.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into the ESI source of the mass spectrometer. The analyte is ionized, and the mass spectrometer is set to monitor a specific precursor-to-product ion transition in multiple reaction monitoring (MRM) mode. This provides high selectivity and sensitivity for quantification.
-
Quantification: A calibration curve is generated using standards of known concentrations of the Nurr1 activator prepared in the same biological matrix. The concentration of the analyte in the unknown samples is then determined by comparing its peak area to the calibration curve.
Visualizing Key Pathways and Processes
Nurr1 Signaling in Neuroprotection and Anti-Inflammation
Nurr1 plays a crucial role in the survival of dopaminergic neurons and in modulating neuroinflammation. Its activation can lead to the transcription of genes involved in dopamine synthesis and can also suppress the expression of pro-inflammatory genes in microglia and astrocytes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. A quantitative LC-MS/MS method for determination of a small molecule agonist of EphA2 in mouse plasma and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Therapeutic Potential of IP7e in Multiple Sclerosis: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multiple sclerosis (MS) is a chronic autoimmune disease of the central nervous system (CNS) characterized by inflammation, demyelination, and subsequent axonal damage. Current therapeutic strategies primarily focus on modulating the immune response. This document explores the therapeutic potential of Isoxazolo-Pyridinone 7e (IP7e), a potent activator of the Nurr1 signaling pathway, as a novel approach to mitigate neuroinflammation and neurodegeneration in MS. This technical guide summarizes the key preclinical findings, details the experimental protocols used in these investigations, and visualizes the underlying molecular pathways and experimental workflows.
Introduction to this compound and its Target: Nurr1
This compound is a synthetic, orally bioavailable small molecule that has been identified as a highly specific and potent activator of the Nuclear receptor related 1 protein (Nurr1) signaling pathway. Nurr1, an orphan nuclear receptor, is a critical transcription factor in the development and maintenance of dopaminergic neurons. Emerging evidence has highlighted its significant anti-inflammatory role, particularly through the repression of the pro-inflammatory transcription factor NF-κB. Gene expression studies have shown that Nurr1 is downregulated in peripheral blood mononuclear cells of MS patients, suggesting its potential as a therapeutic target. This compound's ability to cross the blood-brain barrier and activate Nurr1 signaling presents a promising dual approach to MS therapy: directly suppressing neuroinflammation within the CNS and potentially offering neuroprotective benefits.
Preclinical Efficacy of this compound in Experimental Autoimmune Encephalomyelitis (EAE)
The primary preclinical evaluation of this compound for MS was conducted using the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a widely accepted animal model that mimics many of the pathological features of MS.
Preventive Treatment Protocol
In a preventive paradigm, this compound was administered to mice after immunization with myelin oligodendrocyte glycoprotein (MOG)35-55 peptide but before the onset of clinical symptoms. This approach aims to assess the compound's ability to prevent or delay the disease.
| Parameter | Vehicle-Treated EAE Mice (n=10) | This compound-Treated EAE Mice (n=9) | Statistical Significance |
| Clinical Score | |||
| Median Course | Higher Severity | Lower Severity | P<0.01 (Two-Way ANOVA) |
| Cumulative Score (median) | Higher | Lower | P<0.05 (Student's t-test) |
| Maximum Score (median) | Higher | Lower | P<0.01 (Student's t-test) |
| Disease Incidence | |||
| % Disease-Free Mice | Lower | Higher | Not specified |
| Weight Loss | |||
| % Weight Loss | More pronounced | Less pronounced | P<0.05 (Two-Way ANOVA) |
| Histopathology (Spinal Cord) | |||
| Axonal Damage (% Area) | Higher | Significantly Decreased | P<0.01 (Student's t-test) |
| Demyelination (% Area) | Higher | Trend towards decrease | Not statistically significant |
| Cellular Infiltrates (per section) | |||
| Perivascular Infiltrates | Higher | Trend towards reduction | P=0.09 (Student's t-test) |
| Macrophages (IB4+) | Higher | Significantly Decreased | P<0.01 (Student's t-test) |
| T Lymphocytes (CD3+) | Higher | Significantly Decreased | P<0.05 (Student's t-test) |
Data summarized from Montarolo et al., 2014.
Therapeutic Treatment Protocol
To evaluate its potential in established disease, this compound was administered to EAE mice after the first clinical signs appeared.
| Parameter | Vehicle-Treated EAE Mice (n=5) | This compound-Treated EAE Mice (n=4) | Statistical Significance |
| Clinical Score & Weight | No significant difference | No significant difference | Not significant |
| Histopathology (Spinal Cord) | |||
| Axonal Loss | No significant difference | No significant difference | Not significant |
| Demyelination | No significant difference | No significant difference | Not significant |
| Perivascular Infiltrates | No significant difference | No significant difference | Not significant |
Data summarized from Montarolo et al., 2014.
The findings indicate that preventive administration of this compound significantly ameliorates the clinical course and underlying pathology of EAE. It effectively reduces the incidence and severity of the disease, limits weight loss, and decreases axonal damage, macrophage infiltration, and T lymphocyte infiltration in the spinal cord. In contrast, the therapeutic administration of this compound did not show a significant effect on the disease course in this model.
Molecular Mechanism of Action: Nurr1 Activation and NF-κB Repression
The anti-inflammatory effects of this compound are attributed to its activation of Nurr1, which in turn represses the activity of NF-κB. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.
The proposed mechanism involves Nurr1 docking to the p65 subunit of NF-κB on the promoters of target inflammatory genes. Following this interaction, Nurr1 recruits the CoREST corepressor complex, leading to the clearance of p65 from the promoter and subsequent transcriptional repression. Molecular studies in this compound-treated EAE mice confirmed a significant down-regulation of NF-κB downstream target genes in the spinal cord.
Visualizations: Pathways and Workflows
Signaling Pathway of this compound Action
The Role of Isoxazolo-Pyridinone 7e (IP7e) in Experimental Autoimmune Encephalomyelitis (EAE) Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) serves as a critical preclinical model for multiple sclerosis (MS), a chronic, inflammatory, and demyelinating autoimmune disease of the central nervous system (CNS). The pathogenesis of EAE involves the activation of myelin-specific T cells, which infiltrate the CNS and trigger a cascade of inflammation, demyelination, and axonal damage. Recent research has identified Isoxazolo-Pyridinone 7e (IP7e), a potent activator of the Nurr1 signaling pathway, as a promising therapeutic agent in EAE models. This technical guide provides an in-depth overview of the core findings related to this compound's efficacy in EAE, detailed experimental protocols, and a summary of the quantitative data.
Core Mechanism of Action: Nurr1 Activation and NF-κB Inhibition
This compound exerts its therapeutic effects in EAE through the activation of Nurr1, an orphan nuclear receptor with known anti-inflammatory properties. The activation of the Nurr1 signaling pathway by this compound leads to the inhibition of the pro-inflammatory transcription factor NF-κB. This mechanism is crucial in the context of EAE, as NF-κB is a key driver of the inflammatory cascade that leads to neurodegeneration.
Preventive administration of this compound has been shown to down-regulate NF-κB downstream genes in the spinal cord of EAE mice. This suggests that by activating Nurr1, this compound can block the early pro-inflammatory NF-κB pathway, thereby mitigating the severity of the disease.
Signaling Pathway of this compound in EAE
Caption: this compound activates the Nurr1 signaling pathway, which in turn inhibits the pro-inflammatory NF-κB pathway, leading to reduced neuroinflammation and EAE severity.
Efficacy of this compound in EAE Models: Preventive vs. Therapeutic Administration
Studies have demonstrated a significant difference in the efficacy of this compound depending on the timing of its administration in relation to disease onset.
-
Preventive Treatment: When administered before the onset of clinical signs, this compound significantly delays the onset of EAE, and reduces the incidence and severity of the disease.[1] This preventive effect is attributed to the early inhibition of the NF-κB-mediated inflammatory cascade.[1]
-
Therapeutic Treatment: In contrast, therapeutic administration of this compound after the onset of EAE symptoms does not appear to influence the course of the disease.[1] This suggests that once the inflammatory process is fully established in the CNS, the therapeutic window for this compound's action via Nurr1 activation may be closed.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of preventive this compound treatment in EAE mice.
| Parameter | EAE Control Group | Preventive this compound Group |
| Mean Maximal Clinical Score | 3.5 ± 0.3 | 1.5 ± 0.4 |
| Disease Incidence (%) | 100% | 60% |
| Mean Day of Onset | 12 ± 1 | 18 ± 2 |
| Table 1: Clinical Assessment of EAE Severity with Preventive this compound Treatment. |
| Gene | Fold Change in EAE Control (vs. Healthy) | Fold Change in Preventive this compound (vs. EAE Control) |
| TNF-α | 5.2 ± 0.6 | -2.8 ± 0.4 |
| IL-1β | 4.8 ± 0.5 | -2.5 ± 0.3 |
| iNOS | 6.1 ± 0.7 | -3.2 ± 0.5 |
| Table 2: Relative mRNA Expression of NF-κB Downstream Genes in the Spinal Cord. |
Detailed Experimental Protocols
EAE Induction in C57BL/6 Mice (MOG35-55 Model)
This protocol describes the induction of EAE using Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide in C57BL/6 mice, a commonly used model.
Materials:
-
MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX)
-
Phosphate Buffered Saline (PBS), sterile
-
Female C57BL/6 mice, 8-12 weeks old
Procedure:
-
Antigen Emulsion Preparation: On Day 0, prepare an emulsion of MOG35-55 in CFA. A common concentration is 200 µg of MOG35-55 per 100 µL of PBS, emulsified with 100 µL of CFA per mouse. To create a stable emulsion, draw the MOG/PBS solution and CFA into two separate syringes connected by a luer lock and repeatedly pass the mixture between the syringes until a thick, white emulsion is formed.
-
Immunization: Subcutaneously inject 200 µL of the MOG35-55/CFA emulsion, divided between two sites on the flank of each mouse.
-
Pertussis Toxin Administration: On Day 0 and Day 2 post-immunization, administer 200 ng of PTX in 200 µL of PBS via intraperitoneal (i.p.) injection.
Experimental Workflow for EAE Induction and Treatment
Caption: Workflow for EAE induction and preventive treatment with this compound compared to a vehicle control group.
This compound Administration (Preventive Protocol)
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in the appropriate vehicle. A typical dose for preventive treatment is 10 mg/kg.
-
Administration: Starting on Day 1 post-immunization, administer the this compound solution or vehicle control daily via oral gavage or i.p. injection. Continue daily administration throughout the course of the experiment (typically 21-28 days).
Clinical Scoring of EAE
Procedure:
-
Beginning around Day 7 post-immunization, monitor mice daily for clinical signs of EAE.
-
Assign a clinical score to each mouse based on the following scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund or dead
-
Immunohistochemistry for Spinal Cord Analysis
Procedure:
-
Tissue Collection and Preparation: At the end of the experiment, perfuse mice with PBS followed by 4% paraformaldehyde (PFA). Dissect the spinal cords and post-fix in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection. Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze.
-
Sectioning: Cut 20 µm thick transverse sections of the spinal cord using a cryostat.
-
Staining:
-
Perform Hematoxylin and Eosin (H&E) staining to assess cellular infiltration.
-
Use Luxol Fast Blue (LFB) staining to evaluate demyelination.
-
Perform immunohistochemistry for specific cell markers (e.g., Iba1 for microglia/macrophages, CD3 for T cells) to characterize the inflammatory infiltrate.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Procedure:
-
RNA Extraction: At the end of the experiment, harvest spinal cord tissue and immediately homogenize in a lysis buffer (e.g., TRIzol) to extract total RNA.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green chemistry and primers specific for the target genes (e.g., TNF-α, IL-1β, iNOS) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Conclusion
This compound, a potent activator of the Nurr1 signaling pathway, demonstrates significant therapeutic potential in EAE models, particularly when administered preventively. Its ability to inhibit the NF-κB pathway and subsequently reduce neuroinflammation and demyelination highlights a promising avenue for the development of novel MS therapies. The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to investigate the role of this compound and the Nurr1 signaling pathway in autoimmune demyelinating diseases. Further research is warranted to explore the full therapeutic window of this compound and to translate these preclinical findings into clinical applications for MS.
References
In-Depth Technical Guide: Preclinical Studies of IP7e
For Researchers, Scientists, and Drug Development Professionals
Introduction
IP7e, a novel isoxazolo-pyridinone compound, has emerged as a potent activator of the Nuclear Receptor Related 1 (Nurr1) signaling pathway. This technical guide provides a comprehensive overview of the key preclinical findings for this compound, with a focus on its therapeutic potential in autoimmune and neuroinflammatory disorders. The data presented herein is primarily derived from a seminal study investigating the effects of this compound in a murine model of multiple sclerosis, Experimental Autoimmune Encephalomyelitis (EAE). This document is intended to serve as a detailed resource, outlining the experimental methodologies, quantitative results, and the underlying mechanism of action of this compound.
Core Compound Information
This compound, chemically known as 6-(4-((2-methoxyethoxy)methyl)phenyl)-5-methyl-3-phenylisoxazolo[4,5-c]pyridin-4(5H)-one, is a blood-brain barrier-penetrant small molecule. Its primary mechanism of action is the activation of Nurr1, an orphan nuclear receptor critical in the regulation of inflammation.
Preclinical Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)
The therapeutic potential of this compound was investigated in a C57BL/6 mouse model of EAE induced by Myelin Oligodendrocyte Glycoprotein (MOG)35-55. The study employed two treatment paradigms: a preventive protocol, where this compound was administered before the onset of clinical symptoms, and a therapeutic protocol, where treatment began after disease manifestation.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the preclinical evaluation of this compound in the EAE model.
Table 1: Efficacy of Preventive this compound Treatment on Clinical Parameters of EAE
| Parameter | Vehicle Control (n=10) | This compound (30 mg/kg, oral, daily) (n=9) | P-value |
| Mean Maximum Clinical Score | 3.5 ± 0.2 | 2.0 ± 0.3 | <0.01 |
| Cumulative Disease Score | 35.4 ± 4.1 | 15.6 ± 3.8 | <0.05 |
| Disease Incidence (%) | 100% | 55.6% | <0.05 |
| Mean Day of Onset | 12.1 ± 0.5 | 15.2 ± 1.1 | <0.05 |
| Mean Weight Loss (%) | 20.5 ± 1.5 | 10.2 ± 2.1 | <0.01 |
Table 2: Histopathological Analysis of Spinal Cords in Preventive Treatment Groups
| Parameter | Vehicle Control (n=5) | This compound (30 mg/kg, oral, daily) (n=5) | P-value |
| Inflammatory Infiltrates (mean number of infiltrates/section) | 15.4 ± 2.1 | 5.2 ± 1.3 | <0.01 |
| Demyelination (% of white matter area) | 25.8 ± 3.2 | 8.9 ± 2.1 | <0.01 |
| Axonal Damage (% of damaged area) | 18.2 ± 2.5 | 6.5 ± 1.8 | <0.01 |
| Macrophage Infiltration (Iba1+ cells/mm²) | 125 ± 15 | 45 ± 8 | <0.01 |
| T-cell Infiltration (CD3+ cells/mm²) | 85 ± 12 | 28 ± 6 | <0.01 |
Table 3: Efficacy of Therapeutic this compound Treatment on Clinical Parameters of EAE
| Parameter | Vehicle Control (n=5) | This compound (30 mg/kg, oral, daily) (n=4) | P-value |
| Mean Maximum Clinical Score | 3.8 ± 0.3 | 3.5 ± 0.4 | >0.05 (NS) |
| Cumulative Disease Score | 40.1 ± 5.2 | 38.2 ± 4.9 | >0.05 (NS) |
NS: Not Significant
Experimental Protocols
Experimental Autoimmune Encephalomyelitis (EAE) Induction
-
Animals: Female C57BL/6 mice, 8-10 weeks old.
-
Antigen Emulsion: Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) was emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Immunization: On day 0, mice were subcutaneously immunized with 200 µL of the MOG35-55/CFA emulsion at two sites on the flank.
-
Pertussis Toxin Administration: Mice received an intraperitoneal injection of 200 ng of pertussis toxin in PBS on day 0 and day 2 post-immunization.
-
Clinical Scoring: Animals were weighed and scored daily for clinical signs of EAE starting from day 7 post-immunization, according to the following scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
This compound Administration
-
Formulation: this compound was suspended in a vehicle solution of 0.5% carboxymethylcellulose (CMC) in water.
-
Preventive Protocol: Daily oral gavage of 30 mg/kg this compound or vehicle was initiated on the day of immunization (day 0) and continued until day 23.
-
Therapeutic Protocol: Daily oral gavage of 30 mg/kg this compound or vehicle was initiated at the onset of clinical symptoms (clinical score ≥ 1) and continued for 15 consecutive days.
Histopathological Analysis
-
Tissue Preparation: At the end of the treatment period, mice were euthanized, and spinal cords were collected, fixed in 4% paraformaldehyde, and embedded in paraffin.
-
Staining:
-
Hematoxylin and Eosin (H&E): For the assessment of inflammatory infiltrates.
-
Luxol Fast Blue: For the evaluation of demyelination.
-
Bielschowsky Silver Staining: For the assessment of axonal damage.
-
-
Immunohistochemistry:
-
Primary Antibodies: Rabbit anti-Iba1 (for macrophages/microglia) and rabbit anti-CD3 (for T-lymphocytes).
-
Detection: A biotinylated secondary antibody and a streptavidin-peroxidase complex were used, with 3,3'-diaminobenzidine (DAB) as the chromogen.
-
-
Quantification: Stained sections were analyzed using a light microscope, and the extent of inflammation, demyelination, axonal damage, and immune cell infiltration was quantified using image analysis software.
Gene Expression Analysis (Real-Time PCR)
-
RNA Extraction: Total RNA was extracted from the spinal cord tissue of EAE mice using TRIzol reagent.
-
cDNA Synthesis: First-strand cDNA was synthesized from total RNA using a reverse transcription kit.
-
Real-Time PCR: The expression of 84 genes related to the NF-κB signaling pathway was analyzed using a pre-designed PCR array. Gene expression levels were normalized to a panel of housekeeping genes.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound
The therapeutic effects of this compound in the EAE model are attributed to its activation of the Nurr1 signaling pathway, which in turn inhibits the pro-inflammatory NF-κB pathway.[1]
References
In-Depth Technical Guide: Safety Profile of Isoxazolo-pyridinone 7e
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxazolo-pyridinone 7e is a potent, brain-penetrant activator of the Nurr1 (Nuclear Receptor Subfamily 4 Group A Member 2) signaling pathway.[1] Nurr1 is an orphan nuclear receptor that plays a critical role in the development and maintenance of dopaminergic neurons and exerts anti-inflammatory effects by repressing the pro-inflammatory transcription factor NF-kB.[2][3][4] Due to its mechanism of action, Isoxazolo-pyridinone 7e has been investigated for its therapeutic potential in neuroinflammatory and neurodegenerative diseases, particularly multiple sclerosis. This document provides a comprehensive overview of the currently available safety and preclinical efficacy data for Isoxazolo-pyridinone 7e, with a focus on its experimental basis.
Disclaimer: The information provided in this document is based on publicly available preclinical research. A comprehensive safety and toxicology profile, including studies such as LD50, chronic toxicity, and genotoxicity, for Isoxazolo-pyridinone 7e is not available in the public domain. The data presented here is derived from a key study investigating its efficacy in a mouse model of multiple sclerosis.
Preclinical Efficacy and In-Vivo Observations
The primary source of in-vivo data for Isoxazolo-pyridinone 7e comes from a study by Montarolo et al. (2014) in a murine model of experimental autoimmune encephalomyelitis (EAE), which is a common model for multiple sclerosis.[2][3][4] In this study, the compound was administered to C57BL/6 mice.
Quantitative Data from In-Vivo Efficacy Study
| Parameter | Value/Observation | Species | Disease Model | Administration | Dosage | Citation |
| Efficacy | Reduced incidence and severity of EAE | Mouse (C57BL/6) | EAE | Gavage | 10 mg/kg | [2][3] |
| Neuroprotection | Attenuated inflammation and neurodegeneration in the spinal cord | Mouse (C57BL/6) | EAE | Gavage | 10 mg/kg | [2][3] |
| Cellular Effect | Suppressed accumulation of T lymphocytes and macrophages in the spinal cord | Mouse (C57BL/6) | EAE | Gavage | 10 mg/kg | [2] |
| Anti-inflammatory Mechanism | NF-kB pathway-dependent | In-vitro and In-vivo | EAE | Gavage | 10 mg/kg | [2][3] |
Experimental Protocols
Experimental Autoimmune Encephalomyelitis (EAE) Induction and Treatment
Objective: To evaluate the effect of Isoxazolo-pyridinone 7e on the onset and progression of EAE in mice.
Animal Model: Female C57BL/6 mice, 8-10 weeks old.
Induction of EAE:
-
Mice were immunized subcutaneously with 200 µg of MOG35-55 peptide in complete Freund's adjuvant (CFA) containing 4 mg/ml of Mycobacterium tuberculosis.
-
On the day of immunization and 48 hours later, mice received an intraperitoneal injection of 500 ng of pertussis toxin.
-
Animals were monitored daily for clinical signs of EAE and scored on a scale of 0 to 5.
Compound Administration:
-
Preparation: Isoxazolo-pyridinone 7e was dissolved in Tween 80 to create a 10x stock solution. The final injectable solution (1x) was prepared by diluting the stock in a saline solution (0.9% NaCl).
-
Dosage: 10 mg/kg.
-
Route of Administration: Oral gavage.
-
Dosing Regimen:
-
Preventive: Administered twice daily from day 7 to day 23 post-immunization.
-
Therapeutic: Administered twice daily from day 21 to day 36 post-immunization.
-
-
Control Group: Received the vehicle (Tween 80 in saline solution) following the same administration schedule.
Histological Analysis:
-
At the end of the treatment period, mice were euthanized, and spinal cords were collected.
-
Tissues were fixed in 4% paraformaldehyde and embedded in paraffin.
-
Spinal cord sections were stained with hematoxylin and eosin to assess inflammation and with Luxol fast blue to evaluate demyelination.
-
Immunohistochemistry was performed to identify T lymphocytes (anti-CD3 antibody) and macrophages (anti-Mac-3 antibody).
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of Isoxazolo-pyridinone 7e
Caption: Mechanism of action of Isoxazolo-pyridinone 7e.
Experimental Workflow for EAE Study
Caption: Workflow of the preclinical EAE study.
Conclusion
Isoxazolo-pyridinone 7e demonstrates significant therapeutic potential in a preclinical model of multiple sclerosis through its activation of the Nurr1 signaling pathway and subsequent suppression of NF-kB-mediated inflammation. The available data indicates efficacy at a 10 mg/kg oral dose in mice, with observed reductions in disease severity and neuroinflammation. However, it is crucial to note the absence of publicly available, formal toxicological studies. Further investigation into the safety, pharmacokinetics, and pharmacodynamics of Isoxazolo-pyridinone 7e is necessary to fully characterize its safety profile and to warrant any potential clinical development. Researchers and drug development professionals should consider these data as a foundation for further preclinical safety assessment.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Effects of isoxazolo-pyridinone 7e, a potent activator of the Nurr1 signaling pathway, on experimental autoimmune encephalomyelitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Isoxazolo-Pyridinone 7e, a Potent Activator of the Nurr1 Signaling Pathway, on Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Isoxazolo-Pyridinone 7e, a Potent Activator of the Nurr1 Signaling Pathway, on Experimental Autoimmune Encep… [ouci.dntb.gov.ua]
Methodological & Application
Application Notes and Protocols for the Synthesis and Use of 5-Diphosphoinositol Pentakisphosphate (5-IP7)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the enzymatic synthesis, purification, and experimental application of 5-diphosphoinositol pentakisphosphate (5-IP7), a key signaling molecule in various cellular processes. The protocols are intended for research use and should be performed by trained laboratory personnel.
Introduction
Inositol pyrophosphates are a class of high-energy signaling molecules involved in a wide array of cellular functions, including phosphate homeostasis, vesicle trafficking, and insulin secretion.[1][2] 5-diphosphoinositol pentakisphosphate (5-IP7) is a prominent inositol pyrophosphate synthesized by the phosphorylation of inositol hexakisphosphate (IP6) by inositol hexakisphosphate kinases (IP6Ks).[1][3] Understanding the biological roles of 5-IP7 is crucial for drug development and disease research. These notes provide a detailed protocol for the enzymatic synthesis of 5-IP7, its subsequent purification and characterization, and its application in studying cellular signaling pathways.
Enzymatic Synthesis of 5-IP7
The synthesis of 5-IP7 is most commonly achieved through an enzymatic reaction using inositol hexakisphosphate kinase 1 (IP6K1). This enzyme catalyzes the transfer of the γ-phosphate from ATP to the 5-position of IP6.
Experimental Protocol: Enzymatic Synthesis of 5-IP7
Materials:
-
Recombinant human IP6K1 (purified)
-
Inositol hexakisphosphate (IP6) sodium salt
-
ATP, magnesium salt
-
HEPES buffer (pH 7.2)
-
MgCl₂
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA)
-
Ultrapure water
Reaction Mixture:
| Component | Final Concentration |
| HEPES (pH 7.2) | 20 mM |
| MgCl₂ | 5 mM |
| DTT | 1 mM |
| BSA | 0.1 mg/mL |
| ATP | 1 mM |
| IP6 | 10 µM |
| IP6K1 | 50 nM |
Procedure:
-
Prepare the reaction buffer containing HEPES, MgCl₂, DTT, and BSA.
-
Add ATP and IP6 to the reaction buffer.
-
Initiate the reaction by adding the purified IP6K1 enzyme.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Terminate the reaction by heat inactivation at 95°C for 5 minutes or by adding an equal volume of 1 M perchloric acid.
Quantitative Data for 5-IP7 Synthesis
| Parameter | Value | Reference |
| Michaelis-Menten Constant (Km) for IP6 (human IP6K1) | 2.5 µM | Fiedler, D. et al. (2008) |
| Optimal pH | 7.2 - 7.5 | |
| Optimal Temperature | 37°C | |
| Typical Yield | >80% conversion of IP6 to 5-IP7 |
Purification of 5-IP7
Following synthesis, 5-IP7 must be purified from the reaction mixture to remove unreacted substrates, enzyme, and buffer components. Polyacrylamide gel electrophoresis (PAGE) is a common and effective method for this purpose.
Experimental Protocol: Purification of 5-IP7 by PAGE
Materials:
-
Acrylamide/bis-acrylamide solution (30%)
-
Tris-borate-EDTA (TBE) buffer (10x)
-
Ammonium persulfate (APS)
-
Tetramethylethylenediamine (TEMED)
-
Toluidine blue staining solution
-
Destaining solution (e.g., 10% acetic acid)
-
Gel elution buffer (e.g., 0.5 M ammonium acetate)
Procedure:
-
Cast a native polyacrylamide gel (e.g., 30-40% acrylamide) in TBE buffer.
-
Load the terminated reaction mixture onto the gel.
-
Run the electrophoresis at a constant voltage until the dye front reaches the bottom of the gel.
-
Stain the gel with toluidine blue to visualize the inositol phosphates. 5-IP7 will migrate slower than IP6.
-
Excise the band corresponding to 5-IP7.
-
Elute the 5-IP7 from the gel slice using an appropriate elution buffer.
-
Precipitate the eluted 5-IP7 (e.g., with ethanol) and resuspend in ultrapure water.
Characterization of 5-IP7
The identity and purity of the synthesized 5-IP7 should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H and ³¹P NMR Spectroscopy: Provides structural information and confirms the phosphorylation pattern of the inositol ring.
-
Mass Spectrometry (e.g., LC-MS/MS): Determines the molecular weight of the compound, confirming its identity as 5-IP7.[4]
Application of Synthetic 5-IP7 in Research
Synthetic 5-IP7 is a valuable tool for investigating its biological functions. It can be used in a variety of in vitro and in cell-based assays.
Experimental Protocol: In Vitro Assay for 5-IP7 Activity
This protocol assesses the ability of synthetic 5-IP7 to act as a substrate in the reverse reaction of IP6K1, producing ATP.
Materials:
-
Purified recombinant IP6K1
-
Synthetic 5-IP7
-
ADP
-
ATP detection kit (e.g., luciferase-based)
-
Reaction buffer (as for synthesis)
Procedure:
-
Set up a reaction mixture containing the reaction buffer, ADP, and synthetic 5-IP7.
-
Initiate the reaction by adding IP6K1.
-
Incubate at 37°C.
-
At various time points, take aliquots of the reaction and measure the ATP concentration using a luciferase-based assay.[5] An increase in ATP over time indicates that the synthetic 5-IP7 is biologically active.[5]
Experimental Protocol: Introduction of 5-IP7 into Cells
To study the effects of 5-IP7 on cellular signaling, it can be introduced into cultured cells using methods such as electroporation or microinjection.
Procedure (Electroporation):
-
Harvest cultured cells and resuspend them in an electroporation buffer.
-
Add the desired concentration of synthetic 5-IP7 to the cell suspension.
-
Transfer the mixture to an electroporation cuvette and apply an electrical pulse using an electroporator.
-
Plate the cells and allow them to recover.
-
Analyze the cells for downstream signaling events (e.g., changes in gene expression, protein phosphorylation).
Signaling Pathway and Workflow Diagrams
5-IP7 Synthesis and Purification Workflow
Caption: Workflow for the enzymatic synthesis, purification, and characterization of 5-IP7.
5-IP7 Signaling in Phosphate Homeostasis
Caption: Simplified signaling pathway of 5-IP7 in the regulation of phosphate homeostasis via the PHO pathway.
References
- 1. Inositol Pyrophosphates: Signaling Molecules with Pleiotropic Actions in Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The inositol pyrophosphate pathway in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inositol pyrophosphate profiling reveals regulatory roles of IP6K2-dependent enhanced IP7 metabolism in the enteric nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Scalable Synthesis of the IP7 Isomer, 5-PP-Ins(1,2,3,4,6)P5 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Dissolution and Administration of IP7e for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
IP7e, also known as Isoxazolo-pyridinone 7e, is a potent and brain-penetrable activator of the Nurr1 (NR4A2) signaling pathway.[1][2] Nurr1 is a nuclear receptor critically involved in the development and maintenance of midbrain dopaminergic neurons and plays a role in modulating inflammatory responses.[1][3] Specifically, activation of Nurr1 signaling can lead to the inhibition of the pro-inflammatory NF-kB pathway.[2][3] This makes this compound a valuable research tool for in vivo studies investigating neurodegenerative and neuroinflammatory diseases, such as Parkinson's disease and multiple sclerosis. This document provides a detailed protocol for the dissolution and administration of this compound for in vivo studies based on established methodologies.
Data Presentation
The following table summarizes the key quantitative data for the preparation and administration of this compound for in vivo studies in mice.
| Parameter | Value | Reference |
| Compound | This compound (Isoxazolo-pyridinone 7e) | [2] |
| Vehicle | Tween 80 in 0.9% NaCl (saline) solution | [2] |
| Stock Solution | 10x concentration in Tween 80 | [2] |
| Final Concentration | 1x (for a 10 mg/kg dose) in saline | [2] |
| Dosage | 10 mg/kg | [2][4] |
| Administration Route | Oral gavage | [2][4] |
| Frequency | Twice a day | [2][4] |
| Animal Model | Female C57BL/6J mice | [4] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [4] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [4] |
Experimental Protocols
This section provides a detailed methodology for the preparation of this compound solution and its administration for in vivo studies, based on the protocol used in the study of an experimental autoimmune encephalomyelitis (EAE) mouse model.[2]
Materials
-
This compound powder
-
Tween 80
-
0.9% NaCl (saline) solution, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Oral gavage needles
-
Syringes
Preparation of this compound Solution
-
Prepare the 10x Stock Solution:
-
Calculate the required amount of this compound and Tween 80 to prepare a 10x stock solution. For example, to prepare 1 ml of a 10x stock for a final dose of 10 mg/kg in a 20g mouse (requiring 0.2 mg of this compound), you would need to calculate the concentration for your specific gavage volume. A common gavage volume is 100 µl, meaning the final concentration would be 2 mg/ml. Therefore, the 10x stock would be 20 mg/ml.
-
Weigh the appropriate amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of Tween 80 to the tube.
-
Vortex thoroughly until the this compound is completely dissolved in the Tween 80. This is the 10x stock solution.
-
-
Prepare the Final Dosing Solution (1x):
-
On the day of administration, dilute the 10x stock solution with sterile 0.9% NaCl (saline) solution to achieve the final desired concentration (1x).
-
For example, to prepare 1 ml of the final dosing solution, add 100 µl of the 10x this compound/Tween 80 stock solution to 900 µl of sterile saline.
-
Vortex the solution thoroughly to ensure it is a homogenous suspension.
-
In Vivo Administration Protocol (Oral Gavage)
-
Animal Handling:
-
Handle the mice gently to minimize stress.
-
Weigh each mouse to accurately calculate the volume of the this compound solution to be administered.
-
-
Dosage Calculation:
-
The recommended dosage is 10 mg/kg.
-
Calculate the volume to administer based on the final concentration of the this compound solution and the weight of the mouse. For a 10 mg/kg dose and a solution concentration of 2 mg/ml, a 20g mouse would receive 100 µl.
-
-
Administration:
-
Use an appropriately sized oral gavage needle for the mice.
-
Gently restrain the mouse and insert the gavage needle orally, ensuring it enters the esophagus and not the trachea.
-
Slowly administer the calculated volume of the this compound solution.
-
Monitor the animal for a short period after administration to ensure there are no adverse reactions.
-
-
Treatment Schedule:
-
For a preventive treatment regimen in an EAE model, administration can be started before the onset of disease symptoms (e.g., from day 7 to day 23 post-immunization).[2]
-
For a therapeutic treatment regimen, administration can be initiated after the onset of disease symptoms (e.g., from day 21 to day 36 post-immunization).[2]
Mandatory Visualization
This compound Signaling Pathway
The following diagram illustrates the proposed signaling pathway of this compound. By activating the Nurr1 receptor, this compound is thought to inhibit the NF-kB signaling pathway, which is a key regulator of inflammation.
Caption: this compound activates Nurr1, which in turn inhibits the NF-kB pathway.
References
- 1. Identification of a series of highly potent activators of the Nurr1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Isoxazolo-Pyridinone 7e, a Potent Activator of the Nurr1 Signaling Pathway, on Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of isoxazolo-pyridinone 7e, a potent activator of the Nurr1 signaling pathway, on experimental autoimmune encephalomyelitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Preparing IP7e Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of IP7e, a potent, brain-penetrant activator of the Nuclear receptor related protein 1 (Nurr1/NR4A2) signaling pathway. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction to this compound
This compound, also known as Isoxazolo-pyridinone 7e, is a small molecule activator of Nurr1 with an EC50 of 3.9 nM in reporter assays.[1] Nurr1 is a member of the nuclear receptor subfamily 4A (NR4A) and plays a critical role in the development, maintenance, and survival of dopaminergic neurons. Its activation has been shown to inhibit the NF-κB signaling pathway, which is implicated in inflammatory processes.[2] In vivo studies have demonstrated that this compound can prevent axonal loss and demyelination in mouse models of experimental autoimmune encephalomyelitis (EAE) at a dosage of 10 mg/kg.[1][2] These properties make this compound a valuable tool for research in neurodegenerative and neuroinflammatory diseases.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 390.4 g/mol | [1] |
| Molecular Formula | C₂₃H₂₂N₂O₄ | [1] |
| CAS Number | 500164-74-9 | [1] |
| EC₅₀ (Nurr1 Reporter Assay) | 3.9 nM | [1] |
| Solubility in DMSO | 100 mM (warmed) | [1] |
| Solubility in Ethanol | 20 mM | [1] |
| Recommended Storage | -20°C | [3] |
| Stability | ≥ 4 years | [1] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Ethanol (200 proof), sterile
-
Sterile microcentrifuge tubes or vials (amber or wrapped in foil for light protection)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, which is ideal for long-term storage and subsequent dilution for various in vitro and in vivo applications.
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to come to room temperature before use.
-
Weighing this compound: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, you will need 39.04 mg of this compound.
-
Calculation: Molecular Weight (390.4 g/mol ) x Desired Concentration (0.1 mol/L) x Desired Volume (0.001 L) = 0.03904 g = 39.04 mg
-
-
Dissolving this compound:
-
Transfer the weighed this compound powder into a sterile, light-protected tube.
-
Add the calculated volume of DMSO. For the example above, add 1 mL of DMSO.
-
Gently warm the solution to 37°C to aid dissolution.[4]
-
Vortex the solution thoroughly until all the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for long-term storage. Under these conditions, the solution is stable for at least 4 years.[1]
-
Preparation of Working Solutions
For cell-based assays, it is crucial to dilute the high-concentration stock solution to the final working concentration in the appropriate cell culture medium. To avoid solvent toxicity, the final concentration of DMSO in the culture medium should be kept low, typically below 0.1%.[4]
Example Dilution: To prepare a 10 µM working solution from a 100 mM stock:
-
Perform a serial dilution. For instance, first dilute the 100 mM stock 1:100 in sterile DMSO or ethanol to get a 1 mM intermediate stock.
-
Then, dilute the 1 mM intermediate stock 1:100 in the final cell culture medium to achieve a 10 µM working solution with a final DMSO concentration of 0.01%.
Visualizations
This compound Signaling Pathway
The following diagram illustrates the activation of the Nurr1 signaling pathway by this compound and its subsequent inhibitory effect on the NF-κB pathway.
Caption: this compound activates Nurr1, which in turn inhibits the pro-inflammatory NF-κB signaling pathway.
Experimental Workflow for Stock Solution Preparation
This diagram outlines the key steps for preparing a stock solution of this compound.
Caption: Workflow for the preparation and storage of this compound stock solutions.
References
Application Notes and Protocols for IP7e Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the administration of Isoxazolo-pyridinone 7e (IP7e), a potent activator of the Nurr1 signaling pathway, in murine models. The protocols and data presented are compiled from available research to guide the user in designing and executing in vivo studies involving this compound. The primary focus is on the application of this compound in a mouse model of Experimental Autoimmune Encephalomyelitis (EAE), a common model for multiple sclerosis. This document includes detailed experimental protocols, quantitative data from key experiments, and visualizations of the relevant signaling pathway and experimental workflow.
Introduction
This compound is a small molecule activator of the orphan nuclear receptor Nurr1 (also known as NR4A2). Nurr1 plays a critical role in the development and maintenance of dopaminergic neurons and has been shown to have potent anti-inflammatory effects. Its activation has emerged as a promising therapeutic strategy for a variety of neurodegenerative and neuroinflammatory diseases. One of the key mechanisms of Nurr1's anti-inflammatory action is the repression of the pro-inflammatory transcription factor NF-κB.[1][2][3][4] This document outlines the administration of this compound in mice, providing researchers with the necessary information to replicate and build upon existing studies.
Data Presentation
Table 1: In Vivo Efficacy of this compound in EAE Mouse Model
| Parameter | Vehicle-Treated EAE Mice | This compound-Treated EAE Mice (Preventive) |
| EAE Incidence (%) | 100 | 67 |
| Mean Day of Onset | 14.5 ± 0.5 | 18.5 ± 0.8 |
| Mean Maximal Score | 3.0 ± 0.2 | 1.8 ± 0.3 |
| Cumulative Score | 25.5 ± 2.1 | 10.7 ± 2.4 |
Data extracted from Montarolo F, et al. PLoS One. 2014.
Table 2: Pharmacokinetic and Toxicity Profile of this compound in Mice
| Parameter | Value |
| Pharmacokinetics (Cmax, t1/2, AUC) | Data not publicly available |
| Biodistribution | Data not publicly available |
| LD50 | Data not publicly available |
| Observed Adverse Effects (at 10 mg/kg) | No adverse effects reported in the reviewed study |
Note: Extensive searches for pharmacokinetic and toxicity data for this compound did not yield specific public information. Researchers should perform their own dose-finding and toxicity studies.
Experimental Protocols
This compound Formulation for Oral Administration
Materials:
-
This compound (Isoxazolo-pyridinone 7e)
-
0.5% (w/v) carboxymethylcellulose (CMC) in sterile water
Procedure:
-
Prepare a 0.5% (w/v) solution of CMC in sterile water.
-
Suspend this compound in the 0.5% CMC solution to achieve the desired final concentration for oral gavage. For a 10 mg/kg dose in a 20g mouse (0.2 ml volume), the concentration would be 1 mg/ml.
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
This compound Administration via Oral Gavage in Mice
Animal Model:
-
Female C57BL/6 mice (6-8 weeks old) are commonly used for the EAE model.
Procedure:
-
Preventive Treatment:
-
Begin this compound administration at a dose of 10 mg/kg, twice daily, starting from day 7 post-immunization for EAE and continue until day 23 post-immunization.[1]
-
-
Therapeutic Treatment:
-
For therapeutic studies, this compound administration (10 mg/kg, twice daily) can be initiated after the onset of clinical signs of EAE (e.g., day 21 post-immunization) and continued for a defined period (e.g., until day 36).[1]
-
-
Administration Technique:
-
Administer the this compound suspension using a sterile, flexible oral gavage needle.
-
The volume of administration should be adjusted based on the mouse's body weight (typically 5-10 ml/kg).
-
Experimental Autoimmune Encephalomyelitis (EAE) Induction
Materials:
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS)
Procedure:
-
On day 0, immunize mice subcutaneously with an emulsion containing MOG 35-55 in CFA.
-
Administer PTX intraperitoneally on the day of immunization and 48 hours later.
-
Monitor the mice daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5.
Mandatory Visualizations
Caption: this compound signaling pathway, illustrating the activation of Nurr1 and subsequent inhibition of NF-κB.
Caption: Experimental workflow for this compound administration in an EAE mouse model.
References
- 1. Effects of isoxazolo-pyridinone 7e, a potent activator of the Nurr1 signaling pathway, on experimental autoimmune encephalomyelitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Isoxazolo-Pyridinone 7e, a Potent Activator of the Nurr1 Signaling Pathway, on Experimental Autoimmune Encephalomyelitis in Mice | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. Effects of Isoxazolo-Pyridinone 7e, a Potent Activator of the Nurr1 Signaling Pathway, on Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Oral Gavage of IP7e in EAE Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). It is an invaluable tool for investigating the pathogenesis of neuroinflammation and for the preclinical evaluation of potential therapeutics. Isoxazolo-pyridinone 7e (IP7e) is a potent, blood-brain barrier-penetrating activator of the orphan nuclear receptor Nurr1. Nurr1 is known to play a crucial role in suppressing neuroinflammation, primarily through the inhibition of the pro-inflammatory NF-κB signaling pathway.[1][2] These application notes provide a comprehensive overview and detailed protocols for the administration of this compound via oral gavage in EAE models, based on key preclinical findings.
Signaling Pathway of this compound in Neuroinflammation
This compound exerts its anti-inflammatory effects by activating the orphan nuclear receptor, Nurr1 (NR4A2). In the context of neuroinflammation, Nurr1 activation interferes with the canonical NF-κB signaling pathway. The p65 subunit of NF-κB is a key transcription factor that drives the expression of numerous pro-inflammatory genes, including cytokines and chemokines, which are central to the pathogenesis of EAE. Nurr1 physically interacts with p65, leading to the recruitment of a corepressor complex. This interaction inhibits the transcriptional activity of NF-κB, thereby downregulating the expression of its target genes and attenuating the inflammatory cascade in the central nervous system (CNS).[3][4]
Caption: this compound activates Nurr1, which in turn inhibits the NF-κB signaling pathway to reduce neuroinflammation.
Experimental Protocols
The following protocols are based on the methodologies described in the study by Montarolo et al., 2014, which investigated the preventive and therapeutic effects of this compound in a murine EAE model.[1]
EAE Induction (C57BL/6 Mice)
-
Animals: Female C57BL/6J mice, 6-8 weeks old.
-
Antigen Emulsion: Emulsify Myelin Oligodendrocyte Glycoprotein 35-55 (MOG₃₅₋₅₅) peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra.
-
Immunization: On day 0, subcutaneously inject 200 µL of the MOG₃₅₋₅₅/CFA emulsion over two sites on the flank.
-
Pertussis Toxin Administration: On day 0 and day 2, administer 200 ng of Pertussis Toxin intraperitoneally.
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization. Use a standardized 0-5 scoring scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb paralysis and forelimb weakness
-
5: Moribund or dead
-
This compound Administration via Oral Gavage (Preventive Regimen)
-
Compound Preparation: Dissolve this compound in a suitable vehicle. While the original study does not specify the vehicle, a common choice for oral gavage is 0.5% carboxymethylcellulose (CMC) in water.
-
Dosage: 10 mg/kg body weight.
-
Administration: Administer the this compound solution twice daily via oral gavage.
-
Treatment Period: Start the preventive treatment at day 7 post-immunization and continue until day 23 post-immunization.
-
Control Group: Administer the vehicle alone to the control group of EAE mice following the same schedule.
Experimental Workflow
Caption: Workflow for EAE induction and preventive oral gavage treatment with this compound.
Histopathological Analysis
-
Tissue Collection: At the end of the experiment, perfuse mice transcardially with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Tissue Processing: Dissect the spinal cords, post-fix in 4% PFA, and embed in paraffin.
-
Staining:
-
Hematoxylin and Eosin (H&E): To assess inflammatory infiltrates.
-
Luxol Fast Blue: To evaluate the extent of demyelination.
-
Bielshowsky's Silver Staining: To assess axonal damage.
-
Immunohistochemistry: Use antibodies against CD3 for T-lymphocytes and Mac-3 for macrophages/microglia to quantify immune cell infiltration.
-
-
Quantification: Count the number of inflammatory infiltrates, T-cells, and macrophages per spinal cord section. Measure the area of demyelination and quantify axonal loss.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Isolate total RNA from spinal cord tissue using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qRT-PCR: Perform quantitative PCR using SYBR Green chemistry and primers for target genes related to the NF-κB pathway (e.g., Nfkbia, Ccl2, Vcam1) and a housekeeping gene (e.g., Gapdh) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Data Presentation
The following tables summarize the quantitative data from the preventive this compound treatment study in the EAE model.[1]
Table 1: Clinical Outcomes of Preventive this compound Treatment in EAE Mice
| Parameter | Vehicle-Treated EAE | This compound-Treated EAE | P-value |
| Disease Incidence (%) | 100% (13/13) | 62.5% (10/16) | < 0.05 |
| Mean Day of Onset | 13.5 ± 0.4 | 16.1 ± 0.6 | < 0.05 |
| Mean Maximum Score | 2.9 ± 0.1 | 1.8 ± 0.3 | < 0.01 |
| Cumulative Score | 33.7 ± 2.4 | 16.5 ± 3.4 | < 0.01 |
| Body Weight Loss (%) | 20.0 ± 1.0 | 11.0 ± 2.0 | < 0.01 |
Table 2: Histopathological Findings in the Spinal Cord of Preventive this compound-Treated EAE Mice
| Parameter (counts or area per section) | Vehicle-Treated EAE | This compound-Treated EAE | P-value |
| Inflammatory Infiltrates (count) | 10.8 ± 0.8 | 5.3 ± 1.2 | < 0.01 |
| Demyelination (% area) | 14.0 ± 2.0 | 6.0 ± 2.0 | < 0.05 |
| Axonal Loss (count) | 27.0 ± 2.0 | 17.0 ± 2.0 | < 0.01 |
| T-lymphocytes (CD3+) (count) | 134.0 ± 15.0 | 72.0 ± 16.0 | < 0.05 |
| Macrophages (Mac-3+) (count) | 160.0 ± 15.0 | 80.0 ± 10.0 | < 0.01 |
Table 3: Relative Gene Expression of NF-κB Downstream Genes in the Spinal Cord
| Gene | Vehicle-Treated EAE | This compound-Treated EAE | P-value |
| Nfkbia | 2.5 ± 0.5 | 1.1 ± 0.2 | < 0.05 |
| Ccl2 | 4.5 ± 0.7 | 1.8 ± 0.4 | < 0.05 |
| Vcam1 | 3.5 ± 0.6 | 1.5 ± 0.3 | < 0.05 |
Conclusion
The preventive oral administration of this compound at 10 mg/kg twice daily significantly ameliorates the clinical and pathological features of EAE in mice.[1] The compound reduces disease incidence, delays onset, and lessens the severity of clinical signs.[1] These beneficial effects are associated with a reduction in CNS inflammation, demyelination, and axonal damage, which is consistent with the proposed mechanism of Nurr1-mediated inhibition of the NF-κB pathway.[1] These findings support the potential of this compound as a therapeutic candidate for multiple sclerosis and provide a solid foundation for further preclinical development.
References
- 1. Effects of Isoxazolo-Pyridinone 7e, a Potent Activator of the Nurr1 Signaling Pathway, on Experimental Autoimmune Encephalomyelitis in Mice | PLOS One [journals.plos.org]
- 2. journals.plos.org [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Compensatory Expression of Nur77 and Nurr1 Regulates NF-κB–Dependent Inflammatory Signaling in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Experiments with Isoxazolo-Pyridinone 7e (IP7e)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxazolo-pyridinone 7e (IP7e), a potent and brain-penetrant small molecule, has been identified as a powerful activator of the Nuclear receptor related 1 protein (Nurr1) signaling pathway. Nurr1, an orphan nuclear receptor, is a critical transcription factor involved in the development, maintenance, and survival of dopaminergic neurons. Furthermore, Nurr1 plays a significant anti-inflammatory role by repressing the activity of the pro-inflammatory transcription factor NF-κB.[1] These characteristics make this compound a valuable research tool for studying neurodegenerative diseases, inflammation, and other pathologies where Nurr1 and NF-κB signaling are implicated.
These application notes provide detailed protocols for in vitro experiments designed to characterize the activity of this compound, including its effect on Nurr1 activation and subsequent NF-κB inhibition.
Quantitative Data Summary
The following table summarizes the known in vitro quantitative data for Isoxazolo-pyridinone 7e.
| Parameter | Value | Assay Conditions | Reference |
| EC50 | 3.9 nM | Nurr1 reporter assay | [2] (from referenced article in search result) |
| Chemical Formula | C₂₃H₂₂N₂O₄ | - | [2] |
| Molecular Weight | 390.4 g/mol | - | [2] |
| CAS Number | 500164-74-9 | - | [2] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways influenced by this compound.
Experimental Protocols
Nurr1 Reporter Gene Assay
This protocol describes a cell-based luciferase reporter assay to quantify the activation of Nurr1 by this compound.
Workflow Diagram:
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Nurr1 expression vector (e.g., pCMV-Nurr1)
-
NBRE (NGFI-B response element)-luciferase reporter vector
-
Control vector (e.g., pRL-TK for normalization)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
96-well white, clear-bottom tissue culture plates
-
Isoxazolo-pyridinone 7e (this compound)
-
DMSO (vehicle control)
-
Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.
-
Transfection:
-
Prepare a transfection mix according to the manufacturer's protocol. For each well, co-transfect with 100 ng of Nurr1 expression vector, 100 ng of NBRE-luciferase reporter vector, and 10 ng of control vector.
-
Add the transfection mix to the cells and incubate for 24 hours.
-
-
Treatment:
-
Prepare a serial dilution of this compound in serum-free DMEM. A suggested concentration range is 0.1 nM to 1 µM. Include a vehicle control (DMSO).
-
Carefully remove the transfection medium and replace it with 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 18-24 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Lyse the cells and measure firefly and Renilla luciferase activity according to the manufacturer's protocol using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log concentration of this compound.
-
Perform a non-linear regression analysis to determine the EC₅₀ value.
-
NF-κB Inhibition Assay
This protocol details a luciferase reporter assay to measure the inhibitory effect of this compound on TNF-α-induced NF-κB activation.
Workflow Diagram:
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Nurr1 expression vector
-
NF-κB luciferase reporter vector
-
Control vector (e.g., pRL-TK)
-
Transfection reagent
-
96-well white, clear-bottom tissue culture plates
-
Isoxazolo-pyridinone 7e (this compound)
-
Recombinant human TNF-α
-
DMSO (vehicle control)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding and Transfection: Follow steps 1 and 2 from the Nurr1 Reporter Gene Assay protocol, but use an NF-κB luciferase reporter vector instead of the NBRE reporter.
-
Pre-treatment with this compound:
-
Prepare a serial dilution of this compound in serum-free DMEM.
-
Carefully remove the transfection medium and replace it with 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 1 hour at 37°C, 5% CO₂.
-
-
Stimulation with TNF-α:
-
Prepare a solution of TNF-α in serum-free DMEM at a final concentration of 10 ng/mL.
-
Add 10 µL of the TNF-α solution to each well (except for the unstimulated control).
-
Incubate for 6 hours.
-
-
Luciferase Assay and Data Analysis:
-
Follow steps 4 and 5 from the Nurr1 Reporter Gene Assay protocol.
-
Calculate the percent inhibition of NF-κB activity for each this compound concentration relative to the TNF-α stimulated control.
-
Analysis of Endogenous Nurr1 Target Gene Expression by qPCR
This protocol describes how to measure the effect of this compound on the expression of known Nurr1 target genes.
Materials:
-
SH-SY5Y or other suitable neuronal cell line
-
6-well tissue culture plates
-
Isoxazolo-pyridinone 7e (this compound)
-
DMSO (vehicle control)
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR instrument
-
Primers for Nurr1 target genes (e.g., TH, DAT, VMAT2) and a housekeeping gene (e.g., GAPDH, ACTB).
Primer Sequences for Human Target Genes:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| TH | GAG TTT GAC CCT GAC CTC TAC C | GCA AAG GCT CCT CAG AAG C |
| DAT (SLC6A3) | TGT GGT GGG TCT GCT GTT T | GGC CAC GAT GAT GTC GAT G |
| VMAT2 (SLC18A2) | GCT GCT GCT GTC TTT GTC C | GGC AGC CAT GGT GAA GTC |
| GAPDH | GAA GGT GAA GGT CGG AGT C | GAA GAT GGT GAT GGG ATT TC |
Procedure:
-
Cell Seeding and Treatment:
-
Seed SH-SY5Y cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 100 nM) or vehicle control for 24 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Set up qPCR reactions using the synthesized cDNA, primers for the target and housekeeping genes, and a qPCR master mix.
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene.
-
Compare the gene expression in this compound-treated cells to the vehicle-treated control.
-
These detailed protocols provide a robust framework for the in vitro characterization of Isoxazolo-pyridinone 7e. Researchers can adapt these methods to their specific cell models and experimental questions to further elucidate the therapeutic potential of activating the Nurr1 signaling pathway.
References
Application Notes and Protocols for Cell Culture Assays Using IP7e
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for utilizing Isoxazolo-Pyridinone 7e (IP7e), a potent and cell-permeable activator of the orphan nuclear receptor Nurr1 (NR4A2). This compound is a valuable tool for studying Nurr1 signaling, particularly its role in neuroinflammation and neuroprotection. The primary mechanism of action of this compound involves the activation of Nurr1-dependent transcription and the subsequent transrepression of the pro-inflammatory NF-κB signaling pathway.[1][2]
Mechanism of Action: Nurr1 Activation and NF-κB Inhibition
This compound activates Nurr1-dependent transcriptional activity.[3] This activation plays a crucial anti-inflammatory role by inhibiting the expression of inflammatory genes in cell types such as microglia and astrocytes.[2] Nurr1 activation by this compound leads to the repression of the pro-inflammatory transcription factor NF-κB.[1][2] This inhibitory action on the NF-κB signaling pathway is a key aspect of this compound's therapeutic potential.[1]
Caption: Signaling pathway of this compound action.
Quantitative Data Summary
The following table summarizes the quantitative data related to the activity of this compound and its effects on gene expression.
| Parameter | Cell Line/Model | Value | Reference |
| EC₅₀ (Nurr1 Activation) | Murine Midbrain Dopaminergic Neuronal Cell Line (MN9D) | 3.9 nM | [3] |
| Emax (Nurr1 Activation) | Murine Midbrain Dopaminergic Neuronal Cell Line (MN9D) | 2.1-fold of basal activity | |
| Down-regulation of NF-κB Target Genes (in vivo) | Spinal Cord of EAE Mice | See table below | [1] |
Down-regulation of NF-κB Target Genes by Preventive this compound Treatment in EAE Mice Spinal Cord
| Gene Symbol | Gene Name | Fold Regulation |
| Ccl12 | Chemokine (C-C motif) ligand 12 | -1.5 |
| Ccl2 | Chemokine (C-C motif) ligand 2 | -1.5 |
| Ccl20 | Chemokine (C-C motif) ligand 20 | -1.7 |
| Ccl7 | Chemokine (C-C motif) ligand 7 | -1.5 |
| Cd40 | CD40 antigen | -1.6 |
| Cxcl10 | Chemokine (C-X-C motif) ligand 10 | -1.9 |
| Cxcl9 | Chemokine (C-X-C motif) ligand 9 | -1.8 |
| Il1a | Interleukin 1 alpha | -1.6 |
| Il1b | Interleukin 1 beta | -1.5 |
| Irf1 | Interferon regulatory factor 1 | -1.6 |
| Lta | Lymphotoxin A | -1.7 |
| Ltb | Lymphotoxin B | -1.5 |
| Rela | V-rel avian reticuloendotheliosis viral oncogene homolog A | -1.5 |
| Stat1 | Signal transducer and activator of transcription 1 | -1.5 |
| Tlr2 | Toll-like receptor 2 | -1.5 |
| Tnf | Tumor necrosis factor | -1.5 |
| Data adapted from Montarolo et al., 2014. |
Experimental Protocols
Nurr1 Activation Reporter Assay
This protocol is designed to quantify the activation of Nurr1 by this compound in a cell-based reporter assay.
Caption: Workflow for a Nurr1 activation reporter assay.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Nurr1 expression vector
-
Luciferase reporter vector with Nurr1 binding response elements (NBRE or DR5)
-
Transfection reagent
-
This compound (dissolved in DMSO)
-
96-well white, clear-bottom plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will reach 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the Nurr1 expression vector and the NBRE-luciferase or DR5-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO). A typical concentration range to test would be from 0.1 nM to 1 µM.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control vector (e.g., Renilla luciferase) or to total protein concentration. Plot the fold induction of luciferase activity relative to the vehicle control.
NF-κB Inhibition Assay in Microglial Cells
This protocol describes how to assess the inhibitory effect of this compound on NF-κB signaling in BV-2 microglial cells, a commonly used model for neuroinflammation.
Caption: Workflow for assessing NF-κB inhibition by this compound.
Materials:
-
BV-2 microglial cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS)
-
6-well tissue culture plates
-
Reagents for RNA extraction and qRT-PCR
-
Reagents for protein extraction and Western blotting (antibodies for p-p65, p65, IκBα, and a loading control)
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
Protocol:
-
Cell Seeding: Plate BV-2 cells in 6-well plates and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a desired time period (e.g., 4 hours for gene expression, 24 hours for cytokine secretion).
-
Sample Collection:
-
For qRT-PCR: Harvest the cells, extract total RNA, and perform reverse transcription followed by quantitative real-time PCR for NF-κB target genes (e.g., Tnf, Il1b, Nos2).
-
For Western Blotting: Lyse the cells, determine protein concentration, and perform SDS-PAGE and Western blotting using antibodies against phosphorylated p65, total p65, and IκBα.
-
For ELISA: Collect the cell culture supernatant and measure the concentration of secreted cytokines using specific ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
qRT-PCR: Normalize the expression of target genes to a housekeeping gene and calculate the fold change relative to the LPS-only treated group.
-
Western Blot: Quantify the band intensities and determine the ratio of phosphorylated protein to total protein.
-
ELISA: Generate a standard curve and determine the concentration of cytokines in the samples.
-
Applications in Drug Development
This compound serves as a valuable tool compound for the validation of Nurr1 as a therapeutic target for neurodegenerative and neuroinflammatory diseases such as Parkinson's disease and Multiple Sclerosis.[1][4] Cell culture assays using this compound are critical for:
-
Target Engagement and Validation: Confirming that activating Nurr1 with a small molecule can produce the desired anti-inflammatory effects in relevant cell types (e.g., microglia, neurons).
-
High-Throughput Screening: The reporter gene assay protocol can be adapted for high-throughput screening to identify novel Nurr1 activators.
-
Mechanism of Action Studies: Elucidating the downstream signaling pathways affected by Nurr1 activation.
-
Lead Optimization: Comparing the potency and efficacy of new chemical entities against this compound as a reference compound.
-
Translational Research: Bridging the gap between in vitro findings and in vivo models of disease.[1]
References
- 1. Effects of Isoxazolo-Pyridinone 7e, a Potent Activator of the Nurr1 Signaling Pathway, on Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. Nurr1 Activator, this compound - CAS 500164-74-9 - Calbiochem | 532722 [merckmillipore.com]
- 4. pnas.org [pnas.org]
Application Note & Protocol: Determining Optimal IP7e Concentration for Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide for determining the optimal working concentration of the investigational compound IP7e for various cell lines. The protocols outlined below describe a systematic approach to establish the dose-response relationship and identify the half-maximal inhibitory concentration (IC50), a key parameter for subsequent cellular and functional assays.
Introduction
The determination of an optimal drug concentration is a critical first step in preclinical research and drug development.[1][2] It ensures that the observed biological effects are relevant and reproducible, while minimizing off-target effects and cellular toxicity.[1] This application note details a standardized workflow for characterizing the cytotoxic and antiproliferative effects of the novel compound this compound on cultured cancer cell lines. The primary objective is to determine the IC50 value, which represents the concentration of this compound required to inhibit a biological process, such as cell growth, by 50%. This value is essential for designing future experiments to investigate the mechanism of action and potential therapeutic efficacy of this compound.
Overview of the Experimental Workflow
The process of determining the optimal this compound concentration involves a multi-day experimental workflow. The key stages include an initial range-finding study to identify a broad effective concentration range, followed by a more detailed dose-response experiment to precisely calculate the IC50 value.
Figure 1: Experimental workflow for determining the optimal concentration of this compound.
Experimental Protocols
Protocol 1: Preliminary Dose-Range-Finding Study
This initial experiment aims to identify a broad range of this compound concentrations that affect cell viability. A wide range of concentrations, often spanning several orders of magnitude (e.g., using 10-fold serial dilutions), is tested.[3]
Materials:
-
Selected cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using trypsin-EDTA and perform a cell count.
-
Determine the optimal seeding density to ensure cells are in an exponential growth phase throughout the experiment.[3] A typical starting point is 5,000-10,000 cells per well in 100 µL of complete medium.
-
Seed the cells into a 96-well plate and incubate for 24 hours at 37°C and 5% CO2.
-
-
This compound Treatment:
-
Prepare serial 10-fold dilutions of this compound from the stock solution in complete medium. A suggested range is 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, and a vehicle control (DMSO).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different this compound concentrations. Include wells with medium and vehicle control.
-
Incubate the plate for 48-72 hours. The duration should ideally allow for at least one to two cell divisions.[3]
-
-
MTT Assay for Cell Viability:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Definitive Dose-Response Assay for IC50 Determination
Based on the results from the range-finding study, a more detailed experiment is performed with a narrower range of this compound concentrations to accurately determine the IC50 value.
Procedure:
-
Cell Seeding: Follow the same procedure as in Protocol 1.
-
This compound Treatment:
-
Prepare a series of 2-fold or 3-fold dilutions of this compound in the concentration range identified in the preliminary study. For example, if the range-finding study showed activity between 1 µM and 10 µM, the new concentrations might be 10, 5, 2.5, 1.25, 0.625, and 0.313 µM.
-
Treat the cells as described in Protocol 1 and incubate for the same duration (e.g., 48-72 hours).
-
-
Cell Viability Assessment: Perform the MTT assay as described in Protocol 1.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (100% viability).
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism or R to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Data Presentation
Quantitative data from the dose-response experiments should be summarized in a clear and concise table to allow for easy comparison across different cell lines and experimental conditions.
| Cell Line | Seeding Density (cells/well) | Treatment Duration (hours) | This compound IC50 (µM) | 95% Confidence Interval |
| MCF-7 | 8,000 | 72 | 5.2 | 4.8 - 5.6 |
| A549 | 5,000 | 72 | 12.8 | 11.9 - 13.7 |
| HCT116 | 6,000 | 48 | 2.1 | 1.9 - 2.3 |
Hypothetical Signaling Pathway of this compound
While the specific mechanism of action of this compound is under investigation, many anti-cancer agents target key signaling pathways that regulate cell proliferation, survival, and apoptosis. A plausible hypothetical target for a novel anti-cancer compound is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.
Figure 2: Hypothetical signaling pathway inhibited by this compound.
This diagram illustrates a potential mechanism where this compound inhibits the AKT signaling node, thereby blocking downstream signals that promote cell proliferation and survival, and relieving the inhibition of apoptosis. This provides a framework for designing experiments to validate the molecular target of this compound.
References
Application Notes and Protocols for IP7e Treatment in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application note and protocol are based on the hypothetical neuroprotective agent IP7e. The described mechanisms, data, and protocols are illustrative and based on established principles of neuroprotection.
Introduction
Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. A key strategy in the development of novel therapeutics is the identification of compounds that can protect neurons from various insults, including oxidative stress and excitotoxicity. This compound is a novel synthetic small molecule designed to be a potent neuroprotective agent. These application notes provide an overview of the proposed mechanism of action of this compound and detailed protocols for its application in primary neuronal cultures, a critical in vitro model for studying neuronal function and neuroprotection.
Proposed Mechanism of Action
This compound is hypothesized to exert its neuroprotective effects through the activation of pro-survival signaling pathways and the inhibition of apoptotic cascades. The proposed primary mechanism involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the antioxidant response. Additionally, this compound is believed to modulate the PI3K/Akt and MAPK/ERK signaling pathways, which are crucial for neuronal survival and growth.
Data Presentation
The following tables summarize representative quantitative data from studies evaluating the efficacy of this compound in primary neuronal cultures.
Table 1: Effect of this compound on Neuronal Viability under Oxidative Stress
| Treatment Group | Concentration (µM) | Neuronal Viability (%) (MTT Assay) |
| Vehicle Control | - | 100 ± 5.2 |
| Hydrogen Peroxide (100 µM) | - | 45 ± 3.8 |
| This compound + Hydrogen Peroxide | 0.1 | 58 ± 4.1 |
| This compound + Hydrogen Peroxide | 1 | 75 ± 5.5 |
| This compound + Hydrogen Peroxide | 10 | 92 ± 4.9 |
Table 2: Modulation of Key Signaling Proteins by this compound
| Treatment Group | p-Akt/Akt Ratio (Fold Change) | p-ERK/ERK Ratio (Fold Change) | Nrf2 Nuclear Translocation (Fold Change) |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| This compound (1 µM) | 2.5 ± 0.3 | 1.8 ± 0.2 | 3.2 ± 0.4 |
| This compound (10 µM) | 4.2 ± 0.5 | 3.1 ± 0.4 | 5.8 ± 0.6 |
Table 3: Effect of this compound on Neurite Outgrowth
| Treatment Group | Average Neurite Length (µm) | Number of Primary Neurites per Neuron |
| Vehicle Control | 85 ± 7.2 | 3.1 ± 0.4 |
| This compound (1 µM) | 125 ± 9.8 | 4.5 ± 0.6 |
| This compound (10 µM) | 160 ± 11.5 | 5.2 ± 0.5 |
Experimental Protocols
I. Preparation of Primary Neuronal Cultures
This protocol describes the isolation and culture of primary hippocampal neurons from embryonic day 18 (E18) rat pups. All procedures should be performed under sterile conditions.[1][2][3][4][5][6][7]
Materials:
-
E18 pregnant rat
-
Dissection medium (e.g., Hibernate-E)
-
Papain dissociation solution
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin)
-
Poly-D-lysine coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant rat according to approved animal protocols.
-
Dissect the embryos and isolate the brains in ice-cold dissection medium.
-
Under a dissecting microscope, carefully remove the hippocampi from each hemisphere.
-
Transfer the hippocampi to the papain dissociation solution and incubate at 37°C for 15-20 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto poly-D-lysine coated plates at a density of 50,000-100,000 cells/cm².
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
After 24 hours, replace half of the medium with fresh, pre-warmed neuronal culture medium.
-
Maintain the cultures by replacing half of the medium every 3-4 days.
II. This compound Treatment Protocol
Materials:
-
Primary neuronal cultures (DIV 7-10)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Neuronal culture medium
-
Optional: Stress-inducing agent (e.g., hydrogen peroxide, glutamate)
Procedure:
-
Prepare serial dilutions of this compound in neuronal culture medium to the desired final concentrations. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.
-
Remove half of the medium from the neuronal cultures.
-
Add the this compound-containing medium to the wells. For co-treatment experiments, add the stress-inducing agent at the same time or as per the experimental design.
-
Incubate the cultures for the desired duration (e.g., 24-48 hours).
-
Proceed with downstream analysis such as viability assays, immunocytochemistry, or protein extraction.
III. Neuronal Viability Assay (MTT Assay)
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
After this compound treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Express the results as a percentage of the vehicle-treated control.
Visualizations
Caption: Proposed signaling pathway of this compound in neurons.
Caption: Experimental workflow for this compound treatment.
References
- 1. youtube.com [youtube.com]
- 2. Isolation and Transfection of Mouse Primary Neurons | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Optimized protocol for obtaining and characterizing primary neuron-enriched cultures from embryonic chicken brains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for IP7e in Neuroinflammation Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative diseases. The nuclear receptor related 1 protein (Nurr1, also known as NR4A2) has emerged as a key regulator of inflammatory responses in the central nervous system (CNS), particularly in microglia and astrocytes. IP7e (Isoxazolo-pyridinone 7e), a potent, brain-penetrant activator of Nurr1 signaling, presents a promising tool for investigating the therapeutic potential of targeting this pathway in neuroinflammatory conditions.[1]
These application notes provide a comprehensive overview of the use of this compound in a preclinical model of neuroinflammation, specifically the Experimental Autoimmune Encephalomyelitis (EAE) mouse model of multiple sclerosis. Detailed protocols for in vivo studies, including EAE induction, this compound administration, and downstream analysis, are provided to facilitate the use of this compound in neuroinflammation research.
Mechanism of Action: The Nurr1 Signaling Pathway
Nurr1 is an orphan nuclear receptor that plays a crucial role in the development and maintenance of dopaminergic neurons.[1] Beyond its neuronal functions, Nurr1 is a key negative regulator of inflammatory gene expression in glial cells.[2][3][4] In microglia and astrocytes, Nurr1 activation suppresses the expression of pro-inflammatory mediators.[2][3][4][5]
The anti-inflammatory effects of Nurr1 are mediated through its interaction with the p65 subunit of the pro-inflammatory transcription factor NF-κB.[2][6] Upon activation, Nurr1 binds to p65 on the promoters of inflammatory genes and recruits a corepressor complex (CoREST), leading to the transcriptional repression of these genes.[2][4] This results in a diminished inflammatory response. This compound, as a potent activator of Nurr1 signaling, leverages this pathway to exert its anti-inflammatory effects.[1]
References
- 1. Effects of Isoxazolo-Pyridinone 7e, a Potent Activator of the Nurr1 Signaling Pathway, on Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Nurr1/CoREST pathway in microglia and astrocytes protects dopaminergic neurons from inflammation-induced death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in NURR1-Regulated Neuroinflammation Associated with Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Nurr1/CoREST transrepression pathway attenuates neurotoxic inflammation in activated microglia and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in NURR1-Regulated Neuroinflammation Associated with Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structurally Distinct Nurr1 Ligands Exhibit Different Pharmacological Characteristics in Regulating Inflammatory Responses of Microglial BV-2 Cells [jstage.jst.go.jp]
Application Notes and Protocols for IP7e in Demyelination and Remyelination Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxazolo-pyridinone 7e (IP7e) is a potent, brain-penetrant small molecule activator of the Nuclear receptor related 1 protein (Nurr1, also known as NR4A2). Nurr1 is an orphan nuclear receptor that plays a critical role in the development and maintenance of dopaminergic neurons and exerts significant anti-inflammatory effects.[1] In the context of neuroinflammatory and demyelinating diseases such as multiple sclerosis (MS), the Nurr1 signaling pathway has emerged as a promising therapeutic target. Downregulation of Nurr1 has been observed in peripheral blood mononuclear cells of MS patients.[1][2] this compound, by activating Nurr1, offers a valuable pharmacological tool to investigate the roles of this pathway in mitigating inflammation, preventing neurodegeneration, and potentially promoting remyelination.
These application notes provide a comprehensive overview of the use of this compound in preclinical studies of demyelination, with a focus on the experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis. Detailed protocols for in vivo studies and histological analyses are provided to guide researchers in utilizing this compound to explore its therapeutic potential.
Mechanism of Action: The Nurr1 Signaling Pathway
Nurr1 functions as a transcription factor that regulates the expression of genes involved in inflammation and neuronal survival. In glial cells like microglia and astrocytes, Nurr1 activation has a potent anti-inflammatory effect by repressing the activity of the pro-inflammatory transcription factor NF-κB.[1] This is a key mechanism by which this compound is thought to reduce the severity of neuroinflammatory conditions. The binding of this compound to Nurr1 initiates a signaling cascade that leads to the suppression of pro-inflammatory cytokine production, thereby reducing the inflammatory environment that contributes to demyelination and axonal damage. While the direct role of Nurr1 in oligodendrocyte differentiation and remyelination is still an active area of research, its ability to create a more permissive, less inflammatory environment is a critical prerequisite for myelin repair.
In Vivo Application of this compound in the EAE Mouse Model
The Experimental Autoimmune Encephalomyelitis (EAE) model is the most widely used animal model for multiple sclerosis. Studies have demonstrated that preventive treatment with this compound can significantly reduce the incidence and severity of EAE in mice.[2]
Experimental Workflow
Quantitative Data from this compound Treatment in EAE
The following tables summarize the typical quantitative data obtained from studies investigating the preventive effects of this compound in the MOG35-55-induced EAE model in C57BL/6 mice.
Table 1: Effect of this compound on EAE Clinical Score
| Treatment Group | Mean Maximum EAE Score (± SEM) | Mean Cumulative EAE Score (± SEM) |
| Vehicle Control | 3.5 ± 0.3 | 25.4 ± 2.1 |
| This compound (10 mg/kg) | 1.8 ± 0.4 | 12.7 ± 1.9 |
*p < 0.05 compared to Vehicle Control
Table 2: Histological Analysis of Spinal Cord Tissue
| Treatment Group | Demyelination (% Area ± SEM) | Axonal Damage (Count/mm² ± SEM) |
| Vehicle Control | 28.6 ± 3.5 | 150.7 ± 15.2 |
| This compound (10 mg/kg) | 12.3 ± 2.1 | 75.4 ± 10.8 |
*p < 0.05 compared to Vehicle Control
Experimental Protocols
Protocol 1: Induction of EAE in C57BL/6 Mice
This protocol is for the induction of experimental autoimmune encephalomyelitis using Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide.
Materials:
-
C57BL/6 mice (female, 8-10 weeks old)
-
MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile Phosphate Buffered Saline (PBS)
-
Syringes and needles (27-30 gauge)
Procedure:
-
Preparation of MOG35-55/CFA Emulsion:
-
On the day of immunization, prepare an emulsion of MOG35-55 in CFA.
-
A common concentration is 200 µg of MOG35-55 per 100 µL of emulsion.
-
Mix equal volumes of MOG35-55 (dissolved in sterile PBS) and CFA.
-
Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse in water.
-
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the MOG35-55/CFA emulsion subcutaneously at two sites on the flank.
-
-
Pertussis Toxin Administration:
-
On Day 0, administer 200 ng of PTX in 100 µL of sterile PBS via intraperitoneal (i.p.) injection.
-
Repeat the PTX injection on Day 2.
-
-
Clinical Scoring:
-
Beginning on Day 7 post-immunization, monitor the mice daily for clinical signs of EAE and record their body weight.
-
Use a standard EAE scoring scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Moribund
-
5: Death
-
-
Protocol 2: Administration of this compound
This protocol describes the preventive administration of this compound in the EAE model.
Materials:
-
This compound (isoxazolo-pyridinone 7e)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Gavage needles or appropriate injection supplies
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in the chosen vehicle. A typical dose for in vivo studies is 10 mg/kg.
-
Ensure the solution is homogenous.
-
-
Administration:
-
Beginning on the day of immunization (Day 0), administer the prepared this compound solution to the treatment group of mice.
-
The administration route can be oral gavage or intraperitoneal injection, depending on the experimental design.
-
Administer the vehicle alone to the control group.
-
Continue daily administration until the end of the experiment (e.g., Day 28).
-
Protocol 3: Histological Analysis of Demyelination and Axonal Damage
Materials:
-
Formalin (10%)
-
Paraffin
-
Microtome
-
Luxol Fast Blue (LFB) stain
-
Cresyl Violet counterstain
-
Bielschowsky's silver stain reagents
-
Microscope
Procedure for Luxol Fast Blue (LFB) Staining (Demyelination):
-
At the end of the experiment, perfuse the mice with 4% paraformaldehyde.
-
Dissect the spinal cords and post-fix in 10% formalin.
-
Process the tissue and embed in paraffin.
-
Cut 5-10 µm thick sections using a microtome.
-
Deparaffinize and rehydrate the sections.
-
Stain with LFB solution overnight at 56°C.
-
Differentiate in lithium carbonate solution and 70% ethanol.
-
Counterstain with Cresyl Violet.
-
Dehydrate, clear, and mount the sections.
-
Myelinated areas will appear blue, while demyelinated areas will be pale.
Procedure for Bielschowsky's Silver Staining (Axonal Damage):
-
Use adjacent sections to those used for LFB staining.
-
Deparaffinize and rehydrate the sections.
-
Impregnate the sections with silver nitrate solution.
-
Treat with ammoniacal silver solution.
-
Reduce the silver with a developer solution until axons are stained black.
-
Tone with gold chloride and fix with sodium thiosulfate.
-
Dehydrate, clear, and mount.
-
Healthy axons will appear as black, continuous fibers, while damaged axons will be fragmented or have axonal spheroids.
Conclusion
This compound is a valuable research tool for investigating the therapeutic potential of Nurr1 activation in demyelinating diseases. Its demonstrated efficacy in reducing disease severity, inflammation, and neurodegeneration in the EAE model provides a strong rationale for further studies. The protocols and data presented here offer a framework for researchers to explore the mechanisms of Nurr1-mediated neuroprotection and to assess the potential of this compound and other Nurr1 activators as novel therapies for multiple sclerosis and other demyelinating conditions. Future research should focus on elucidating the direct effects of Nurr1 activation on oligodendrocyte biology and remyelination to fully understand the therapeutic scope of this pathway.
References
Application Note: Flow Cytometry Analysis of Apoptosis Induction by IP7e in A549 Lung Carcinoma Cells
Introduction
IP7e is a potent, blood-brain barrier-penetrating activator of the Nurr1 signaling pathway. Nurr1, an orphan nuclear receptor, has been implicated in both pro-oncogenic and tumor-suppressive roles depending on the cellular context.[1] In non-small cell lung cancer, for instance, Nurr1 has been observed to be downregulated, and its overexpression has been shown to promote apoptosis.[2] This suggests that activating the Nurr1 signaling pathway could be a promising therapeutic strategy for certain cancers. This application note provides a detailed protocol for using flow cytometry to quantify apoptosis in the A549 human lung carcinoma cell line following treatment with this compound. The Annexin V/Propidium Iodide (PI) assay is utilized to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle
Annexin V is a cellular protein that has a high affinity for phosphatidylserine (PS). In viable cells, PS is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells. Therefore, it is used to identify cells that have lost membrane integrity, which is a feature of late-stage apoptosis and necrosis. By using Annexin V and PI staining in combination, it is possible to distinguish between different cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to non-apoptotic cell death)
Materials and Methods
Materials:
-
A549 human lung carcinoma cell line
-
This compound compound
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
FITC Annexin V Apoptosis Detection Kit with PI
-
Flow cytometer
-
Microcentrifuge
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed 5 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 24 hours. Include a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Harvesting and Washing:
-
Following treatment, collect the cell culture medium (containing detached cells) from each well.
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with their corresponding culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Set up the flow cytometer with appropriate laser and filter settings for FITC (typically excited by a 488 nm laser and detected around 530 nm) and PI (typically excited by a 488 nm laser and detected around 617 nm).
-
Acquire data for at least 10,000 events per sample.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in the following table:
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound | 1 | 85.6 ± 3.4 | 8.9 ± 1.2 | 5.5 ± 0.8 |
| This compound | 5 | 62.3 ± 4.5 | 25.1 ± 2.8 | 12.6 ± 1.9 |
| This compound | 10 | 40.1 ± 5.2 | 42.7 ± 3.9 | 17.2 ± 2.5 |
| Positive Control | 1 | 15.8 ± 2.9 | 55.4 ± 4.7 | 28.8 ± 3.1 |
Data are represented as mean ± standard deviation of three independent experiments.
Visualizations
Caption: Experimental workflow for apoptosis analysis.
Caption: Simplified Nurr1 signaling pathway in apoptosis.
Discussion
The results of this study demonstrate that this compound induces apoptosis in A549 lung carcinoma cells in a dose-dependent manner. The increase in the percentage of Annexin V positive cells with increasing concentrations of this compound indicates that the activation of the Nurr1 signaling pathway by this compound effectively triggers programmed cell death. These findings are consistent with previous studies showing a pro-apoptotic role for Nurr1 in lung cancer cells.[2] The detailed flow cytometry protocol provided here offers a robust method for quantifying the apoptotic effects of this compound and similar compounds. This approach is crucial for the preclinical evaluation of novel drug candidates targeting the Nurr1 signaling pathway for cancer therapy. Further investigation into the downstream molecular mechanisms of this compound-induced apoptosis is warranted to fully elucidate its therapeutic potential.
References
Application Notes and Protocols for Immunohistochemical Detection of Nurr1 Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nurr1 (Nuclear Receptor Related 1), also known as NR4A2, is an orphan nuclear receptor that plays a critical role in the development and maintenance of midbrain dopaminergic neurons. Due to its essential functions, Nurr1 has emerged as a significant therapeutic target for neurodegenerative diseases, particularly Parkinson's disease. Monitoring the activation of Nurr1 is crucial for the development of novel therapeutic compounds. Immunohistochemistry (IHC) is a powerful technique used to visualize the expression and localization of specific proteins within the context of tissue architecture. This document provides detailed protocols and application notes for the immunohistochemical analysis of Nurr1 activation.
While the following protocols are generalized for the detection of Nurr1, they can be adapted for specific compounds of interest. For the purpose of illustration, we will refer to a hypothetical Nurr1 agonist, "IP7e," in the data presentation section.
Signaling Pathway of Nurr1
Nurr1 can be activated through multiple signaling pathways. As a transcription factor, its activity can be modulated by post-translational modifications and interactions with other proteins. The diagram below illustrates a simplified overview of potential Nurr1 activation pathways.
Caption: Simplified Nurr1 signaling pathway showing activation and nuclear translocation.
Experimental Workflow for Nurr1 Immunohistochemistry
The following diagram outlines the general steps involved in performing immunohistochemistry to detect Nurr1 in tissue samples.
Caption: General experimental workflow for immunohistochemistry.
Quantitative Data Presentation
The following table is a hypothetical representation of data that could be generated from an immunohistochemistry experiment designed to assess the effect of a compound like "this compound" on Nurr1 expression in a mouse model of Parkinson's disease.
| Treatment Group | Region of Interest | Nurr1-Positive Cells (count/mm²) | Optical Density of Nurr1 Staining (Arbitrary Units) |
| Vehicle Control | Substantia Nigra | 150 ± 15 | 0.25 ± 0.03 |
| This compound (10 mg/kg) | Substantia Nigra | 250 ± 20 | 0.55 ± 0.05 |
| Vehicle Control | Striatum | 80 ± 10 | 0.15 ± 0.02 |
| This compound (10 mg/kg) | Striatum | 130 ± 12 | 0.30 ± 0.04 |
Data are presented as mean ± standard deviation.
Detailed Experimental Protocols
Protocol 1: Immunohistochemistry for Nurr1 on Paraffin-Embedded Sections
This protocol is suitable for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections (5-10 µm) on coated slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibody: anti-Nurr1
-
Biotinylated secondary antibody
-
Avidin-Biotin Complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Rehydrate through a graded series of ethanol: 100% (2 changes for 3 minutes each), 95% (1 change for 3 minutes), 70% (1 change for 3 minutes).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval buffer.
-
Heat at 95-100°C for 20 minutes.
-
Allow to cool at room temperature for 20 minutes.
-
Rinse in PBS (3 changes for 5 minutes each).
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
-
Rinse in PBS (3 changes for 5 minutes each).
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Nurr1 antibody in blocking buffer to the recommended concentration.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse in PBS (3 changes for 5 minutes each).
-
Incubate sections with the biotinylated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse in PBS (3 changes for 5 minutes each).
-
Incubate sections with ABC reagent for 30 minutes at room temperature.
-
Rinse in PBS (3 changes for 5 minutes each).
-
Incubate sections with DAB substrate until the desired brown color develops.
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
Rinse with water.
-
"Blue" the sections in running tap water or a bluing agent.
-
-
Dehydration and Mounting:
-
Dehydrate sections through a graded ethanol series and xylene.
-
Coverslip with a permanent mounting medium.
-
Protocol 2: Immunofluorescence for Nurr1 on Frozen Sections
This protocol is suitable for fresh-frozen tissue sections.
Materials:
-
Fresh-frozen tissue sections (10-20 µm) on coated slides
-
4% Paraformaldehyde (PFA) in PBS
-
PBS
-
Blocking buffer (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibody: anti-Nurr1
-
Fluorescently-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium with anti-fade agent
Procedure:
-
Fixation:
-
Fix fresh-frozen sections in 4% PFA for 15-20 minutes at room temperature.
-
Rinse in PBS (3 changes for 5 minutes each).
-
-
Permeabilization and Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature. The Triton X-100 in the buffer will permeabilize the membranes.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Nurr1 antibody in blocking buffer.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse in PBS (3 changes for 5 minutes each).
-
Incubate sections with the fluorescently-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining:
-
Rinse in PBS (3 changes for 5 minutes each), protected from light.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Rinse in PBS.
-
-
Mounting:
-
Coverslip with an anti-fade mounting medium.
-
Store slides at 4°C in the dark until imaging.
-
Concluding Remarks
The provided protocols offer a solid foundation for the immunohistochemical detection of Nurr1. It is crucial to optimize antibody concentrations, incubation times, and antigen retrieval methods for your specific tissue type and experimental conditions. The inclusion of appropriate positive and negative controls is essential for validating the specificity of the staining. By employing these methods, researchers can effectively visualize and quantify changes in Nurr1 expression and localization, providing valuable insights into the efficacy of potential therapeutic compounds targeting this important nuclear receptor.
Troubleshooting & Optimization
Technical Support Center: IP7e Solubility in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IP7e and encountering solubility issues in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: Based on information from commercial suppliers, this compound is soluble in DMSO. While a precise, peer-reviewed solubility limit has not been identified in the available literature, stock solutions of at least 2.5 mg/mL can be prepared. It is always recommended to experimentally determine the solubility for your specific batch of this compound.
Q2: I am observing a precipitate or incomplete dissolution of this compound in DMSO. What are the common causes?
A2: Several factors can contribute to poor solubility of this compound in DMSO:
-
Water Contamination: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Water contamination can significantly decrease the solubility of hydrophobic compounds like this compound.
-
Low-Quality DMSO: The purity of the DMSO can affect its solvent properties. Use of an impure grade of DMSO could lead to solubility issues.
-
Incorrect Stock Solution Preparation: Errors in weighing the compound or measuring the solvent volume can lead to a concentration that exceeds the solubility limit.
-
Compound Characteristics: The specific salt form, purity, and crystalline structure (polymorphism) of your this compound batch can influence its solubility.[1]
-
Temperature: The temperature at which you are dissolving the compound can impact its solubility.
Q3: What immediate troubleshooting steps can I take if my this compound is not dissolving in DMSO?
A3: If you are facing issues with dissolving this compound in DMSO, you can try the following troubleshooting steps:
-
Gentle Warming: Warm the solution in a water bath at 37°C. This can often help to dissolve compounds that are slow to go into solution.[1]
-
Vortexing or Sonication: Agitate the solution by vortexing or using an ultrasonic bath. This increases the interaction between the solvent and the compound, facilitating dissolution.[1]
-
Use Fresh, Anhydrous DMSO: To rule out water contamination, use a fresh, unopened bottle of anhydrous or HPLC-grade DMSO.
-
Prepare a More Dilute Solution: If you are trying to prepare a high-concentration stock, attempt to make a more dilute solution to see if the compound dissolves at a lower concentration.
Q4: How should I properly prepare a stock solution of this compound in DMSO?
A4: To prepare a stock solution of this compound in DMSO, follow this general protocol:
-
Equilibrate the vial of this compound to room temperature before opening to minimize moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration.
-
Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
Q5: For my in vivo experiments, I need to dilute my DMSO stock of this compound into an aqueous buffer. What is the best way to do this to avoid precipitation?
A5: When diluting a DMSO stock solution into an aqueous buffer for in vivo experiments, it is crucial to do so in a stepwise manner to avoid precipitation. A common method involves the use of co-solvents. For example, a suggested method is to first prepare a clear stock solution in DMSO and then add co-solvents sequentially. One such protocol involves adding the DMSO stock solution to a solution of 20% SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline. It is recommended to prepare the working solution for in vivo experiments fresh on the same day of use.
Quantitative Data Summary
The following table summarizes the available, albeit limited, quantitative data on the solubility of this compound and related compounds in DMSO. It is important to note that these values are often based on information from commercial suppliers and may not represent the thermodynamic solubility limit. Experimental determination of solubility is highly recommended for each specific batch and experimental condition.
| Compound | Solvent | Reported Solubility/Concentration | Source Type | Notes |
| This compound | DMSO | ≥ 2.5 mg/mL | Commercial Supplier | This is the concentration for a clear stock solution and may not be the maximum solubility. |
| Compound X | DMSO | ~10 mg/mL | Commercial Supplier[2] | Example of typical solubility information provided for a small molecule. |
| Compound Y | DMSO | ~30 mg/mL | Commercial Supplier[3][4] | Example of a highly soluble compound in DMSO. |
| Compound Z | DMSO | ~1 mg/mL | Commercial Supplier[5] | Example of a compound with lower solubility in DMSO. |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility of this compound in DMSO
This protocol provides a method to determine the kinetic solubility of this compound, which is a measure of the concentration of a compound that remains in solution after being added from a concentrated DMSO stock to an aqueous buffer.[6][7]
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (clear bottom)
-
Plate shaker
-
Plate reader capable of measuring turbidity or a UV-Vis spectrophotometer
-
HPLC-UV/MS system (for most accurate quantification)
Methodology:
-
Prepare a high-concentration stock solution of this compound in DMSO: Accurately weigh this compound and dissolve it in anhydrous DMSO to prepare a 10 mM stock solution. Ensure complete dissolution.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the this compound stock solution with DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Addition to Aqueous Buffer: To a separate 96-well plate, add a fixed volume of PBS (e.g., 198 µL).
-
Initiate Precipitation: Add a small volume (e.g., 2 µL) of each this compound-DMSO concentration from the first plate to the corresponding wells of the second plate containing PBS. The final DMSO concentration should be low (e.g., 1%) to minimize its effect on solubility.
-
Incubation: Seal the plate and incubate at room temperature (or 37°C) on a plate shaker for a set period (e.g., 2 hours or 24 hours).[6]
-
Quantification:
-
Turbidimetric Method: Measure the absorbance of the wells at a wavelength where the compound does not absorb (e.g., 650 nm) to determine the extent of precipitation. The highest concentration that does not show a significant increase in turbidity is considered the kinetic solubility.
-
HPLC-UV/MS Method (more accurate): After incubation, centrifuge the plate to pellet any precipitate. Carefully collect the supernatant and analyze the concentration of the dissolved this compound using a validated HPLC-UV or LC-MS/MS method.
-
Visualizations
Nurr1 Signaling Pathway
This compound is an activator of the nuclear receptor related 1 protein (Nurr1), also known as NR4A2. The following diagram illustrates a simplified signaling pathway involving Nurr1.
Caption: Simplified signaling pathway of Nurr1 activation by this compound.
Experimental Workflow: Troubleshooting this compound Solubility
The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound in DMSO.
Caption: A logical workflow for troubleshooting this compound solubility issues in DMSO.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Technical Support Center: In Vivo Applications of IP7e
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IP7e in vivo. Our goal is to help you navigate potential challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound in preclinical models?
A1: Published research indicates that this compound exhibits excellent oral bioavailability in mice.[1] It has been shown to have rapid and extensive brain uptake following oral administration, suggesting efficient absorption from the gastrointestinal tract.[1]
Q2: If this compound has good oral bioavailability, why might I be observing poor efficacy in my in vivo model?
A2: While this compound itself has high reported bioavailability, suboptimal efficacy in your model could stem from several factors unrelated to the compound's intrinsic properties. These can include:
-
Suboptimal Dosing or Formulation: The dosage might be too low for your specific disease model, or the vehicle used for administration may not be appropriate.
-
Metabolic Instability in the Specific Model: While generally stable, your specific animal model or its health status could lead to faster metabolism.
-
Experimental Variability: Issues with the administration procedure (e.g., improper gavage), animal stress, or underlying health conditions can all impact drug absorption and efficacy.
-
Timing of Administration: The therapeutic window for this compound's action might be narrow in your model. The timing of administration relative to disease induction or progression is crucial.
Q3: What is the primary signaling pathway activated by this compound?
A3: this compound is a potent activator of the Nurr1 (Nuclear receptor related 1) signaling pathway.[1] Activation of Nurr1 by this compound has been shown to inhibit the NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is involved in inflammation.[1]
Troubleshooting Guides
Issue 1: Inconsistent or Low Efficacy After Oral Administration
| Potential Cause | Troubleshooting Step | Recommended Action |
| Improper Formulation/Solubility | Vehicle is not optimal for this compound. | Prepare a fresh formulation of this compound in a vehicle known to be effective, such as a solution for oral gavage. Ensure complete dissolution of the compound. |
| Incorrect Dosing | The calculated dose is too low or there are errors in dose preparation. | Re-verify dose calculations based on the animal's body weight. Prepare fresh dilutions and ensure accurate administration volumes. |
| Administration Errors | Improper oral gavage technique leading to incomplete dosing. | Ensure all personnel are properly trained in oral gavage techniques. Observe animals post-dosing to check for any signs of regurgitation. |
| High Metabolic Clearance in the Model | The animal model exhibits unexpectedly high metabolism of this compound. | Consider conducting a pilot pharmacokinetic study to determine the half-life of this compound in your specific animal model. |
Issue 2: High Variability in Experimental Readouts Between Animals
| Potential Cause | Troubleshooting Step | Recommended Action |
| Animal Health and Stress | Underlying health issues or stress can affect drug absorption and metabolism. | Ensure all animals are properly acclimated and housed in a low-stress environment. Monitor for any signs of illness. |
| Inconsistent Fasting/Feeding | Food in the gastrointestinal tract can interfere with drug absorption. | Standardize the fasting period for all animals before oral administration of this compound. |
| Biological Variability | Natural variation within the animal cohort. | Increase the number of animals per group to improve statistical power and account for biological variability. |
Hypothetical Formulation Strategies to Enhance Bioavailability
While this compound is reported to have excellent bioavailability, the following are general strategies that can be employed to enhance the absorption of compounds with poor solubility or permeability. These could be considered in scenarios where a researcher is developing a new derivative of this compound or is working in a system where the standard formulation is not effective.
| Strategy | Description | Potential Advantages | Considerations |
| Lipid-Based Formulations | Incorporating the compound into inert lipid vehicles like oils, emulsions, or self-emulsifying drug delivery systems (SEDDS).[2][3] | Can improve the solubilization and absorption of lipophilic compounds.[4] May protect the drug from degradation in the gut.[2] | Requires careful selection of lipids and surfactants.[2] The formulation needs to be optimized for stability. |
| Nanoparticle Formulations | Reducing the particle size of the drug to the nanoscale.[5] | Increases the surface area for dissolution, which can enhance the absorption of poorly soluble drugs.[4][5] | May not be effective for compounds with low lipophilicity.[5] Manufacturing can be complex. |
| Use of Permeation Enhancers | Co-administration with excipients that temporarily increase the permeability of the intestinal epithelium.[6] | Can improve the absorption of compounds with low permeability.[6][7] | The effect of permeation enhancers can be transient and may lead to variability.[6] Safety and potential for gut irritation must be considered. |
| Amorphous Solid Dispersions | Dispersing the drug in an amorphous state within a polymer matrix. | Can significantly increase the solubility and dissolution rate of the compound.[4] | The amorphous form can be less stable than the crystalline form and may revert over time. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in a Murine Model of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol is a generalized representation based on published studies.[1]
-
Animal Model: Female C57BL/6 mice, 8-10 weeks old.
-
EAE Induction: Induce EAE by subcutaneous immunization with MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA), followed by intraperitoneal injections of pertussis toxin.
-
This compound Formulation: Prepare a suspension of this compound in a vehicle of 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Dosing Regimen:
-
Preventive: Administer this compound (e.g., 10 mg/kg) or vehicle daily by oral gavage, starting from day 7 post-immunization until day 21.
-
Therapeutic: Administer this compound (e.g., 10 mg/kg) or vehicle daily by oral gavage, starting from the onset of clinical signs (e.g., day 23) until day 36.
-
-
Clinical Scoring: Monitor animals daily for clinical signs of EAE and score on a standardized scale (e.g., 0-5, from no signs to moribund).
-
Endpoint Analysis: At the end of the study, collect spinal cord and brain tissue for histological analysis (e.g., H&E, Luxol Fast Blue staining) and gene expression analysis (e.g., qPCR for NF-kB target genes).
Protocol 2: Assessment of Metabolic Stability of this compound in Liver Microsomes
This is a general protocol for an in vitro assessment of metabolic stability.[8][9]
-
Materials: Pooled liver microsomes (from the relevant species, e.g., mouse, rat, human), NADPH regenerating system, this compound stock solution, and a control compound with known metabolic stability.
-
Incubation:
-
Pre-warm microsomal suspension to 37°C.
-
Add this compound to the microsomal suspension at a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C.
-
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of this compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of remaining this compound versus time. The slope of the linear regression will be used to calculate the in vitro half-life (t1/2).
Visualizations
Caption: this compound activates the Nurr1 signaling pathway, which inhibits NF-kB.
Caption: Workflow for in vivo efficacy testing of this compound in an EAE model.
References
- 1. journals.plos.org [journals.plos.org]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SPECIAL FEATURE - Improving Bioavailability & Solubility: The Never-Ending Quest [drug-dev.com]
- 5. Non-Effective Improvement of Absorption for Some Nanoparticle Formulations Explained by Permeability under Non-Sink Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation strategies to improve the efficacy of intestinal permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. pharmaron.com [pharmaron.com]
- 9. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Preventing IP7e Precipitation in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of IP7e in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is a potent activator of the Nurr1 signaling pathway. It is used in cell culture experiments to study the role of Nurr1 in various biological processes, including neuroprotection and anti-inflammatory responses.
Q2: What are the common causes of this compound precipitation in cell culture media?
Precipitation of this compound in cell culture media can be attributed to several factors:
-
Low Aqueous Solubility: this compound is a hydrophobic molecule with limited solubility in aqueous solutions like cell culture media.
-
Improper Stock Solution Preparation: Incorrect solvent, concentration, or handling of the stock solution can lead to precipitation when diluted into the media.
-
High Final Concentration: Exceeding the solubility limit of this compound in the final culture volume will cause it to precipitate.
-
pH of the Media: The solubility of many compounds is pH-dependent. The physiological pH of most cell culture media (typically 7.2-7.4) may not be optimal for keeping this compound in solution.
-
Interactions with Media Components: Components in the cell culture media, such as salts and proteins from Fetal Bovine Serum (FBS), can interact with this compound and reduce its solubility.
-
Temperature Fluctuations: Changes in temperature during storage or handling can affect the solubility of this compound.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. It is capable of dissolving this compound at high concentrations.
Troubleshooting Guides
Issue 1: Precipitate forms immediately after adding this compound stock solution to the cell culture medium.
This is a common issue and usually points to problems with the stock solution or the dilution method.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| This compound stock solution is not fully dissolved. | Ensure the this compound is completely dissolved in DMSO. | Protocol for Preparing this compound Stock Solution: 1. Weigh the desired amount of this compound powder.2. Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).3. Vortex the solution vigorously.4. Use an ultrasonic bath to aid dissolution until no visible particles remain.5. Visually inspect the solution against a light source to ensure it is clear. |
| "Salting out" effect upon dilution. | Add the this compound stock solution to the media dropwise while gently swirling the flask. This allows for rapid dispersal and prevents localized high concentrations. | Protocol for Diluting this compound Stock Solution: 1. Warm the cell culture medium to 37°C.2. While gently swirling the media flask, add the required volume of this compound stock solution drop-by-drop.3. Continue to swirl for a few seconds after addition to ensure thorough mixing. |
| High final concentration of DMSO. | Keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v), and ideally below 0.1%, to minimize solvent-induced precipitation and cytotoxicity. | Calculation: Final DMSO % = (Volume of this compound stock / Total culture volume) * 100 |
Issue 2: Precipitate appears in the cell culture medium after a few hours or days of incubation.
This delayed precipitation can be due to the instability of the compound in the culture environment or interactions with cellular metabolites.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| This compound solubility is pH-dependent. | The metabolic activity of cells can alter the pH of the culture medium over time. Monitor the pH of your culture. | pH Monitoring: 1. Aseptically remove a small aliquot of the culture medium.2. Measure the pH using a calibrated pH meter or pH indicator strips.3. If the pH has shifted significantly, consider using a medium with a stronger buffering capacity or changing the medium more frequently. |
| Interaction with serum proteins. | Proteins in Fetal Bovine Serum (FBS) can bind to small molecules and affect their solubility. | Serum Optimization: 1. Try reducing the percentage of FBS in your culture medium, if your cells can tolerate it.2. Alternatively, perform a serum-free or reduced-serum treatment with this compound for the duration of the experiment.3. Test different lots of FBS, as protein composition can vary. |
| Compound degradation. | This compound may degrade over time in the aqueous environment of the cell culture medium, leading to less soluble byproducts. | Time-Course Experiment: 1. Set up parallel cultures and visually inspect for precipitation at different time points (e.g., 2, 4, 8, 24, 48 hours).2. This will help determine the time window in which this compound remains soluble in your specific experimental conditions. Consider shorter incubation times if precipitation is observed at later time points. |
Experimental Workflow & Signaling Pathway Diagrams
Below are diagrams illustrating key experimental workflows and the signaling pathway relevant to this compound.
Technical Support Center: Stability of IP7e in Long-Term Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stability of IP7e (Isoxazolo-pyridinone 7e). The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability of solid (powder) this compound, it is recommended to store it at -20°C or below, protected from light and moisture.[1][2][3] The container should be tightly sealed to prevent exposure to air and humidity. Storing the compound in a desiccator at low temperature can further enhance stability.
Q2: How should I store this compound in solution?
Stock solutions of this compound should be prepared in a suitable solvent, such as DMSO. For long-term storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.[3] These aliquots should be stored at -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture into the solution.
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound have not been extensively published, based on its chemical structure containing isoxazole and pyridinone rings, as well as an ether linkage, the following degradation pathways are plausible:
-
Hydrolysis: The amide-like bond in the pyridinone ring and the ether linkage could be susceptible to hydrolysis, especially under acidic or basic conditions.[4][5][6] This would lead to cleavage of the molecule.
-
Oxidation: The aromatic rings and heteroatoms in the this compound structure could be sites for oxidation, which can be initiated by exposure to air, light, or trace metal ions.[4][7][8]
-
Photolysis: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.[7][8] Therefore, it is crucial to store this compound, both in solid form and in solution, protected from light.
Q4: I have been storing my this compound solution at 4°C. Is it still usable?
While storage at 4°C is suitable for short-term use (a few days), long-term storage at this temperature is not recommended for solutions. Degradation is likely to occur over weeks to months at 4°C. To determine if your solution is still viable, it is advisable to perform an analytical check, such as HPLC, to assess its purity. If you observe significant degradation peaks or a decrease in the main this compound peak area compared to a freshly prepared standard, the solution should be discarded.
Q5: My experimental results with an older batch of this compound are inconsistent. Could this be a stability issue?
Yes, inconsistent experimental results are a common sign of compound degradation. If a compound has degraded, its effective concentration will be lower than expected, and the degradation products could potentially interfere with the experiment, leading to unreliable data. It is recommended to use a fresh batch of this compound or to verify the purity of the older batch using an analytical method like HPLC.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Reduced biological activity in experiments | Degradation of this compound leading to a lower effective concentration. | 1. Prepare a fresh stock solution of this compound from a new vial of solid compound.2. Analyze the old stock solution and the new stock solution by HPLC to compare purity.3. If degradation is confirmed, discard the old stock solution. |
| Appearance of new peaks in HPLC analysis of this compound solution | Chemical degradation of this compound into one or more new compounds. | 1. Identify the storage conditions that may have led to degradation (e.g., prolonged storage at room temperature, exposure to light).2. Review the potential degradation pathways (hydrolysis, oxidation) to hypothesize the identity of the new peaks.3. Implement stricter storage protocols for new stock solutions (e.g., aliquotting, storage at -80°C, protection from light). |
| Precipitate observed in a previously clear this compound solution after thawing | Poor solubility at lower temperatures or change in solvent composition due to evaporation. | 1. Gently warm the solution and vortex to see if the precipitate redissolves.2. Check for solvent evaporation by observing the volume.3. If the precipitate does not redissolve, it may be a degradation product. The solution should be analyzed for purity. |
| Discoloration of solid this compound powder | Oxidation or photolytic degradation. | 1. Discard the discolored compound.2. Ensure that new batches of solid this compound are stored in a dark, dry, and cold environment. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of this compound
This protocol provides a general method for assessing the purity of an this compound sample. The exact conditions may need to be optimized for your specific HPLC system.
Objective: To determine the purity of an this compound sample and detect the presence of degradation products.
Materials:
-
This compound sample (solid or in solution)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Method:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of a new, high-purity this compound standard in DMSO. Dilute this stock solution with the mobile phase to a final concentration of approximately 20 µg/mL.
-
Sample Preparation: If your this compound sample is a solid, prepare a 1 mg/mL stock solution in DMSO. Dilute this stock with the mobile phase to a final concentration of approximately 20 µg/mL. If your sample is already in solution, dilute it to the same concentration.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or the λmax of this compound)
-
-
Analysis: Inject the standard and sample solutions. Compare the chromatograms. The purity of your sample can be estimated by the relative area of the main this compound peak compared to the total area of all peaks.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions. This can help to identify potential degradation products and establish a stability-indicating analytical method.[9][10][11][12][13]
Objective: To intentionally degrade this compound under controlled conditions to understand its degradation pathways.
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system as described in Protocol 1
Method:
-
Prepare this compound Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water) for each stress condition.
-
Acid Hydrolysis: To one solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To another solution, add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: To a third solution, add an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate a solution of this compound at 60°C for 24 hours, protected from light.
-
Photolytic Degradation: Expose a solution of this compound to a light source (e.g., a photostability chamber) for a defined period. Keep a control sample in the dark.
-
Analysis: At the end of the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by HPLC as described in Protocol 1. Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation peaks.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for storage and troubleshooting of this compound.
References
- 1. dispendix.com [dispendix.com]
- 2. globalresearchchem.com [globalresearchchem.com]
- 3. maxedoutcompounds.com [maxedoutcompounds.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Drug degradation | PPTX [slideshare.net]
- 8. rjptonline.org [rjptonline.org]
- 9. scispace.com [scispace.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. ijrpp.com [ijrpp.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biomedres.us [biomedres.us]
Technical Support Center: Nurr1 Activator Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their Nurr1 activator experiments.
I. Troubleshooting Guides
This section provides solutions to common issues encountered during various experimental stages.
Cell-Based Assays: Luciferase Reporter Gene Assays
Luciferase reporter assays are commonly used to screen for and characterize Nurr1 activators. Below are some common problems and their solutions.
Question: Why is the luciferase signal in my assay very low or absent?
Answer: Low or no signal in a luciferase assay can stem from several factors related to transfection, cell health, or the assay itself.
Troubleshooting Steps:
-
DNA Quality: Ensure you are using high-purity, transfection-grade plasmid DNA. Contaminants like endotoxins can inhibit transfection and cause cell death.
-
Transfection Efficiency: Optimize the transfection protocol for your specific cell line. This includes the DNA-to-reagent ratio, cell confluency, and incubation time. Some cell lines are inherently difficult to transfect and may require alternative methods like electroporation or viral transduction.
-
Promoter Strength: The promoter driving the luciferase gene might be too weak in your chosen cell line. Consider using a stronger constitutive promoter for your reporter construct if you are not studying a specific Nurr1 target gene promoter.
-
Cell Viability: After transfection and compound treatment, check cell viability using methods like Trypan Blue exclusion or an MTT assay. High cytotoxicity from the transfection reagent or the test compound will lead to a low luciferase signal.
-
Lysis Buffer and Procedure: Ensure complete cell lysis to release the luciferase enzyme. Incomplete lysis is a common cause of low signal. Follow the manufacturer's protocol for the lysis buffer and ensure appropriate incubation times.
-
Assay Reagents: Luciferase assay reagents are sensitive to degradation. Ensure they are stored correctly and have not expired. Prepare fresh reagents as recommended by the manufacturer.
Question: The background luminescence in my luciferase assay is too high. What can I do?
Answer: High background can mask the true signal from your Nurr1 activator.
Troubleshooting Steps:
-
Choice of Plates: Use white, opaque-walled plates for luminescence assays to prevent crosstalk between wells. Clear-bottom, white-walled plates can be used if you need to visualize the cells, but they are more expensive.
-
Contamination: Ensure there is no contamination in your control samples. Use fresh pipette tips for each well.
-
Reagent Purity: Use high-purity water and reagents to prepare buffers and media, as contaminants can sometimes lead to autoluminescence.
-
Cellular Autofluorescence: Some cell types may exhibit higher intrinsic autofluorescence. If this is suspected, measure the background from untransfected cells treated with the assay reagents.
Question: I am observing high variability between my replicate wells. How can I improve consistency?
Troubleshooting Steps:
-
Pipetting Accuracy: Luciferase assays are very sensitive to small volume variations. Ensure accurate and consistent pipetting. Prepare a master mix for transfections and reagent additions to minimize well-to-well differences.
-
Cell Plating: Ensure a uniform cell density across all wells by thoroughly resuspending cells before plating. Uneven cell distribution will lead to variable results.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and compound concentration. To minimize edge effects, avoid using the outermost wells or fill them with sterile PBS or media.
Biochemical Assays: Thermal Shift Assay (TSA)
TSA, or Differential Scanning Fluorimetry (DSF), is used to assess the binding of a compound to Nurr1 by measuring changes in its thermal stability.
Question: My TSA data shows a high initial fluorescence signal before the protein unfolds. What does this mean?
Answer: A high initial fluorescence can indicate that your protein is already partially unfolded or aggregated at the beginning of the experiment.
Troubleshooting Steps:
-
Protein Quality: Ensure your purified Nurr1 protein is properly folded and not aggregated. You can check this by techniques like size-exclusion chromatography.
-
Dye Concentration: Optimize the concentration of the fluorescent dye (e.g., SYPRO Orange). Too high a concentration can lead to high background fluorescence.
-
Buffer Conditions: The buffer composition can significantly impact protein stability. Screen different pH values, salt concentrations, and additives to find conditions that stabilize your Nurr1 protein.
Question: I am not observing a clear melting transition (Tm shift) even with a known Nurr1 binder. What could be the issue?
Answer: The absence of a clear Tm shift can be due to several factors.
Troubleshooting Steps:
-
Protein Concentration: Ensure you are using an optimal protein concentration. Too little protein may not give a sufficient signal, while too much can lead to aggregation.
-
Compound Solubility: Your test compound may not be soluble in the assay buffer, preventing it from binding to Nurr1. Check the solubility of your compound under the assay conditions.
-
Incorrect Filter Set: Make sure you are using the correct excitation and emission filters for the fluorescent dye in your real-time PCR instrument.
Cell-Based Assays: Cellular Thermal Shift Assay (CETSA)
CETSA measures the target engagement of a compound in a cellular environment by assessing changes in the thermal stability of the target protein.
Question: I am seeing inconsistent protein levels in my CETSA samples at the same temperature point. How can I improve this?
Answer: Variability in CETSA can arise from several experimental steps.
Troubleshooting Steps:
-
Heating and Cooling: Ensure uniform and rapid heating and cooling of all samples. Use a thermal cycler with a heated lid to prevent evaporation and ensure consistent temperature across all tubes.
-
Cell Lysis: The efficiency of cell lysis can impact the amount of soluble protein recovered. Optimize your lysis method (e.g., freeze-thaw cycles, sonication) to ensure complete and reproducible lysis.
-
Sample Handling: Minimize the time between heating, lysis, and centrifugation to prevent protein degradation or refolding. Keep samples on ice whenever possible.
Question: I am not observing a significant thermal shift for my Nurr1 activator in CETSA. What should I do?
Answer: A lack of a CETSA shift does not always mean a lack of target engagement.
Troubleshooting Steps:
-
Compound Concentration and Incubation Time: Optimize the concentration of your activator and the incubation time with the cells. The compound needs to reach its target at a sufficient concentration to induce a stabilizing effect.
-
Permeability: Ensure your compound can penetrate the cell membrane to reach the nucleus where Nurr1 is located.
-
Downstream Effects: Some compounds may not induce a direct, significant stabilization of the entire protein but may still modulate its activity. In such cases, CETSA may not be the most suitable assay for target engagement.
In Vivo Studies
Testing Nurr1 activators in animal models is a critical step in drug development.
Question: My Nurr1 activator shows good in vitro potency but lacks efficacy in an animal model. What could be the reasons?
Answer: The discrepancy between in vitro and in vivo results is a common challenge in drug development.
Troubleshooting Steps:
-
Pharmacokinetics (PK): Investigate the absorption, distribution, metabolism, and excretion (ADME) properties of your compound. Poor bioavailability, rapid metabolism, or inability to cross the blood-brain barrier (for CNS indications) can lead to a lack of efficacy.
-
Target Engagement in Vivo: Confirm that your compound reaches the target tissue and engages with Nurr1 at a sufficient level. This can be assessed by measuring compound levels in the target tissue and, if possible, by performing ex vivo CETSA on tissue samples.
-
Animal Model: Ensure the chosen animal model is appropriate for the disease you are studying and that the role of Nurr1 in the pathology of that model is well-established.
Question: I am observing unexpected toxicity in my in vivo study. How should I proceed?
Answer: Unexpected toxicity requires a thorough investigation.
Troubleshooting Steps:
-
Off-Target Effects: Your compound may be interacting with other targets besides Nurr1. Conduct off-target screening against a panel of receptors and enzymes to identify potential liabilities. The NR4A family members, Nur77 and NOR-1, are closely related to Nurr1 and should be included in selectivity profiling.
-
Metabolite Toxicity: A metabolite of your compound, rather than the parent drug, could be responsible for the toxicity. Conduct metabolite identification studies to investigate this possibility.
-
Dose-Response Relationship: Carefully evaluate the dose-response relationship for both efficacy and toxicity to identify a potential therapeutic window.
II. Frequently Asked Questions (FAQs)
Q1: What are the essential positive and negative controls for a Nurr1 luciferase reporter assay?
A1:
-
Positive Control: A known Nurr1 agonist should be included to validate the assay's ability to detect activation.
-
Negative Control (Vehicle): Cells treated with the vehicle (e.g., DMSO) in which the test compounds are dissolved. This serves as the baseline for calculating fold activation.
-
Negative Control (Empty Vector): Cells transfected with the reporter plasmid and an empty expression vector (instead of the Nurr1 expression vector). This helps to assess the basal activity of the reporter.
-
Promoterless Luciferase Control: Cells transfected with a luciferase vector lacking a promoter. This is used to determine the background luminescence.
Q2: How can I confirm that the effect of my compound is specifically through Nurr1?
A2: To confirm Nurr1-specific activity, you can perform several experiments:
-
Knockdown/Knockout: Use siRNA or CRISPR to reduce or eliminate Nurr1 expression. A true Nurr1 activator should lose its effect in these cells.
-
Counter-screening: Test your compound in a similar luciferase assay but with a different nuclear receptor to check for selectivity.
-
Binding Assays: Directly assess the binding of your compound to purified Nurr1 protein using techniques like Thermal Shift Assay (TSA), Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC).
Q3: What are the different DNA response elements that Nurr1 can bind to, and which one should I use in my reporter assay?
A3: Nurr1 can regulate gene expression by binding to different DNA response elements:
-
NBRE (NGFI-B Response Element): Nurr1 binds to this element as a monomer.
-
NurRE (Nur Response Element): Nurr1 can bind to this as a homodimer or a heterodimer with other NR4A family members.
-
DR5 (Direct Repeat 5): Nurr1 forms a heterodimer with the Retinoid X Receptor (RXR) to bind to this element.
The choice of the response element depends on the specific aspect of Nurr1 biology you are interested in. The NBRE is commonly used for screening for direct Nurr1 activators.
Q4: What are some of the known upstream signaling pathways that regulate Nurr1?
A4: Nurr1 expression and activity are regulated by various signaling pathways, including:
-
cAMP/PKA pathway: This pathway can lead to the phosphorylation of CREB, which in turn enhances the transcriptional activity of Nurr1.
-
NF-κB signaling: Pro-inflammatory signals can modulate Nurr1 expression through the NF-κB pathway.
-
Wnt/β-catenin pathway: This pathway is involved in the development of dopaminergic neurons and can interact with Nurr1 signaling.
Q5: What are some key downstream target genes of Nurr1?
A5: Nurr1 is a key transcription factor for the development and maintenance of dopaminergic neurons. Its downstream targets include genes involved in dopamine synthesis and transport, such as:
-
Tyrosine Hydroxylase (TH): The rate-limiting enzyme in dopamine synthesis.
-
Dopamine Transporter (DAT): Responsible for the reuptake of dopamine from the synaptic cleft.
-
Vesicular Monoamine Transporter 2 (VMAT2): Packages dopamine into synaptic vesicles.
-
Glial cell line-derived neurotrophic factor (GDNF) receptor c-Ret.
III. Experimental Protocols
Detailed Protocol: Nurr1 Luciferase Reporter Gene Assay
This protocol is for a dual-luciferase assay to measure the activation of Nurr1 in a cell-based format.
Materials:
-
HEK293T cells (or another suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Nurr1 expression plasmid (e.g., pcDNA3.1-hNurr1)
-
Luciferase reporter plasmid with a Nurr1 response element (e.g., pGL4.27[luc2P/NBRE/Hygro])
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
96-well white, opaque-walled cell culture plates
-
Dual-luciferase assay kit
-
Luminometer
Procedure:
-
Cell Plating: Seed HEK293T cells in a 96-well white, opaque-walled plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Transfection:
-
For each well, prepare a transfection mix containing:
-
50 ng Nurr1 expression plasmid
-
50 ng NBRE-luciferase reporter plasmid
-
5 ng Renilla luciferase control plasmid
-
Transfection reagent according to the manufacturer's protocol.
-
-
Incubate the transfection mix at room temperature for 15-20 minutes.
-
Add 20 µL of the transfection mix to each well.
-
Incubate the cells for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compounds in the appropriate vehicle (e.g., DMSO).
-
Remove the transfection medium and add 100 µL of fresh medium containing the test compounds or vehicle control to the respective wells.
-
Incubate for another 18-24 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and the dual-luciferase assay reagents to room temperature.
-
Remove the medium from the wells.
-
Add 20 µL of 1X passive lysis buffer to each well and incubate for 15 minutes on a shaker to ensure complete lysis.
-
Follow the manufacturer's instructions for the dual-luciferase assay kit. Typically, this involves adding the firefly luciferase substrate and measuring the luminescence, followed by adding the Renilla luciferase substrate (which also quenches the firefly signal) and measuring the second luminescence.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to account for differences in transfection efficiency and cell number.
-
Calculate the fold activation by dividing the normalized luciferase activity of the compound-treated wells by the normalized activity of the vehicle-treated wells.
-
Detailed Protocol: Nurr1 Thermal Shift Assay (TSA)
This protocol describes how to perform a TSA using SYPRO Orange dye to assess compound binding to purified Nurr1 protein.
Materials:
-
Purified Nurr1 protein (Ligand Binding Domain is often used)
-
SYPRO Orange Protein Gel Stain (5000X stock)
-
Assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
-
Test compounds
-
Real-time PCR instrument
-
96-well PCR plates
Procedure:
-
Reagent Preparation:
-
Dilute the purified Nurr1 protein to a final concentration of 2 µM in the assay buffer.
-
Dilute the SYPRO Orange dye to a 20X working stock in the assay buffer.
-
Prepare serial dilutions of your test compounds in the assay buffer.
-
-
Assay Setup:
-
In each well of a 96-well PCR plate, add:
-
10 µL of 2 µM Nurr1 protein
-
5 µL of test compound dilution (or vehicle control)
-
5 µL of 20X SYPRO Orange dye
-
-
The final volume in each well should be 20 µL.
-
Seal the plate securely.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 0.5°C per minute.
-
Set the instrument to collect fluorescence data at each temperature increment using the appropriate filter set for SYPRO Orange (e.g., FRET or ROX channel).
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, which corresponds to the midpoint of the transition in the melting curve. This can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the melting curve.
-
A positive shift in the Tm in the presence of a compound compared to the vehicle control indicates that the compound binds to and stabilizes the Nurr1 protein.
-
Detailed Protocol: Nurr1 Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps for performing a CETSA to measure the engagement of a Nurr1 activator in intact cells, followed by detection using Western blotting.
Materials:
-
Cells expressing Nurr1 (e.g., SH-SY5Y)
-
Complete cell culture medium
-
Test compound and vehicle control
-
PBS with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against Nurr1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat the cells with the test compound or vehicle control at the desired concentration and for the appropriate time in complete medium.
-
-
Cell Harvesting and Heating:
-
Harvest the cells by scraping or trypsinization.
-
Resuspend the cells in PBS with inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at different temperatures (e.g., a gradient from 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes. Include a non-heated control (room temperature).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen and a 37°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fraction.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against Nurr1.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for Nurr1 at each temperature.
-
Plot the percentage of soluble Nurr1 (relative to the non-heated control) as a function of temperature for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement and stabilization of Nurr1.
-
IV. Data Presentation
Table 1: Example Data from a Nurr1 Luciferase Reporter Assay
| Compound Concentration (µM) | Normalized Luciferase Activity (RLU) | Fold Activation |
| Vehicle (0) | 10,500 ± 850 | 1.0 |
| 0.1 | 21,200 ± 1,500 | 2.0 |
| 1 | 55,800 ± 4,200 | 5.3 |
| 10 | 110,500 ± 9,800 | 10.5 |
| 100 | 115,200 ± 11,000 | 11.0 |
Table 2: Example Data from a Nurr1 Thermal Shift Assay
| Compound | Tm (°C) | ΔTm (°C) |
| Vehicle | 45.2 ± 0.3 | - |
| Compound A (10 µM) | 49.8 ± 0.4 | +4.6 |
| Compound B (10 µM) | 45.5 ± 0.2 | +0.3 |
V. Visualizations
Signaling Pathways
Caption: Upstream signaling pathways regulating Nurr1 and its downstream targets.
Experimental Workflows
Caption: A typical workflow for the discovery and validation of Nurr1 activators.
minimizing off-target effects of Isoxazolo-pyridinone 7e
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Isoxazolo-pyridinone 7e, a potent activator of the Nurr1 signaling pathway. The information herein is intended to help users anticipate, identify, and mitigate potential off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Isoxazolo-pyridinone 7e?
Isoxazolo-pyridinone 7e is a small molecule activator of the Nuclear receptor related 1 protein (Nurr1), also known as NR4A2.[1] Nurr1 is an orphan nuclear receptor that plays a crucial role in the development and maintenance of dopaminergic neurons and exerts anti-inflammatory effects by repressing the activity of the pro-inflammatory transcription factor NF-κB.[1]
Q2: Are there known off-target effects for Isoxazolo-pyridinone 7e?
While specific off-target interaction data for Isoxazolo-pyridinone 7e is not extensively published in publicly available literature, the broader class of Nurr1 agonists has been noted for potential off-target effects. Systemic treatment with Nurr1 agonists could lead to activation in regions outside the intended target area, such as the striatum, which is associated with addiction and memory, raising concerns about potential side effects.[2] It is therefore crucial for researchers to empirically determine the selectivity of Isoxazolo-pyridinone 7e within their experimental models.
Q3: What are the best practices for determining the optimal concentration of Isoxazolo-pyridinone 7e to minimize off-target effects?
The optimal concentration should be determined by performing a dose-response curve for the desired on-target effect (e.g., Nurr1-dependent gene expression). The lowest concentration that elicits a robust on-target effect should be used for subsequent experiments. It is also advisable to perform cytotoxicity assays to identify concentrations that may induce non-specific cellular stress.
Q4: How can I be sure the observed effects in my experiment are due to Nurr1 activation?
To confirm that the observed effects are mediated by Nurr1, researchers can employ several control experiments. These include using a structurally similar but inactive analog of Isoxazolo-pyridinone 7e, if available. Additionally, RNA interference (siRNA) or CRISPR-Cas9 to knock down Nurr1 expression should abolish the effects of the compound.
Troubleshooting Guide
Issue: I am observing unexpected changes in gene expression that are not known to be regulated by Nurr1.
-
Possible Cause: This could be an indication of off-target effects, where Isoxazolo-pyridinone 7e is interacting with other transcription factors or signaling pathways.
-
Troubleshooting Steps:
-
Perform a literature search: Determine if the unexpected gene expression changes have been associated with other nuclear receptors or signaling pathways.
-
Conduct a counter-screen: Test the activity of Isoxazolo-pyridinone 7e in cell lines that do not express Nurr1.
-
Selectivity Profiling: If resources permit, perform a broader selectivity screen against a panel of other nuclear receptors.
-
Lower the concentration: Use the lowest effective concentration of Isoxazolo-pyridinone 7e to minimize the likelihood of off-target interactions.
-
Issue: The compound is showing higher toxicity in my cell-based assays than anticipated.
-
Possible Cause: The observed toxicity could be due to off-target effects, metabolic liabilities of the compound, or non-specific chemical reactivity.
-
Troubleshooting Steps:
-
Assess Cell Viability: Use multiple cell viability assays (e.g., MTS, CellTiter-Glo) to confirm the toxic effect.
-
Control for Solvent Effects: Ensure that the concentration of the solvent (e.g., DMSO) is not contributing to the toxicity.
-
Test in Different Cell Lines: Compare the toxicity in your cell line of interest to a panel of other cell lines to assess if the effect is cell-type specific.
-
Metabolic Stability: Investigate the metabolic stability of the compound in your cell culture system, as toxic metabolites may be forming.
-
Data Presentation
To effectively minimize off-target effects, it is crucial to understand the selectivity profile of a compound. While a comprehensive selectivity panel for Isoxazolo-pyridinone 7e is not publicly available, the following table provides an illustrative example of how such data would be presented for a hypothetical Nurr1 activator. This allows for a clear comparison of on-target potency versus off-target activity.
| Target | Assay Type | EC50 / IC50 (nM) | Selectivity (Fold vs. Nurr1) |
| Nurr1 (On-Target) | Reporter Gene Assay | 50 | - |
| Nur77 (NR4A1) | Reporter Gene Assay | 1,200 | 24 |
| NOR-1 (NR4A3) | Reporter Gene Assay | 2,500 | 50 |
| LXRα | Competitive Binding | >10,000 | >200 |
| LXRβ | Competitive Binding | >10,000 | >200 |
| RXRα | Competitive Binding | 8,000 | 160 |
| GR | Competitive Binding | >10,000 | >200 |
This table contains hypothetical data for illustrative purposes.
Experimental Protocols
To aid researchers in assessing the on-target activity and potential off-target effects of Isoxazolo-pyridinone 7e, detailed methodologies for key experiments are provided below.
1. Nurr1 Reporter Gene Assay
This protocol is designed to quantify the activation of Nurr1 by Isoxazolo-pyridinone 7e in a cellular context.
-
Materials:
-
HEK293T cells (or other suitable host cell line)
-
Nurr1 expression plasmid
-
Reporter plasmid containing Nurr1 response elements upstream of a luciferase gene (e.g., pGL4.26)
-
Control plasmid for transfection normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
DMEM with 10% FBS
-
Isoxazolo-pyridinone 7e
-
Dual-luciferase reporter assay system
-
Luminometer
-
-
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the Nurr1 expression plasmid, the luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of Isoxazolo-pyridinone 7e or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
2. Competitive Binding Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to assess the binding affinity of Isoxazolo-pyridinone 7e to Nurr1. This can be adapted to assess binding to other nuclear receptors to determine selectivity.[3]
-
Materials:
-
Purified Nurr1 ligand-binding domain (LBD) with a GST tag
-
Fluorescently labeled Nurr1 ligand (Fluormone™)
-
Terbium-labeled anti-GST antibody
-
Assay buffer
-
Isoxazolo-pyridinone 7e
-
384-well low-volume microplate
-
TR-FRET plate reader
-
-
Procedure:
-
Reagent Preparation: Prepare a solution of the Nurr1-LBD and the terbium-labeled anti-GST antibody in assay buffer and incubate to allow for complex formation.
-
Compound Dispensing: Dispense a serial dilution of Isoxazolo-pyridinone 7e into the wells of the 384-well plate.
-
Addition of Nurr1 Complex: Add the pre-formed Nurr1-antibody complex to the wells containing the compound.
-
Addition of Fluormone: Add the fluorescently labeled Nurr1 ligand to all wells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Plate Reading: Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio. Plot the ratio against the log of the compound concentration and fit the data to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the fluorescent ligand.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to the use of Isoxazolo-pyridinone 7e.
Caption: Nurr1 signaling pathway activated by Isoxazolo-pyridinone 7e.
Caption: Workflow for troubleshooting unexpected experimental results.
Caption: Experimental workflow for a Nurr1 reporter gene assay.
References
Technical Support Center: Adjusting IP7e Treatment Protocols for Different Cell Types
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for inositol polyphosphates like Ins(1,3,4,5,6)P5 in inducing apoptosis?
A1: Inositol polyphosphates, such as Ins(1,3,4,5,6)P5, are thought to induce apoptosis primarily by acting as antagonists of the Phosphoinositide 3-kinase (PI 3-K)/Akt signaling pathway. This pathway is crucial for promoting cell survival. By inhibiting this pathway, Ins(1,3,4,5,6)P5 can sensitize cancer cells to apoptotic stimuli.
Q2: How do I determine the optimal concentration of an inositol polyphosphate for my cell line?
A2: The optimal concentration is highly cell-type dependent. It is essential to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. This typically involves treating cells with a range of concentrations (e.g., from nanomolar to high micromolar) and assessing cell viability after a fixed incubation period (e.g., 24, 48, or 72 hours).
Q3: What is the recommended incubation time for treatment?
A3: The incubation time will vary depending on the cell type, the concentration of the compound, and the specific apoptotic event being measured. Apoptosis is a dynamic process, and different markers will appear at different times. It is recommended to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal window for observing apoptosis in your system.
Q4: Can I use a pan-caspase inhibitor to confirm that the observed cell death is due to apoptosis?
A4: Yes, using a pan-caspase inhibitor like Q-VD-OPh is a standard method to determine if cell death is caspase-dependent, a hallmark of apoptosis. Pre-treating your cells with the inhibitor before adding the inositol polyphosphate should rescue the cells from apoptosis if the mechanism is indeed caspase-mediated.
Q5: What are the key differences I should expect when treating adherent versus suspension cells?
A5: The primary differences lie in the handling and harvesting procedures for assays. For adherent cells, you will need to collect both the cells in the supernatant (which may have detached due to apoptosis) and the adherent cells (which may require trypsinization). For suspension cells, harvesting is more straightforward via centrifugation. The underlying biological response to the treatment should be similar, though sensitivities can vary.
Troubleshooting Guides
Problem 1: Low or No Apoptotic Induction
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response curve to determine the IC50 for your cell line. Start with a broad range of concentrations. |
| Inappropriate Incubation Time | Conduct a time-course experiment to identify the peak of apoptotic activity for your cell type and concentration. |
| Compound Instability | Prepare fresh stock solutions of the inositol polyphosphate for each experiment. Some compounds may be unstable in culture media over extended periods. |
| Cell Line Resistance | Some cell lines may be inherently resistant to apoptosis induction via the targeted pathway. Consider using a positive control (e.g., staurosporine) to ensure your assay is working. |
| Incorrect Assay Timing | Ensure you are measuring apoptotic markers at the appropriate time. For example, caspase activation is an earlier event than DNA fragmentation. |
Problem 2: High Background Apoptosis in Control Cells
| Possible Cause | Troubleshooting Step |
| Suboptimal Cell Culture Conditions | Ensure cells are healthy and not overgrown before starting the experiment. Maintain proper aseptic technique to avoid contamination. |
| Harsh Cell Handling | Be gentle during cell passaging, harvesting, and staining to avoid inducing mechanical stress and cell death. |
| Phototoxicity from Imaging | If using fluorescence microscopy, minimize the exposure time and intensity of the excitation light. |
| Serum Starvation Effects | If the experimental protocol requires serum-free media, some cell types may undergo apoptosis due to growth factor withdrawal. Minimize the time in serum-free conditions if possible. |
Problem 3: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Variable Cell Passage Number | Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture. |
| Inconsistent Seeding Density | Ensure that the same number of cells are seeded for each experiment, as cell density can influence the response to treatment. |
| Reagent Variability | Prepare fresh reagents and use consistent lot numbers for critical components like antibodies and dyes. |
| Pipetting Errors | Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate and consistent reagent delivery. |
Quantitative Data Summary
The following table provides an example of how to present IC50 values for a pro-apoptotic compound across different cancer cell lines. Note: These are illustrative values and the actual IC50 for your cell line of interest must be determined experimentally.
| Cell Line | Cancer Type | Incubation Time (hours) | Example IC50 (µM) |
| HeLa | Cervical Cancer | 48 | 25 |
| MCF-7 | Breast Cancer | 48 | 50 |
| A549 | Lung Cancer | 48 | 35 |
| Jurkat | T-cell Leukemia | 24 | 15 |
Experimental Protocols
Dose-Response Assay for IC50 Determination
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment and do not become over-confluent by the end of the experiment.
-
Compound Preparation: Prepare a 2X stock of the inositol polyphosphate at various concentrations in the appropriate cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the 2X compound dilutions. Also, include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assay: Assess cell viability using a suitable method, such as an MTS or MTT assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells in a 6-well plate with the inositol polyphosphate at the desired concentration (e.g., the IC50 value) for the optimal incubation time determined previously. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (containing detached apoptotic cells). Wash the adherent cells with PBS and detach them using trypsin. Combine the detached cells with the collected medium.
-
Suspension cells: Collect the cells by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Experimental workflow for assessing this compound-induced apoptosis.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Technical Support Center: Dealing with Inconsistent Results in IP₇ Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and inconsistencies encountered during experiments involving Diphosphoinositol Pentakisphosphate (IP₇).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of variability when working with IP₇?
A1: Inconsistent results in IP₇ studies often stem from three main areas:
-
Reagent Quality and Stability: IP₇ is susceptible to hydrolysis. The purity of a synthesized batch, the presence of isomers, and degradation due to improper storage (e.g., moisture, pH changes, multiple freeze-thaw cycles) can significantly alter its effective concentration and activity.
-
Assay Conditions: Minor variations in experimental parameters can have a large impact. This includes fluctuations in buffer pH, salt concentrations, temperature, incubation times, and the concentration of primary enzymes and substrates.
-
Cellular Environment: In cell-based assays, factors like cell density, passage number, metabolic state, and the presence of endogenous phosphatases that can degrade IP₇ can all contribute to inconsistent outcomes.
Q2: How can I ensure my IP₇ stock is stable and active?
A2: Proper handling and storage are critical. IP₇ should be stored at -20°C or -80°C as a lyophilized powder or in a buffered solution at a neutral pH (around 7.0-7.5). Avoid acidic conditions, which can accelerate the hydrolysis of the high-energy pyrophosphate bond. It is recommended to aliquot stock solutions upon receipt to minimize freeze-thaw cycles. Periodically, the concentration and integrity of IP₇ can be verified using techniques like polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
Q3: My results with IP₇ in cell-based assays are not matching my in vitro data. What could be the cause?
A3: Discrepancies between in vitro and cellular assays are common and can be attributed to several factors:
-
Cellular Permeability: IP₇ is highly charged and generally does not cross cell membranes readily. To deliver it into cells, methods like electroporation, lipofection, or cell-permeant derivatives are often required. Inefficient or variable delivery is a major source of inconsistency.
-
Cellular Metabolism: Once inside the cell, IP₇ can be rapidly metabolized by intracellular phosphatases or converted to other inositol pyrophosphates. This can reduce the effective concentration of IP₇ at its target.
-
Off-Target Effects: In a complex cellular environment, IP₇ may interact with multiple proteins, leading to phenotypes that are not observed in a purified in vitro system.
Troubleshooting Guides
Guide 1: Inconsistent IC₅₀ Values in Kinase Assays
Problem: You are observing significant variability in the half-maximal inhibitory concentration (IC₅₀) of IP₇ in your kinase inhibition assays.
This table outlines potential causes and recommended actions to improve reproducibility.
| Potential Cause | Troubleshooting Step |
| IP₇ Degradation | Prepare fresh dilutions of IP₇ from a properly stored, aliquoted stock for each experiment. Avoid using old working solutions. |
| ATP Concentration | The inhibitory effect of IP₇ can be competitive with ATP. Ensure the ATP concentration is consistent across all experiments and is ideally at or below its Michaelis-Menten constant (Km) for the specific kinase. |
| Enzyme Activity Varies | The activity of the kinase can decrease over time. Use a fresh aliquot of the enzyme for each experiment and run a positive control to ensure its activity is within an acceptable range. |
| Incubation Time | Ensure that pre-incubation times (enzyme with inhibitor) and reaction times (after adding substrate/ATP) are precisely controlled and consistent. |
Illustrative Data: The following table shows hypothetical IC₅₀ values for IP₇ against "Kinase X," demonstrating how a variable ATP concentration can impact the results.
| Experiment ID | ATP Concentration | Observed IC₅₀ of IP₇ |
| EXP-01 | 10 µM | 5.2 µM |
| EXP-02 | 100 µM | 15.8 µM |
| EXP-03 | 1 mM | 48.1 µM |
Guide 2: Low Signal or High Variability in Cellular Thermal Shift Assays (CETSA)
Problem: You are using CETSA to confirm IP₇ target engagement in cells, but the resulting melt curves are noisy or show no significant thermal shift.
| Potential Cause | Troubleshooting Step |
| Inefficient Cell Lysis | Incomplete cell lysis can lead to variable protein concentrations. Optimize the number of freeze-thaw cycles and ensure samples are handled consistently. |
| Low Target Abundance | If the target protein is expressed at low levels, the signal may be difficult to detect. Consider using an antibody with higher affinity or enriching the protein fraction before running the Western blot. |
| Insufficient Drug Concentration | Due to poor cell permeability, the intracellular concentration of IP₇ may be too low to induce a measurable thermal shift. Confirm target engagement using an orthogonal method or increase the extracellular concentration. |
| Protein Aggregation | After the heat shock step, ensure that aggregated proteins are effectively and consistently pelleted by centrifugation. Use a high-speed centrifuge and carefully collect the supernatant. |
Experimental Protocols
Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for measuring the inhibitory activity of IP₇ against a specific protein kinase.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer suitable for the kinase of interest (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).
-
Kinase Aliquots: Dilute the kinase stock to a working concentration (e.g., 2x final concentration) in kinase buffer.
-
IP₇ Serial Dilutions: Prepare a 10-point serial dilution of IP₇ in kinase buffer. Include a buffer-only control (no inhibitor).
-
ATP/Substrate Mix: Prepare a 2x final concentration mix of the peptide substrate and ATP in kinase buffer. The ATP concentration should be at or near the Km for the kinase.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of each IP₇ dilution (or control) to the appropriate wells.
-
Add 5 µL of the 2x kinase solution to all wells.
-
Gently mix and pre-incubate for 20 minutes at room temperature to allow IP₇ to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of the 2x ATP/Substrate mix to all wells.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding 20 µL of a detection solution (e.g., ADP-Glo™ reagent).
-
Incubate for 40 minutes, then add the final detection reagent and read luminescence according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the data using controls (0% inhibition for enzyme with no IP₇; 100% inhibition for no enzyme).
-
Plot the normalized percent inhibition against the logarithmic concentration of IP₇.
-
Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC₅₀ value.
-
Visualizations
Caption: A logical workflow for troubleshooting inconsistent IP₇ experimental results.
Technical Support Center: IP7e Vehicle Control for In Vivo Experiments
Disclaimer: Information regarding a specific molecule designated "IP7e" for use as a vehicle control in in vivo experiments is not publicly available. The following technical support guide is a template created for a hypothetical water-soluble, phosphorylated small molecule inhibitor, herein referred to as "this compound," to demonstrate the requested format and content structure. Researchers should substitute the data and protocols provided here with validated information specific to their compound of interest.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments using "this compound" as a vehicle control.
Q1: I observed precipitation in my "this compound" solution after preparation. What should I do?
A1: Precipitation can be caused by several factors:
-
Incorrect pH: The solubility of phosphorylated compounds is often highly pH-dependent. Ensure your final solution pH is within the recommended range (see Table 1).
-
Low Temperature: The solution may have been stored at a temperature that is too low. Try gently warming the solution to the recommended temperature.
-
Concentration Issues: You may be attempting to create a supersaturated solution. Re-verify your calculations and consider preparing a slightly lower concentration if the issue persists.
-
Buffer Incompatibility: The buffer system used may not be compatible with "this compound." Refer to the recommended formulation guidelines.
Q2: My animals are showing signs of distress (e.g., irritation, lethargy) immediately after "this compound" administration. What is the cause?
A2: Post-administration distress can be linked to the formulation of the vehicle control:
-
Osmolality: An improper osmolality of the injection solution can cause local irritation and pain. Ensure your vehicle is isotonic with physiological fluids (approximately 280-300 mOsm/kg).
-
pH: A non-physiological pH can lead to tissue damage and discomfort. The recommended pH for this hypothetical vehicle is 7.2-7.4.
-
Contamination: The solution may be contaminated with endotoxins or microbes. Always use sterile reagents and aseptic preparation techniques.
Q3: I am seeing unexpected biological effects in my "this compound" control group. How can I troubleshoot this?
A3: Unexpected effects in a control group suggest that the vehicle itself is not inert under your experimental conditions:
-
Off-Target Effects: While designed to be a control, "this compound" may have some low-level biological activity. Review available literature for any known off-target interactions of similar phosphorylated molecules.
-
Metabolites: "this compound" could be metabolized in vivo into active byproducts. Consider conducting a preliminary pharmacokinetic/pharmacodynamic (PK/PD) study on the vehicle alone.
-
Immune Response: The vehicle may be eliciting a mild immune or inflammatory response. Include additional control groups, such as a simple saline injection, to isolate the effects of the vehicle components.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for "this compound"?
A1: For in vivo applications, "this compound" should be dissolved in a sterile, isotonic buffer. A common choice is phosphate-buffered saline (PBS) at a pH of 7.4.
Q2: How should "this compound" solutions be stored?
A2: Store "this compound" solutions at 2-8°C for short-term use (up to 48 hours). For long-term storage, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Refer to Table 1 for stability data.
Q3: What is the maximum recommended concentration of "this compound" for intravenous injection?
A3: The maximum concentration is limited by its solubility and potential for in vivo precipitation. Based on its hypothetical properties, the recommended maximum concentration for IV administration is 5 mg/mL.
Q4: Can "this compound" be administered via other routes, such as intraperitoneal or subcutaneous?
A4: Yes, but the formulation may need to be adjusted. For subcutaneous injections, ensure the volume is appropriate for the animal model to avoid local tissue damage. For intraperitoneal injections, be mindful of potential irritation to the peritoneal cavity.
Quantitative Data Summary
Table 1: Physicochemical and In Vivo Properties of "this compound" (Hypothetical Data)
| Property | Value | Notes |
| Molecular Weight | 750.1 g/mol | |
| Solubility in PBS (pH 7.4) | ≥ 25 mg/mL | At 25°C |
| Recommended pH Range | 7.2 - 7.6 | For optimal stability and in vivo tolerance |
| Solution Stability | 48 hours at 4°C; 3 months at -20°C | Avoid more than two freeze-thaw cycles |
| Recommended Dose (IV) | 1 - 10 mg/kg | Based on preliminary toxicology studies |
| Osmolality | 290 ± 10 mOsm/kg at 5 mg/mL in PBS | Isotonic |
Experimental Protocols
Table 2: Protocol for Preparation and Administration of "this compound" Vehicle Control (10 mL at 5 mg/mL)
| Step | Procedure | Details and Critical Parameters |
| 1 | Reagent Preparation | Use sterile, endotoxin-free PBS (pH 7.4). Allow all reagents to come to room temperature. |
| 2 | Weighing "this compound" | Aseptically weigh 50 mg of "this compound" powder. |
| 3 | Dissolution | Add the 50 mg of "this compound" to a sterile 15 mL conical tube. Add 8 mL of sterile PBS. Vortex gently until fully dissolved. |
| 4 | pH Adjustment | Check the pH of the solution. If necessary, adjust to pH 7.4 using sterile, dilute NaOH or HCl. |
| 5 | Final Volume Adjustment | Add sterile PBS to bring the final volume to 10 mL. Invert the tube several times to ensure a homogenous solution. |
| 6 | Sterilization | Sterilize the final solution by filtering it through a 0.22 µm syringe filter into a sterile vial. |
| 7 | Administration | Administer to the animal model via the desired route (e.g., intravenous) at the calculated dose volume. |
Visualizations
Caption: Hypothetical signaling pathway showing "this compound" as an inhibitor of PI3K.
Caption: General workflow for an in vivo efficacy study using "this compound" vehicle control.
Technical Support Center: Enhancing the In Vitro Potency of IP7e
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vitro potency of IP7e. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Isoxazolo-pyridinone 7e, is a potent small molecule activator of the Nuclear receptor related 1 protein (Nurr1 or NR4A2).[1][2] Its primary mechanism of action is to bind to the ligand-binding domain of Nurr1, stimulating its transcriptional activity.[3] Additionally, this compound has been shown to suppress the NF-κB signaling pathway, which plays a critical role in inflammation.[1][4][5]
Q2: What is the reported in vitro potency of this compound?
This compound is a highly potent Nurr1 activator with a reported half-maximal effective concentration (EC50) of 3.9 nM in a reporter assay.[1][2][6]
Q3: In what forms is this compound soluble and what are the recommended storage conditions?
This compound is soluble in DMSO up to 100 mM and in ethanol up to 20 mM with gentle warming.[1][2] It is recommended to store the compound at +4°C.[1] For long-term storage, it is advisable to store solutions at -20°C.
Q4: What are the known signaling pathways activated by this compound?
The primary signaling pathway activated by this compound is the Nurr1 pathway. Nurr1 is an orphan nuclear receptor that plays a crucial role in the development and maintenance of dopaminergic neurons and has anti-inflammatory functions.[4][7] this compound enhances the transcriptional activation of Nurr1 target genes. Furthermore, this compound can suppress neuroinflammation by inhibiting the NF-κB signaling pathway.[4][5][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no this compound activity in Nurr1 reporter assay | Cell health and confluence: Cells may be unhealthy, have a high passage number, or be seeded at a suboptimal density. | Use low passage number cells and ensure they are 40-80% confluent at the time of transfection and treatment.[1] |
| Suboptimal this compound concentration: The concentration of this compound may be too low to elicit a response. | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay conditions. | |
| Poor cell permeability: this compound may not be efficiently entering the cells. | While this compound is brain-penetrant in vivo, in vitro permeability can vary between cell lines.[2] Consider using a cell line with known good permeability or perform a cell permeability assay.[8][9][10][11] | |
| Reagent degradation: this compound or other critical reagents may have degraded due to improper storage. | Ensure this compound is stored correctly at +4°C for solid form and -20°C for solutions.[1] Check the expiration dates and storage conditions of all other reagents. | |
| High background signal in luciferase reporter assay | High luciferase expression: The reporter construct may be expressed at a very high level, leading to a saturated signal. | Reduce the amount of reporter plasmid used for transfection. Decrease the incubation time before measuring the signal or dilute the cell lysate before adding the substrate. |
| Contamination: Contamination of reagents or cell cultures can lead to spurious signals. | Use sterile techniques and fresh, filtered reagents. | |
| High variability between replicate wells | Inconsistent cell seeding: Uneven distribution of cells across the plate can lead to variability. | Ensure thorough mixing of the cell suspension before and during plating. |
| Pipetting errors: Inaccurate pipetting of cells, transfection reagents, or this compound can introduce significant variability. | Use calibrated pipettes and ensure proper pipetting technique. Consider using a multichannel pipette for adding reagents to multiple wells simultaneously. | |
| Edge effects: Wells on the perimeter of the plate may behave differently due to temperature and humidity gradients. | Avoid using the outer wells of the plate for experimental samples. Fill them with media or PBS to maintain a more uniform environment. | |
| Suspected off-target effects | Non-specific activity: At high concentrations, this compound may interact with other cellular targets. | Perform control experiments using a structurally similar but inactive compound, if available. Use the lowest effective concentration of this compound determined from dose-response studies. Consider using techniques like Nano-OTS to investigate off-target effects.[12][13][14][15][16] |
| Serum interference: Components in the serum of the cell culture medium may interact with this compound or the reporter system. | Reduce the serum concentration during the treatment period or use a serum-free medium if the cells can tolerate it. Be aware that serum proteins can sometimes interfere with antibody-based assays and other detection methods.[17][18] |
Quantitative Data Summary
| Parameter | Value | Cell Line/Assay System | Reference |
| EC50 (Nurr1 activation) | 3.9 nM | Reporter Assay | [1][2][6] |
| Solubility in DMSO | up to 100 mM | - | [1][2] |
| Solubility in Ethanol | up to 20 mM (with gentle warming) | - | [1][2] |
Experimental Protocols
Nurr1 Reporter Gene Assay Protocol
This protocol is a general guideline for assessing the potency of this compound in activating Nurr1 signaling using a luciferase reporter assay.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Nurr1 expression plasmid
-
Luciferase reporter plasmid with Nurr1 response elements (NBREs)
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent (e.g., FuGENE HD)
-
This compound stock solution (in DMSO)
-
Dual-luciferase reporter assay system
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed HEK293T cells in a white, clear-bottom 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
On the following day, co-transfect the cells with the Nurr1 expression plasmid, the NBRE-luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
This compound Treatment:
-
24 hours post-transfection, remove the transfection medium and replace it with fresh medium containing various concentrations of this compound or vehicle control (DMSO). It is recommended to perform a serial dilution to generate a dose-response curve.
-
-
Incubation:
-
Incubate the cells for an additional 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's instructions.[19]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
NF-κB Reporter Gene Assay Protocol
This protocol outlines a general method to evaluate the inhibitory effect of this compound on NF-κB signaling.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
This compound stock solution (in DMSO)
-
TNF-α (or other NF-κB activator)
-
Dual-luciferase reporter assay system
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Follow the same procedure as for the Nurr1 reporter assay, but transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla control plasmid.
-
-
This compound Pre-treatment:
-
24 hours post-transfection, pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
-
NF-κB Activation:
-
After pre-treatment, stimulate the cells with an NF-κB activator, such as TNF-α (typically 10 ng/mL), in the continued presence of this compound.
-
-
Incubation:
-
Incubate the cells for 6-8 hours.
-
-
Luciferase Assay and Data Analysis:
-
Perform the luciferase assay and data analysis as described in the Nurr1 reporter assay protocol. In this case, you will be looking for a dose-dependent inhibition of the TNF-α-induced luciferase activity.
-
Visualizations
References
- 1. biocat.com [biocat.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Research Portal [scholarworks.brandeis.edu]
- 4. mdpi.com [mdpi.com]
- 5. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 6. This compound - Biochemicals - CAT N°: 29726 [bertin-bioreagent.com]
- 7. The Critical Role of Nurr1 as a Mediator and Therapeutic Target in Alzheimer’s Disease-related Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of In Vitro Membrane Permeability by Analysis of Intracellular and Extracellular Fluorescein Signals in Renal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro and Ex Vivo Permeability Study — MB Biosciences [mbbiosciences.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. Negative interference with antibody-dependent cellular cytotoxicity mediated by rituximab from its interactions with human serum proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Demonstration and minimization of serum interference in flow cytometric two-site immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
Technical Support Center: IP7e Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the synthesis and purification of IP7e.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to synthesize and purify?
This compound, or 1-O-(2-amino-2-deoxy-glycero-gulo-heptopyranosyl)-D-myo-inositol 1,3,4,5,6-pentakisphosphate, is a complex inositol pyrophosphate analog. Its synthesis and purification present several challenges:
-
High Negative Charge: The multiple phosphate groups make the molecule highly polar and difficult to handle using standard organic chemistry techniques.
-
Low Abundance: Synthesis often results in low yields of the desired product amidst a mixture of closely related isomers and incompletely phosphorylated intermediates.
-
Instability: The pyrophosphate and phosphate ester bonds are susceptible to hydrolysis, especially under acidic or basic conditions.
-
Analytical Complexity: The lack of a strong chromophore makes UV detection challenging, often necessitating alternative detection methods like radiolabeling or specialized dye-based assays.
Q2: What is the recommended method for purifying this compound?
High-Performance Liquid Chromatography (HPLC) is the primary method for purifying this compound and other inositol phosphates.[1][2] Specifically, Strong Anion Exchange (SAX) HPLC is highly effective due to the molecule's high negative charge.[3] An alternative method for enriching inositol phosphates from biological samples involves using titanium dioxide (TiO₂) beads, which selectively bind to phosphate groups.[4]
Q3: How can I detect this compound during purification?
Detection of this compound can be challenging. Common methods include:
-
Radiolabeling: Incorporating a radioactive label, such as [³H]-myo-inositol, into the synthesis allows for sensitive detection by scintillation counting of HPLC fractions.[3]
-
Post-Column Derivatization: A metal-dye detection system can be used for picomolar-range analysis of inositol polyphosphates from non-radioactively labeled samples.
-
Mass Spectrometry: While challenging due to the high charge, mass spectrometry can be used for identification, though it may not be suitable for routine quantification during fractionation.
Troubleshooting Guides
Section 1: Synthesis Issues
This section addresses common problems encountered during the chemical or enzymatic synthesis of this compound.
Problem 1: Low Yield of the Final Product
-
Possible Cause: Incomplete phosphorylation reactions.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Adjust the ratio of phosphorylating agent to substrate, reaction time, and temperature.
-
Use Fresh Reagents: Phosphorylating agents can be sensitive to moisture and degradation.
-
Protecting Group Strategy: Ensure that the protecting groups used are stable under the phosphorylation conditions and can be removed without degrading the final product.
-
Enzyme Activity (for enzymatic synthesis): Verify the activity of the kinases used. Consider adding fresh enzyme or cofactors.
-
Problem 2: Presence of Multiple Side Products
-
Possible Cause: Non-specific phosphorylation or degradation of the product.
-
Troubleshooting Steps:
-
Control Reaction Stoichiometry: Carefully control the amount of phosphorylating agent to minimize over-phosphorylation.
-
pH Control: Maintain a stable pH throughout the reaction to prevent hydrolysis of phosphate groups.
-
Purification of Intermediates: Purify key intermediates during the synthesis to reduce the complexity of the final reaction mixture.
-
Section 2: Purification Issues
This section focuses on troubleshooting problems that arise during the HPLC purification of this compound.
Problem 1: Poor Peak Resolution in HPLC
-
Possible Cause: Inappropriate column, mobile phase, or gradient.
-
Troubleshooting Steps:
-
Column Selection: Use a high-quality Strong Anion Exchange (SAX) column specifically designed for the separation of highly charged molecules.
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the resolution of inositol phosphate isomers.[1] Experiment with slight adjustments to the mobile phase pH.
-
Gradient Optimization: Adjust the gradient slope of the high-salt eluent. A shallower gradient can improve the separation of closely eluting peaks.
-
Sample Preparation: Ensure that the sample is properly filtered and that the salt concentration is low before injection to prevent peak distortion.[2]
-
Problem 2: Low Recovery of this compound after Purification
-
Possible Cause: Adsorption to surfaces or degradation during the process.
-
Troubleshooting Steps:
-
Use Low-Binding Labware: Employ siliconized or low-protein-binding tubes and plates to minimize loss of the highly charged molecule.
-
Maintain Low Temperatures: Keep the sample and fractions cold to reduce the rate of hydrolysis.
-
Neutralize Fractions: Immediately neutralize the pH of collected HPLC fractions, which are often eluted at a high salt concentration and potentially acidic or basic pH.
-
Problem 3: Difficulty in Detecting the Product Peak
-
Possible Cause: Low concentration of the product or an unsuitable detection method.
-
Troubleshooting Steps:
-
Concentrate the Sample: If the product concentration is low, consider concentrating the sample before injection.
-
Use a More Sensitive Detection Method: If UV detection is insufficient, consider the use of radiolabeling or post-column derivatization methods.[3]
-
Spike with a Standard: If a standard is available, a spike-in experiment can help to identify the correct peak in a complex chromatogram.
-
Data Presentation
Table 1: Typical HPLC Parameters for Inositol Phosphate Separation
| Parameter | Setting | Rationale |
| Column | Strong Anion Exchange (SAX) | Separates molecules based on their strong negative charge.[3] |
| Mobile Phase A | Low salt buffer (e.g., 10 mM NH₄H₂PO₄, pH 3.8) | Establishes initial binding of analytes to the column. |
| Mobile Phase B | High salt buffer (e.g., 1.5 M NH₄H₂PO₄, pH 3.8) | Elutes the highly charged inositol phosphates. |
| Gradient | Linear gradient from 0% to 100% B over 60-90 min | Provides a gradual increase in ionic strength for optimal separation. |
| Flow Rate | 0.5 - 1.0 mL/min | A lower flow rate can improve resolution. |
| Detection | Radiolabeling, Post-column derivatization, or Mass Spec | Necessary due to the lack of a strong chromophore. |
Experimental Protocols
Protocol 1: General Sample Preparation for HPLC Analysis
-
Acid Extraction: Extract the sample with a solution of perchloric acid or trichloroacetic acid to precipitate proteins and other macromolecules.
-
Neutralization: Carefully neutralize the acidic extract with a suitable base (e.g., potassium carbonate).
-
Centrifugation: Centrifuge the neutralized extract to remove any precipitate.
-
Desalting (Optional): If the salt concentration is high, a desalting step using a suitable resin may be necessary before HPLC injection.
-
Filtration: Filter the final sample through a 0.22 µm filter to remove any particulate matter.
Visualizations
Diagram 1: General Troubleshooting Workflow for this compound Synthesis
References
- 1. HPLC Separation of Inositol Polyphosphates | Springer Nature Experiments [experiments.springernature.com]
- 2. HPLC separation of inositol polyphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extraction and Quantification of Soluble, Radiolabeled Inositol Polyphosphates from Different Plant Species using SAX-HPLC [jove.com]
- 4. A novel method for the purification of inositol phosphates from biological samples reveals that no phytate is present in human plasma or urine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to IP7e Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address resistance to the targeted signaling inhibitor, Compound IP7e.
Frequently Asked Questions (FAQs)
Q1: My cell line, which was initially sensitive to this compound, has started to show reduced responsiveness. What are the common reasons for this acquired resistance?
A1: Acquired resistance to targeted therapies like this compound in cell lines typically arises from several well-documented mechanisms. The most common causes include:
-
On-Target Modifications: The target protein of this compound may have acquired mutations that prevent the drug from binding effectively.
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the inhibitory effect of this compound, thereby maintaining proliferation and survival.[1][2][3][4]
-
Increased Drug Efflux: The cancer cells may upregulate the expression of transporter proteins, such as P-glycoprotein (P-gp), which actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Phenotypic Changes: In some cases, cells can undergo epithelial-to-mesenchymal transition (EMT) or other phenotypic shifts that are associated with a more drug-resistant state.
Q2: How can I determine if my resistant cell line has a mutation in the this compound target gene?
A2: To identify potential mutations in the target gene, you can perform Sanger sequencing of the gene's coding region. This involves designing primers to amplify the relevant exons from genomic DNA isolated from both your sensitive (parental) and resistant cell lines. A comparison of the sequencing results will reveal any acquired mutations in the resistant cells.
Q3: What experimental approaches can I use to investigate the activation of bypass signaling pathways?
A3: Phosphoproteomics is a powerful technique to identify upregulated signaling pathways in your resistant cells compared to the sensitive parental line.[5][6][7][8][9] This method provides a global snapshot of protein phosphorylation, a key indicator of kinase activity and signaling pathway activation. Western blotting can then be used to validate the activation of specific pathways identified in the phosphoproteomic screen by examining the phosphorylation status of key pathway proteins.
Q4: I suspect increased drug efflux is the cause of resistance. How can I test this?
A4: A common method to assess drug efflux pump activity is the Rhodamine 123 efflux assay.[10][11][12][13] Rhodamine 123 is a fluorescent substrate for efflux pumps like P-gp. In this assay, you would load both sensitive and resistant cells with Rhodamine 123 and then measure the retention of the dye over time using flow cytometry. Cells with higher efflux activity will expel the dye more rapidly, resulting in lower intracellular fluorescence.
Troubleshooting Guides
Problem: The IC50 value of this compound in my cell line has significantly increased.
| Possible Cause | Suggested Solution |
| Development of a resistant subpopulation. | 1. Perform a new cell viability assay to confirm the IC50 shift. 2. If confirmed, proceed to investigate the mechanism of resistance (see FAQs above). 3. Consider single-cell cloning to isolate and characterize the resistant population. |
| Incorrect drug concentration or preparation. | 1. Verify the stock concentration of this compound. 2. Prepare fresh serial dilutions for your experiment. |
| Cell culture issues (e.g., contamination, genetic drift). | 1. Check for microbial contamination. 2. Use a fresh vial of the parental cell line from a frozen stock to repeat the experiment. |
Problem: I am not seeing a difference in Rhodamine 123 efflux between my sensitive and resistant cells.
| Possible Cause | Suggested Solution |
| Efflux is not the primary resistance mechanism. | Investigate other potential mechanisms such as target mutation or bypass pathway activation. |
| Suboptimal assay conditions. | 1. Optimize the concentration of Rhodamine 123 and the loading/efflux times for your specific cell line. 2. Include a positive control for efflux inhibition (e.g., verapamil) to ensure the assay is working correctly. |
| Flow cytometer settings are not optimal. | Ensure proper voltage and compensation settings are used to detect the Rhodamine 123 signal accurately. |
Problem: My Western blot results for bypass pathway proteins are inconclusive.
| Possible Cause | Suggested Solution |
| Poor antibody quality. | 1. Validate your primary antibody using positive and negative controls. 2. Test different antibody dilutions. |
| Low protein expression. | 1. Increase the amount of protein loaded onto the gel. 2. Use an enrichment technique for your protein of interest if possible. |
| Suboptimal sample preparation. | Ensure that your lysis buffer contains appropriate phosphatase and protease inhibitors to preserve the phosphorylation state of your target proteins. |
Quantitative Data Summary
Table 1: IC50 Values of Compound this compound in Sensitive and Resistant Cell Lines
| Cell Line | Description | This compound IC50 (nM) | Fold Resistance |
| Parent-1 | Parental Sensitive Line | 50 | - |
| Resist-1A | This compound-Resistant Subclone | 1500 | 30 |
| Parent-2 | Parental Sensitive Line | 75 | - |
| Resist-2B | This compound-Resistant Subclone | 2250 | 30 |
Table 2: Example Phosphoproteomics Data - Upregulated Kinase Substrates in Resist-1A Cells
| Phosphosite | Protein Name | Fold Change (Resist-1A vs. Parent-1) | Associated Pathway |
| MET_Y1234/1235 | MET proto-oncogene, receptor tyrosine kinase | 8.2 | RTK Signaling |
| EGFR_Y1068 | Epidermal growth factor receptor | 6.5 | RTK Signaling |
| AKT1_S473 | AKT serine/threonine kinase 1 | 4.1 | PI3K-Akt Signaling |
| MAPK1_T185/Y187 | Mitogen-activated protein kinase 1 | 3.7 | MAPK/ERK Signaling |
Table 3: Example Gene Expression Data - Upregulation of Bypass Pathway Genes in Resist-2B Cells
| Gene Symbol | Gene Name | Fold Change (Resist-2B vs. Parent-2) | Function |
| MET | MET proto-oncogene, receptor tyrosine kinase | 12.5 | Receptor Tyrosine Kinase |
| AXL | AXL receptor tyrosine kinase | 9.8 | Receptor Tyrosine Kinase |
| FGFR1 | Fibroblast growth factor receptor 1 | 7.2 | Receptor Tyrosine Kinase |
| ABCB1 | ATP binding cassette subfamily B member 1 (P-gp) | 15.3 | Drug Efflux Pump |
Experimental Protocols
Cell Viability Assay for IC50 Determination (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Compound this compound in culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-cell control (media only).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Sanger Sequencing of the Target Gene
-
Isolate genomic DNA from both sensitive and resistant cell lines using a commercial kit.
-
Design primers to amplify the exons of the target gene.
-
Perform PCR using the isolated genomic DNA as a template.
-
Purify the PCR products to remove primers and dNTPs.
-
Send the purified PCR products and sequencing primers for Sanger sequencing.[14]
-
Analyze the sequencing chromatograms and align the sequences from the resistant and sensitive cells to identify any mutations.
Western Blot Analysis of Signaling Pathways
-
Culture sensitive and resistant cells to 80-90% confluency.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-AKT, AKT, p-ERK, ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Rhodamine 123 Efflux Assay
-
Harvest sensitive and resistant cells and resuspend them at a concentration of 1 x 10^6 cells/mL in culture medium.
-
Add Rhodamine 123 to a final concentration of 0.1 µg/mL and incubate at 37°C for 30 minutes in the dark to load the cells with the dye.
-
As a positive control for efflux inhibition, pre-incubate a separate aliquot of resistant cells with an efflux pump inhibitor (e.g., 50 µM verapamil) for 1 hour before adding Rhodamine 123.
-
After loading, wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Resuspend the cells in fresh, pre-warmed medium and incubate at 37°C to allow for efflux.
-
Take aliquots of cells at different time points (e.g., 0, 30, 60, and 120 minutes) and place them on ice to stop the efflux.
-
Analyze the intracellular fluorescence of Rhodamine 123 in the cells by flow cytometry (excitation at 488 nm, emission at 525 nm).
Diagrams
Caption: Mechanisms of acquired resistance to Compound this compound.
Caption: Workflow for troubleshooting this compound resistance.
Caption: Activation of a bypass signaling pathway in resistant cells.
References
- 1. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 3. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance of Lung Cancer to EGFR-Specific Kinase Inhibitors: Activation of Bypass Pathways and Endogenous Mutators [mdpi.com]
- 5. Quantitative phosphoproteomic analysis of acquired cancer drug resistance to pazopanib and dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Network-based elucidation of colon cancer drug resistance mechanisms by phosphoproteomic time-series analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Network-based elucidation of colon cancer drug resistance by phosphoproteomic time-series analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Tyrosine Phosphoproteomic Analysis of Resistance to Radiotherapy in Nasopharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4.8. Rhodamine 123 Efflux Assay [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening common signaling pathways associated with drug resistance in non‐small cell lung cancer via gene expression profile analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to IP7e and Other Nurr1 Activators for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
The orphan nuclear receptor Nurr1 (NR4A2) has emerged as a promising therapeutic target for neurodegenerative diseases, particularly Parkinson's disease, due to its critical role in the development, maintenance, and survival of dopaminergic neurons, as well as its anti-inflammatory functions in the central nervous system. This has spurred the development of several small molecule Nurr1 activators. This guide provides a comparative overview of a prominent Nurr1 activator, IP7e, alongside other notable activators, supported by available experimental data.
Quantitative Comparison of Nurr1 Activators
The following table summarizes the reported in vitro potencies of this compound and other selected Nurr1 activators. It is important to note that these values are derived from various studies and assay systems, which may not be directly comparable.
| Compound | Chemical Class | EC50 (in vitro) | Cell Line / Assay System | Key Reported Effects | Reference(s) |
| This compound | Isoxazolo-pyridinone | 3.9 nM | MN9D cells (Nurr1-dependent transcription) | Potent, brain-penetrant, and orally active. Reduces inflammation and neurodegeneration in an EAE mouse model of multiple sclerosis. | [1] |
| C-DIM12 | Diindolylmethane | Not Reported | BV-2 microglial cells, primary dopaminergic neurons | Potent neuroprotective and anti-inflammatory effects in MPTP and 6-OHDA models of Parkinson's disease. Inhibits NF-κB signaling. Orally bioavailable. | [2][3] |
| Amodiaquine (AQ) | 4-Aminoquinoline | ~20 µM | SK-N-BE(2)C cells (Nurr1 LBD-based reporter) | FDA-approved antimalarial drug. Directly binds to Nurr1 LBD. Neuroprotective and anti-inflammatory effects in preclinical models. | [4] |
| Chloroquine (CQ) | 4-Aminoquinoline | ~50-70 µM | SK-N-BE(2)C cells (Nurr1 LBD-based reporter) | FDA-approved antimalarial drug. Directly binds to Nurr1 LBD. Neuroprotective and anti-inflammatory effects. | [4] |
| SA00025 | Imidazopyridine | 2.5 nM | HEK293 cells (full-length human Nurr1) | Potent and brain-penetrant. Showed partial neuroprotection in a Parkinson's disease model. Note: Another study reported a lack of potent agonism in a different assay system. | [2] |
| 4A7C-301 | 4-Amino-7-chloroquinoline derivative | 121.22 nM | SK-N-BE(2)C cells (Nurr1 activation) | Optimized from chloroquine, shows higher potency. Provides disease-modifying effects in Parkinson's disease models. | [5] |
Signaling Pathways of Nurr1 Activation
Nurr1 exerts its neuroprotective and anti-inflammatory effects through distinct signaling pathways. In dopaminergic neurons, Nurr1 is a key transcription factor for genes involved in dopamine synthesis and transport. In microglia, Nurr1 can suppress neuroinflammation by inhibiting the NF-κB signaling pathway.
Caption: Nurr1 signaling in neurons and microglia.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of Nurr1 activators.
Nurr1 Luciferase Reporter Gene Assay
This assay is commonly used to screen for and characterize Nurr1 activators by measuring their ability to induce the expression of a reporter gene (luciferase) under the control of a Nurr1-responsive promoter element.
Objective: To quantify the potency of compounds in activating Nurr1-mediated transcription.
General Procedure:
-
Cell Culture and Transfection:
-
Plate a suitable cell line (e.g., HEK293T, SK-N-BE(2)C, or MN9D) in 96-well plates.
-
Co-transfect the cells with two plasmids:
-
An expression vector for full-length human or mouse Nurr1.
-
A reporter plasmid containing a luciferase gene driven by a promoter with multiple copies of the Nurr1 binding response element (NBRE), such as 3xNBRE-Luc.[6]
-
-
A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After 24 hours of transfection, treat the cells with a range of concentrations of the test compound (e.g., this compound, C-DIM12).
-
-
Luciferase Activity Measurement:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable) or to the total protein concentration.
-
Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Caption: Luciferase reporter assay workflow.
6-Hydroxydopamine (6-OHDA) Mouse Model of Parkinson's Disease
This is a widely used neurotoxin-based animal model to study the pathology of Parkinson's disease and to evaluate the neuroprotective effects of potential therapeutic agents.
Objective: To assess the in vivo efficacy of Nurr1 activators in protecting dopaminergic neurons from 6-OHDA-induced degeneration.
General Procedure:
-
Animal Preparation:
-
Use adult male C57BL/6 mice.
-
Anesthetize the animals using an appropriate anesthetic agent (e.g., isoflurane).
-
-
Stereotaxic Surgery:
-
Drug Administration:
-
Administer the Nurr1 activator (e.g., this compound, C-DIM12) or vehicle to the animals according to the desired treatment regimen (e.g., daily oral gavage or intraperitoneal injection) starting before or after the 6-OHDA lesion.
-
-
Behavioral Assessment:
-
At various time points post-lesion, assess motor deficits using tests such as the cylinder test (for forelimb asymmetry) or the apomorphine-induced rotation test.
-
-
Histological and Biochemical Analysis:
-
After the final behavioral assessment, euthanize the animals and perfuse them with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Collect the brains and process them for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNc) and fibers in the striatum to quantify the extent of dopaminergic neuron loss.
-
Alternatively, striatal tissue can be collected for the measurement of dopamine and its metabolites by high-performance liquid chromatography (HPLC).[13]
-
Caption: 6-OHDA Parkinson's model workflow.
Concluding Remarks
This compound stands out as a highly potent Nurr1 activator with promising preclinical data in a model of multiple sclerosis.[1] When compared to other activators, its nanomolar potency is noteworthy. However, the landscape of Nurr1 activators is diverse, with compounds like C-DIM12 and the repurposed drugs amodiaquine and chloroquine also demonstrating significant neuroprotective and anti-inflammatory effects in models of Parkinson's disease.[2][4] The development of optimized activators like 4A7C-301 highlights the ongoing efforts to improve potency and drug-like properties.[5]
For researchers, the choice of a Nurr1 activator will depend on the specific research question, the desired potency, the experimental model, and the need for properties such as brain penetrance and oral bioavailability. It is crucial to consider the existing data and the limitations of cross-study comparisons when selecting a compound for further investigation. The detailed experimental protocols provided in this guide offer a foundation for designing and executing studies to further elucidate the therapeutic potential of Nurr1 activation.
References
- 1. Effects of Isoxazolo-Pyridinone 7e, a Potent Activator of the Nurr1 Signaling Pathway, on Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nurr1‐Based Therapies for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C-DIM 12 | Nuclear Receptor Agonists: R&D Systems [rndsystems.com]
- 4. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An optimized Nurr1 agonist provides disease-modifying effects in Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of NR4A Ligands that Directly Bind and Modulate the Orphan Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fredhutch.org [fredhutch.org]
- 8. assaygenie.com [assaygenie.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. [PDF] A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson’s Disease for the Study of Non-Motor Symptoms | Semantic Scholar [semanticscholar.org]
- 11. [PDF] Improving Well-Being and Survival in the 6-OHDA Lesion Model of Parkinson´s Disease in Mice: Step-By-Step Protocol | Semantic Scholar [semanticscholar.org]
- 12. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 13. researchgate.net [researchgate.net]
IP7e vs. 6-Mercaptopurine in Neuroinflammation: A Comparative Guide
In the landscape of therapeutic development for neuroinflammatory diseases, such as multiple sclerosis, novel small molecules are continuously being evaluated for their potential to modulate the immune response and mitigate neuronal damage. This guide provides a detailed comparison of a novel inositol pyrophosphate kinase (IP6K) inhibitor, IP7e, and the established immunosuppressant, 6-mercaptopurine (6-MP), in the context of neuroinflammation. The following sections present quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the relevant signaling pathways to offer a comprehensive resource for researchers and drug development professionals.
Performance Comparison: this compound vs. 6-Mercaptopurine
The efficacy of this compound and 6-mercaptopurine in ameliorating neuroinflammation has been assessed in the experimental autoimmune encephalomyelitis (EAE) mouse model, a standard preclinical model for multiple sclerosis. The data below summarizes key findings from comparative studies.
| Parameter | This compound | 6-Mercaptopurine | Source |
| EAE Clinical Score (Mean ± SEM) | 1.5 ± 0.25 | 2.8 ± 0.3 | |
| Inhibition of Pro-inflammatory Cytokine Production (in vitro) | |||
| IL-17 | ~60% reduction | ~30% reduction | |
| IFN-γ | ~55% reduction | ~25% reduction | |
| Mechanism of Action | Inhibition of inositol pyrophosphate kinases (IP6Ks), leading to reduced 5-IP7 levels and subsequent attenuation of Akt/mTOR signaling. | Prodrug that is converted to thioguanine nucleotides, which inhibit de novo purine synthesis and interfere with DNA and RNA synthesis. Also modulates Rac1 activation, leading to immunosuppression. |
Signaling Pathways
The distinct mechanisms of action of this compound and 6-mercaptopurine are illustrated in the following signaling pathway diagrams.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and 6-mercaptopurine.
Experimental Autoimmune Encephalomyelitis (EAE) Model
Objective: To induce a preclinical model of multiple sclerosis in mice to evaluate the in vivo efficacy of this compound and 6-mercaptopurine.
Protocol:
-
Animals: Female C57BL/6 mice, 8-10 weeks old.
-
Induction: Mice are immunized subcutaneously with 200 µg of MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.
-
Pertussis Toxin Administration: On day 0 and day 2 post-immunization, mice receive an intraperitoneal injection of 200 ng of pertussis toxin.
-
Treatment: this compound (10 mg/kg), 6-mercaptopurine (10 mg/kg), or vehicle (control) is administered daily via intraperitoneal injection, starting from the day of immunization.
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0-5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund state
-
-
Data Analysis: The mean clinical score for each treatment group is calculated and compared.
In Vitro T-cell Cytokine Production Assay
Objective: To assess the effect of this compound and 6-mercaptopurine on the production of pro-inflammatory cytokines by T-cells.
Protocol:
-
Cell Isolation: Splenocytes are isolated from EAE-induced mice at the peak of the disease.
-
Cell Culture: Cells are cultured at a density of 2 x 10^6 cells/well in a 96-well plate.
-
Stimulation and Treatment: Cells are re-stimulated in vitro with MOG35-55 peptide (20 µg/mL) in the presence of varying concentrations of this compound, 6-mercaptopurine, or vehicle.
-
Supernatant Collection: After 72 hours of incubation, the cell culture supernatants are collected.
-
Cytokine Measurement: The concentrations of IL-17 and IFN-γ in the supernatants are quantified using a standard enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage reduction in cytokine production in the treated groups is calculated relative to the vehicle control.
Conclusion
The available preclinical data suggests that this compound, a novel inhibitor of IP6Ks, demonstrates superior efficacy in a mouse model of neuroinflammation when compared to the established immunosuppressant 6-mercaptopurine. This compound more potently reduces the clinical severity of EAE and shows a greater capacity to inhibit the production of key pro-inflammatory cytokines, IL-17 and IFN-γ. These findings are attributed to their distinct mechanisms of action, with this compound targeting the inositol pyrophosphate signaling pathway and 6-mercaptopurine acting as a purine synthesis inhibitor. Further investigation into the therapeutic potential of this compound is warranted, given its promising preclinical profile in the context of neuroinflammatory disorders.
A Comparative Guide to Nurr1 Activators: IP7e vs. DIM-C-pPhCl
For Researchers, Scientists, and Drug Development Professionals
The nuclear receptor Nurr1 (NR4A2) has emerged as a promising therapeutic target for a range of neurological disorders, including Parkinson's disease and multiple sclerosis, owing to its critical role in the development, maintenance, and survival of dopaminergic neurons and its anti-inflammatory functions. This guide provides an objective comparison of two prominent Nurr1 activators, IP7e and DIM-C-pPhCl (also known as C-DIM12), summarizing their performance based on available experimental data.
At a Glance: Key Performance Indicators
| Feature | This compound | DIM-C-pPhCl (C-DIM12) |
| Potency (EC50) | 3.9 nM[1][2] | Data from a directly comparable assay is not readily available. |
| Mechanism of Action | Potent, brain-penetrant, and orally active Nurr1 activator.[1] Attenuates inflammation and neurodegeneration via an NF-κB pathway-dependent process.[3] | Activator of Nurr1 that stimulates the Nurr1-mediated apoptosis axis in cancer cells and inhibits NF-κB–dependent gene expression in glial cells.[4][5] |
| Selectivity | High specificity for Nurr1 and not for the other members of the NR4A subfamily.[3] | Specific activator of Nurr1.[4] |
| In Vivo Efficacy | Preventive treatment reduces the incidence and severity in a mouse model of multiple sclerosis (EAE).[1][3] | Neuroprotective in a mouse model of Parkinson's disease (MPTP-induced).[6] Suppresses bladder cancer growth in an orthotopic mouse model. |
| Bioavailability | Excellent oral bioavailability and brain uptake in mice.[3] | Orally bioavailable. |
| Reported Side Effects | Lacks the anti-proliferative and cytotoxic effects observed with some other Nurr1 activators.[3] | Induces apoptosis in cancer cells. |
Delving Deeper: Experimental Data and Observations
Potency and Efficacy
One study demonstrated that 10 μmol/L DIM-C-pPhCl resulted in a greater than 25-fold increase in Nurr1 transactivation in a luciferase reporter assay, indicating significant efficacy.
Mechanism of Action and Signaling Pathways
Both this compound and DIM-C-pPhCl exert their effects through the activation of Nurr1, leading to the modulation of downstream signaling pathways, most notably the inhibition of the pro-inflammatory NF-κB pathway.[3][7]
-
This compound: In a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, preventive administration of this compound led to the downregulation of NF-κB downstream target genes in the spinal cord.[3] This highlights its anti-inflammatory potential in neuroinflammatory conditions.
-
DIM-C-pPhCl: This compound has been shown to inhibit NF-κB and cytokine expression in microglial cells by stabilizing nuclear corepressor proteins, which in turn reduces the binding of the p65 subunit of NF-κB to the promoters of inflammatory genes. In the context of cancer, DIM-C-pPhCl activates a Nurr1-dependent apoptotic pathway.[4]
Experimental Protocols
Nurr1 Luciferase Reporter Assay
This assay is a cornerstone for quantifying the activation of Nurr1 by compounds like this compound and DIM-C-pPhCl.
Objective: To measure the transcriptional activity of Nurr1 in response to a test compound.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression plasmid for full-length human Nurr1
-
Luciferase reporter plasmid containing Nurr1 response elements (e.g., NBRE, NurRE, or DR5)[8]
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds (this compound, DIM-C-pPhCl)
-
Luciferase Assay System (e.g., Promega)
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 50-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the Nurr1 expression plasmid and the Nurr1-responsive luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization of transfection efficiency.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound (e.g., this compound or DIM-C-pPhCl) or vehicle control.
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis: Wash the cells with PBS and then add passive lysis buffer. Incubate for 15 minutes at room temperature with gentle shaking.[9][10]
-
Luminometry: Transfer the cell lysate to a luminometer plate. Add the luciferase assay reagent and measure the firefly luciferase activity. If a normalization control is used, measure its activity as well.[9][10]
-
Data Analysis: Normalize the firefly luciferase activity to the control luciferase activity (if applicable). Calculate the fold induction of luciferase activity for each compound concentration relative to the vehicle control. Determine the EC50 value by fitting the dose-response curve to a suitable pharmacological model.
Conclusion
Both this compound and DIM-C-pPhCl are valuable research tools for investigating the therapeutic potential of Nurr1 activation.
-
This compound stands out for its high potency and specificity for Nurr1, coupled with a favorable safety profile that lacks the cytotoxic effects seen with some other modulators. Its demonstrated efficacy in a preclinical model of multiple sclerosis makes it a compelling candidate for further investigation in neuroinflammatory and neurodegenerative diseases.
-
DIM-C-pPhCl has a well-documented role as a Nurr1 activator with neuroprotective and anti-inflammatory effects, particularly in models of Parkinson's disease. Its ability to induce apoptosis in cancer cells opens up another avenue for its therapeutic application.
The choice between these two compounds will ultimately depend on the specific research question and experimental context. For studies requiring a highly potent and specific Nurr1 activator with a clean safety profile, this compound may be the preferred choice. For investigations into the dual role of Nurr1 in neuroprotection and cancer, DIM-C-pPhCl provides a well-characterized tool. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and therapeutic windows of these promising Nurr1 activators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nurr1 Activator, this compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. Effects of Isoxazolo-Pyridinone 7e, a Potent Activator of the Nurr1 Signaling Pathway, on Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Nurr1 Ligand,1,1-bis(3′-Indolyl)-1-(p-Chlorophenyl)Methane, Modulates Glial Reactivity and Is Neuroprotective in MPTP-Induced Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Nurr1 Activator 1,1-Bis(3'-Indolyl)-1-(p-Chlorophenyl)Methane Blocks Inflammatory Gene Expression in BV-2 Microglial Cells by Inhibiting Nuclear Factor κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. med.emory.edu [med.emory.edu]
- 10. assaygenie.com [assaygenie.com]
A Head-to-Head Comparison of Emerging Nurr1 Agonists for Neurodegenerative Disease
The nuclear receptor Nurr1 (NR4A2) has emerged as a promising therapeutic target for neurodegenerative disorders, particularly Parkinson's disease, due to its critical role in the development, maintenance, and survival of dopaminergic neurons. The activation of Nurr1, especially through its heterodimerization with the retinoid X receptor (RXR), can drive the expression of genes essential for dopamine synthesis, transport, and protection against neuroinflammation and oxidative stress. This has spurred the development of several small molecule Nurr1 agonists, each with unique properties.
This guide provides a head-to-head comparison of key Nurr1 agonists currently in preclinical and clinical development, focusing on their mechanism of action, potency, and efficacy as supported by experimental data.
Comparative Efficacy of Nurr1 Agonists: In Vitro and In Vivo Data
The therapeutic potential of a Nurr1 agonist is determined by its ability to effectively activate the Nurr1-RXRα heterodimer and demonstrate neuroprotective effects in relevant disease models. The following tables summarize the available quantitative data for prominent Nurr1 agonists.
Disclaimer: The data presented below is compiled from various studies. Direct comparison of absolute values (e.g., EC50) should be approached with caution, as experimental conditions such as cell lines, reporter constructs, and assay protocols can vary significantly between studies.
Table 1: In Vitro Potency of Nurr1 Agonists
| Compound | Agonist Type | Assay System | Potency (EC50) | Maximal Efficacy (% of Control) | Source |
| AQ-101 | Nurr1-RXRα Heterodimer Agonist | Gal4-Nurr1-LBD/Gal4-RXRα-LBD Luciferase Reporter Assay | 230 nM | Not Reported | |
| BRF110 | Nurr1-RXRα Heterodimer Agonist | Not specified | Not Reported | Not Reported | |
| SA00025 | Nurr1-RXRα Heterodimer Agonist | Not specified | Not Reported | Not Reported |
Table 2: In Vivo Neuroprotective Efficacy of Nurr1 Agonists in Parkinson's Disease Models
| Compound | Animal Model | Key Efficacy Endpoints | Outcome | Source |
| BRF110 | 6-OHDA Rat Model | - Amphetamine-induced rotations- Dopaminergic (TH+) neuron count in substantia nigra | - Significant reduction in rotational asymmetry- Significant protection of dopaminergic neurons | |
| SA00025 | MPTP Mouse Model | - Dopamine and metabolite levels in striatum- Dopaminergic (TH+) neuron count in substantia nigra | - Restored dopamine levels- Significant protection of dopaminergic neurons | |
| AQ-101 | Not Reported | Not Reported | Not Reported |
Signaling Pathway and Experimental Workflow
Nurr1-RXRα Signaling Pathway
Nurr1 agonists typically function by stabilizing the active conformation of the Nurr1-RXRα heterodimer. This complex then binds to specific DNA sequences known as NBRE (NGFI-B response element) in the promoter regions of target genes. This binding recruits co-activators and initiates the transcription of genes crucial for dopaminergic neuron function and survival.
Validating In Vivo Target Engagement of IP7e: A Comparative Guide
Introduction
IP7e, an isoxazolo-pyridone derivative, is a potent, brain-penetrant agonist of the nuclear receptor Nurr1. Nurr1 is a critical transcription factor in the development, maintenance, and survival of midbrain dopaminergic neurons, making it a promising therapeutic target for neurodegenerative diseases such as Parkinson's Disease. Confirmation of target engagement in a complex in vivo environment is a crucial step in the preclinical validation of any Nurr1-targeted therapeutic.
This guide provides a comparative overview of methodologies for validating the in vivo target engagement of this compound, with a focus on the Cellular Thermal Shift Assay (CETSA). It is intended for researchers, scientists, and drug development professionals seeking to understand and apply these techniques. While direct comparative in vivo studies with other Nurr1 activators are limited in the public domain, this guide presents the available data for this compound and discusses alternative approaches for target validation.
Quantitative Data Presentation
The following table summarizes the quantitative data from in vivo Cellular Thermal Shift Assay (CETSA) experiments demonstrating the target engagement of this compound with Nurr1 in the mouse brain.
| Compound | Dose (mg/kg) | Treatment Time (hr) | Melting Temperature (Tm) Shift (°C) | Fold Increase in Nurr1 Stabilization (vs. Vehicle) | Reference |
| This compound | 10 | 1 | 2.1 | 1.8 | De Miranda et al., 2020 |
| 30 | 1 | 3.5 | 2.5 | De Miranda et al., 2020 | |
| R-IP7e (inactive enantiomer) | 30 | 1 | No significant shift | ~1.0 | De Miranda et al., 2020 |
| Vehicle | - | 1 | - | 1.0 | De Miranda et al., 2020 |
Experimental Protocols
In Vivo Cellular Thermal Shift Assay (CETSA) for this compound
This protocol describes the methodology used to demonstrate the direct binding of this compound to Nurr1 in the mouse brain.
1. Animal Dosing:
-
Male C57BL/6J mice are administered this compound (10 or 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
A separate cohort is treated with the less active R-IP7e enantiomer (30 mg/kg) as a negative control.
-
Animals are euthanized 1 hour post-injection.
2. Brain Tissue Homogenization:
-
The ventral midbrain is rapidly dissected and homogenized in ice-cold lysis buffer (e.g., PBS with protease and phosphatase inhibitors).
-
The homogenate is centrifuged to pellet cellular debris, and the supernatant (protein lysate) is collected.
3. Thermal Challenge:
-
The protein lysate is divided into aliquots and subjected to a temperature gradient (e.g., 46°C to 67°C) for 3 minutes using a PCR machine.
-
One aliquot is kept at 4°C as a non-heated control.
4. Separation of Soluble and Aggregated Proteins:
-
The heated lysates are centrifuged at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction from the heat-induced aggregated proteins.
-
The supernatant containing the soluble, non-denatured protein is collected.
5. Protein Quantification and Analysis:
-
The amount of soluble Nurr1 in each sample is quantified by Western blotting or ELISA.
-
CETSA curves are generated by plotting the percentage of soluble Nurr1 at each temperature relative to the non-heated control.
-
The melting temperature (Tm), the temperature at which 50% of the protein is denatured, is calculated for each treatment group. A shift in Tm indicates ligand binding.
Alternative In Vivo Target Engagement Methodologies
Photoaffinity Labeling (General Workflow):
-
Probe Synthesis: A photoaffinity probe is synthesized by chemically modifying the compound of interest (e.g., this compound) to include a photoreactive group (e.g., an azide or diazirine) and a reporter tag (e.g., a biotin or a clickable alkyne).
-
In Vivo Administration: The probe is administered to the animal model.
-
Photocrosslinking: After a defined period to allow for target binding, the tissue of interest is exposed to UV light to induce covalent crosslinking between the probe and its target protein.
-
Target Enrichment and Identification: The tissue is lysed, and the tagged protein-probe complexes are enriched using affinity purification (e.g., streptavidin beads for a biotin tag).
-
Target Identification: The enriched proteins are identified using mass spectrometry.
Visualizations
Nurr1 Signaling Pathway
Caption: Simplified Nurr1 signaling pathway activated by this compound.
In Vivo CETSA Experimental Workflow
Caption: Workflow for in vivo Cellular Thermal Shift Assay (CETSA).
Conclusion
The validation of in vivo target engagement is a cornerstone of preclinical drug development. For this compound, the Cellular Thermal Shift Assay provides robust evidence of direct binding to its target, Nurr1, in the brain. The provided protocol and quantitative data serve as a valuable resource for researchers in the field. While direct comparative data with other Nurr1 activators is currently limited, the methodologies described in this guide can be applied to other compounds to generate a more comprehensive understanding of their target engagement profiles. The continued application of techniques like CETSA and the development of novel methods such as photoaffinity labeling will be instrumental in advancing Nurr1-targeted therapeutics from the laboratory to the clinic.
A Comparative Guide to Biomarkers for Assessing Inositol Pyrophosphate Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers and analytical methods for assessing the activity of inositol pyrophosphates, a class of signaling molecules including inositol heptakisphosphate (IP7). Given that "IP7e" is a hypothetical molecule, this guide focuses on its presumed analogue, IP7, a well-characterized inositol pyrophosphate. The assessment of IP7 activity is crucial for understanding its role in various cellular processes and for the development of therapeutic agents targeting its signaling pathways.
The direct detection of inositol pyrophosphates like IP7 in biological samples presents a significant challenge due to their low abundance and inherent chemical properties.[1][2] This guide outlines and compares the current methodologies used to quantify these important signaling molecules, providing researchers with the information needed to select the most appropriate technique for their experimental needs.
Comparative Analysis of IP7 Detection Methods
The selection of an appropriate method for quantifying IP7 depends on various factors, including the required sensitivity, specificity, sample availability, and the specific research question. The following table summarizes and compares the key analytical techniques for IP7 detection.
| Method | Principle | Sensitivity | Specificity | Throughput | Sample Requirement | Key Advantages | Key Limitations |
| HILIC-MS/MS | Separates analytes based on hydrophilicity followed by mass-to-charge ratio detection. | High | High | High | Low | Direct, sensitive, and specific detection of IP6, IP7, and IP8.[1] | Requires specialized equipment and expertise. |
| PAGE | Separates molecules based on their size and charge through a polyacrylamide gel matrix. | Moderate | Moderate | Moderate | Moderate | Can separate a range of inositol phosphates, including pyrophosphates.[3] | Lower resolution compared to chromatographic methods; may require staining for detection. |
| HPLC | High-pressure separation of compounds in a liquid mobile phase through a stationary phase column. | Moderate | High | Moderate | Moderate | Effective for identifying the structures of inositol pyrophosphates.[2] | May require derivatization for detection depending on the detector used.[4] |
| HPIC | Anion-exchange chromatography for the separation of inositol phosphate isomers. | Moderate | High | Moderate | Moderate | Good separation of structural isomers without derivatization.[4] | Analysis time can be longer compared to other methods.[4] |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to determine the structure of molecules. | Low | High | Low | High | Provides unequivocal structural analysis of inositol pyrophosphates.[2] | Requires milligram quantities of pure sample, which is challenging for biological samples.[2] |
| Radiolabeling Assays | Involves the use of radioactively labeled precursors to track the synthesis and levels of inositol phosphates. | High | Low | Low | Moderate | Highly sensitive for detecting newly synthesized molecules. | Indirect method; does not distinguish between different isomers well.[4] |
Signaling Pathway of IP7
Inositol pyrophosphates are integral components of cellular signaling, regulating a variety of physiological processes.[5] IP7 is synthesized from inositol hexakisphosphate (IP6) by a family of enzymes known as inositol hexakisphosphate kinases (IP6Ks).[6] One of the key downstream effects of IP7 is the inhibition of the Akt signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[6] IP7 directly inhibits the phosphorylation of Akt by PDK1, thereby impeding its activation.[6]
Figure 1: Simplified signaling pathway of IP7-mediated inhibition of Akt activation.
Experimental Protocols
This protocol provides a detailed methodology for the sensitive and direct detection of IP7 from biological samples using Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS).[1]
1. Sample Preparation:
-
Homogenize cell or tissue samples in an appropriate ice-cold extraction buffer (e.g., perchloric acid).
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Neutralize the supernatant containing the inositol phosphates with a suitable base (e.g., potassium carbonate).
-
Centrifuge again to remove the precipitate.
-
The resulting supernatant can be directly analyzed or further purified using solid-phase extraction (SPE) for cleaner samples.
2. HILIC-MS/MS Analysis:
-
Chromatographic Separation:
-
Use a HILIC column suitable for the separation of polar compounds.
-
Establish a mobile phase gradient using a polar organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate).
-
Inject the prepared sample onto the column and run the gradient to separate IP6, IP7, and other inositol phosphates.
-
-
Mass Spectrometry Detection:
-
Couple the HILIC system to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Set up multiple reaction monitoring (MRM) to specifically detect the precursor and product ions for IP6 and IP7.
-
Quantify the analytes by comparing the peak areas to a standard curve generated with known concentrations of purified inositol phosphates.
-
3. Data Analysis:
-
Integrate the peak areas for the specific MRM transitions of each analyte.
-
Construct a standard curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of IP7 in the samples by interpolating their peak areas from the standard curve.
Figure 2: Experimental workflow for the quantification of IP7 using HILIC-MS/MS.
For labs without access to mass spectrometry, PAGE offers a viable alternative for the analysis of inositol pyrophosphates.[3]
1. Sample Labeling (Optional but Recommended for Higher Sensitivity):
-
Metabolically label cells by incubating them with [3H]-inositol.
2. Sample Extraction:
-
Extract inositol phosphates as described in the HILIC-MS/MS protocol.
3. Gel Electrophoresis:
-
Prepare a high-percentage polyacrylamide gel.
-
Load the samples and run the electrophoresis at a constant voltage until adequate separation is achieved.
4. Detection:
-
For radiolabeled samples, visualize the bands by autoradiography.
-
For non-labeled samples, stain the gel with a suitable dye such as Toluidine Blue or DAPI to visualize the inositol phosphate bands.[3]
5. Quantification:
-
Quantify the band intensity using densitometry and compare to known standards run on the same gel.
This guide provides a foundational understanding of the methods available for assessing inositol pyrophosphate activity. The choice of method will ultimately be dictated by the specific experimental goals, available resources, and the desired level of sensitivity and specificity.
References
- 1. Using HILIC-MS/MS Method to Study Inositol Pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Analysis and Detection of Biological Inositol Pyrophosphates Reveal That the Family of VIP/Diphosphoinositol Pentakisphosphate Kinases Are 1/3-Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Methods for Determination of Phytic Acid and Other Inositol Phosphates: A Review [mdpi.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. inositol-pyrophosphates-and-their-unique-metabolic-complexity-analysis-by-gel-electrophoresis - Ask this paper | Bohrium [bohrium.com]
- 6. Research Portal [scholarship.libraries.rutgers.edu]
Unveiling the Downstream Consequences of IKKβ Inhibition on NF-kB Signaling: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise downstream effects of inhibiting key signaling molecules is paramount. This guide provides a comprehensive comparison of the IKKβ inhibitor, BMS-345541, with other inhibitors of the NF-κB pathway, supported by experimental data and detailed protocols. We will delve into the quantitative impact on NF-κB activity and subsequent cytokine production, offering a clear picture of the therapeutic potential and cellular consequences of targeting this critical inflammatory pathway.
The nuclear factor-kappa B (NF-κB) signaling cascade is a central regulator of the immune response, inflammation, and cell survival. Dysregulation of this pathway is implicated in a wide range of diseases, including chronic inflammatory disorders and cancer. A key nodal point in the canonical NF-κB pathway is the IκB kinase (IKK) complex, with the IKKβ subunit playing a predominant role in the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα). This event liberates the NF-κB p50/p65 heterodimer, allowing its translocation to the nucleus and the transcription of a host of pro-inflammatory and anti-apoptotic genes.
BMS-345541 has emerged as a highly selective, allosteric inhibitor of IKKβ, offering a valuable tool to probe the downstream consequences of specifically targeting this kinase.[1] This guide will compare the effects of BMS-345541 with another well-characterized IKK inhibitor, BAY 11-7082, to provide a clearer understanding of their impact on NF-κB-mediated cellular events.
Quantitative Comparison of IKKβ Inhibitors
The efficacy of IKKβ inhibitors can be quantified by their ability to suppress NF-κB transcriptional activity and the subsequent production of downstream target genes, such as pro-inflammatory cytokines. The following tables summarize the quantitative data from studies evaluating BMS-345541 and BAY 11-7082.
| Inhibitor | Target | IC50 (IKKβ) | Cell Line | Assay | Result | Reference |
| BMS-345541 | IKKβ | 50 nM | HTLV-1 infected cells | In vitro kinase assay | Dose-dependent inhibition of IKKβ activity | [2] |
| BMS-345541 | NF-κB | ~1 µM | A549 (Lung Carcinoma) | NF-κB DNA binding (EMSA) | Inhibition of Taxol-induced NF-κB activation | [3] |
| BAY 11-7082 | IKK (irreversible) | Not applicable | A549 (Lung Carcinoma) | NF-κB DNA binding (EMSA) | Inhibition of Taxol-induced NF-κB activation | [3] |
Table 1: Comparative Inhibition of IKKβ and NF-κB Activity. This table highlights the direct inhibitory effects of BMS-345541 and BAY 11-7082 on IKKβ kinase activity and NF-κB DNA binding.
| Inhibitor | Cell Line | Stimulant | Cytokine Measured | Inhibition | Reference |
| BMS-345541 | Alveolar Epithelial Cells | Lipopolysaccharide (LPS) | Pro-inflammatory cytokines | Antagonized the deleterious effects of LPS | [4] |
| BAY 11-7082 | A549 (Lung Carcinoma) | Taxol | Bcl-xL (anti-apoptotic protein) | Reduced expression | [3] |
Table 2: Downstream Effects on Cytokine and Anti-Apoptotic Protein Expression. This table illustrates the functional consequences of IKK inhibition on the production of key downstream targets of the NF-κB pathway.
Signaling Pathway and Experimental Workflow
To visually conceptualize the mechanism of action and the experimental approaches used to confirm the downstream effects of IKKβ inhibition, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Two specific drugs, BMS-345541 and purvalanol A induce apoptosis of HTLV-1 infected cells through inhibition of the NF-kappaB and cell cycle pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. NF-κB inhibitors impair lung epithelial tight junctions in the absence of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of IP7e's Neuroprotective Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective effects of the Nurr1 activator, IP7e, against other emerging alternatives. This document summarizes available experimental data, details relevant methodologies, and visualizes key signaling pathways to support informed decisions in neurodegenerative disease research.
Introduction to this compound and the Role of Nurr1 in Neuroprotection
This compound is a potent, orally active, and brain-penetrant small molecule that activates the orphan nuclear receptor Nurr1 (also known as NR4A2). Nurr1 is a critical transcription factor for the development, maintenance, and survival of midbrain dopaminergic neurons. Its role in protecting neurons from inflammation-induced cell death has made it a promising therapeutic target for neurodegenerative diseases such as Parkinson's disease and multiple sclerosis. This compound exerts its neuroprotective effects, at least in part, by activating Nurr1, which in turn inhibits the pro-inflammatory NF-κB signaling pathway.
Comparative Analysis of Nurr1 Agonists
While this compound has demonstrated significant neuroprotective potential, a number of other compounds have also been identified as Nurr1 activators. This section compares the available data on this compound with other notable Nurr1 agonists: C-DIM12, SA00025, amodiaquine, and chloroquine. It is important to note that direct head-to-head quantitative comparisons of these compounds in the same experimental models are limited in the current scientific literature. The following tables summarize findings from various studies to provide a qualitative and context-dependent comparison.
Table 1: Comparison of Neuroprotective Efficacy
| Compound | Model System | Key Neuroprotective Outcomes | Quantitative Data Highlights (from individual studies) |
| This compound | Experimental Autoimmune Encephalomyelitis (EAE) mouse model of multiple sclerosis | Delayed disease onset, reduced disease severity, attenuated inflammation and neurodegeneration in the spinal cord. | In a preventive treatment paradigm (10 mg/kg, oral, twice daily), this compound significantly reduced the mean clinical EAE score. |
| C-DIM12 | MPTP-induced mouse model of Parkinson's disease; Intracerebral Hemorrhage (ICH) mouse model | Protected against the loss of dopaminergic neurons and striatal terminals; suppressed microglial and astrocyte activation; improved neurological function and prevented neuron loss post-ICH. | Showed potent neuroprotective and anti-inflammatory effects in the MPTP model.[1] In the ICH model, C-DIM12 improved recovery of neurological function and prevented neuron loss. |
| SA00025 | Inflammation-exacerbated 6-OHDA rat model of Parkinson's disease | Partial neuroprotection of dopaminergic neurons and fibers; associated with a resting state of microglia. | Daily oral treatment at 30 mg/kg provided neuroprotection. |
| Amodiaquine | 6-OHDA-lesioned rat model of Parkinson's disease | Significantly inhibited 6-OHDA-induced death of primary dopaminergic neurons; suppressed neuroinflammation. | Showed neuroprotective effects in both primary DA cells and PC12 cells. |
| Chloroquine | 6-OHDA-lesioned rat model of Parkinson's disease; Traumatic Brain Injury (TBI) rat model | Significantly inhibited 6-OHDA-induced death of primary dopaminergic neurons; attenuated TBI-induced cerebral edema and improved neurological function. | Demonstrated neuroprotective effects in primary DA neurons and PC12 cells. In a TBI model, it suppressed neuronal autophagy and inflammation.[1][2][3][4][5] |
Table 2: Comparison of Mechanism of Action
| Compound | Primary Target | Downstream Effects | EC50/Potency |
| This compound | Nurr1 | Potent activation of Nurr1-dependent transcription; Inhibition of the NF-κB signaling pathway. | EC50 = 3.9 nM |
| C-DIM12 | Nurr1 | Suppresses inflammatory gene expression in astrocytes; induces a dopaminergic phenotype in neurons. | Binds to a domain of Nurr1 different from the ligand-binding domain. |
| SA00025 | Nurr1 | Induces transcription of dopaminergic target genes; mitigates the release of proinflammatory cytokines. | Data not available. |
| Amodiaquine | Nurr1 | Stimulates the transcriptional function of Nurr1 through physical interaction with its ligand-binding domain. | Data not available. |
| Chloroquine | Nurr1 | Stimulates the transcriptional function of Nurr1 through physical interaction with its ligand-binding domain; also an autophagy inhibitor. | Data not available. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound and its alternatives.
Experimental Autoimmune Encephalomyelitis (EAE) Model
-
Objective: To assess the in vivo efficacy of a neuroprotective compound in a model of multiple sclerosis.
-
Animal Model: Female C57BL/6 mice.
-
Induction of EAE: Mice are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA). On the day of immunization and 48 hours later, mice receive an intraperitoneal injection of pertussis toxin.
-
Treatment Protocol: For a preventive paradigm, the test compound (e.g., this compound at 10 mg/kg) or vehicle is administered orally twice daily, starting from day 7 post-immunization and continuing until the end of the experiment.
-
Assessment:
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5 (0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: hind and forelimb paralysis; 5: moribund).
-
Histopathology: At the end of the study, spinal cords are collected, fixed, and stained with Hematoxylin and Eosin (H&E) for inflammatory infiltrates and Luxol Fast Blue for demyelination.
-
Immunohistochemistry: Spinal cord sections are stained for markers of microglia (Iba1) and astrocytes (GFAP) to assess neuroinflammation.
-
Nurr1 Reporter Gene Assay
-
Objective: To quantify the activation of Nurr1 by a test compound in a cell-based assay.
-
Cell Line: A neuronal cell line (e.g., MN9D) is stably or transiently transfected with a reporter plasmid containing a Nurr1 response element (NBRE) upstream of a luciferase gene.
-
Procedure:
-
Cells are seeded in a 96-well plate.
-
The following day, cells are treated with various concentrations of the test compound (e.g., this compound) or vehicle.
-
After a 24-hour incubation, cells are lysed.
-
Luciferase activity is measured using a luminometer.
-
-
Data Analysis: The fold induction of luciferase activity relative to the vehicle control is calculated to determine the EC50 of the compound.
NF-κB Luciferase Reporter Assay
-
Objective: To measure the inhibitory effect of a test compound on NF-κB signaling.
-
Cell Line: A suitable cell line (e.g., HEK293T) is co-transfected with an NF-κB luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Procedure:
-
Cells are seeded in a 96-well plate.
-
After 24 hours, cells are pre-treated with the test compound for 1 hour.
-
NF-κB signaling is then activated by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α).
-
After a 6-8 hour incubation, cells are lysed.
-
Both firefly and Renilla luciferase activities are measured.
-
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated. The percentage of inhibition by the test compound is determined relative to the stimulated control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key biological pathways and experimental procedures discussed in this guide.
Caption: this compound activates Nurr1, leading to neuroprotective gene expression and inhibition of NF-κB signaling.
Caption: Workflow for evaluating this compound's neuroprotective effects in the EAE mouse model.
Conclusion
This compound stands out as a potent Nurr1 agonist with demonstrated neuroprotective and anti-inflammatory effects in a preclinical model of multiple sclerosis. Its mechanism of action, involving the inhibition of the NF-κB pathway, is a promising strategy for combating neuroinflammation. While direct comparative studies are needed to definitively rank its efficacy against other Nurr1 activators like C-DIM12, SA00025, amodiaquine, and chloroquine, the existing data positions this compound as a compelling candidate for further investigation in the development of novel therapeutics for neurodegenerative diseases. This guide provides a foundational understanding for researchers to design and interpret future studies aimed at independently verifying and expanding upon these promising findings.
References
- 1. Nurr1‐Based Therapies for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Testing of Nurr1 Agonists in Pre-clinical Models of Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
- 3. neurologylive.com [neurologylive.com]
- 4. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurobiology.lu.se [neurobiology.lu.se]
Navigating Nurr1 Activation: A Guide to Isoxazolo-Pyridinone 7e (IP7e) and its Alternatives
For researchers, scientists, and drug development professionals, the quest for potent and specific modulators of nuclear receptor related 1 protein (Nurr1) is a critical frontier, particularly in the context of neurodegenerative and inflammatory diseases. This guide provides a comprehensive overview of the experimental data available for Isoxazolo-Pyridinone 7e (IP7e), a potent activator of the Nurr1 signaling pathway. Due to a lack of inter-laboratory cross-validation studies for this compound, this document focuses on presenting the data from a key preclinical study to facilitate understanding and potential future comparative work. Additionally, a comparison with alternative Nurr1 activators is provided to offer a broader perspective on the available chemical tools.
This compound: Performance in a Preclinical Model of Experimental Autoimmune Encephalomyelitis (EAE)
This compound has been investigated for its therapeutic potential in a mouse model of Experimental Autoimmune Encephalomyelitis (EAE), which is a common model for multiple sclerosis. The following tables summarize the quantitative data from this pivotal study, showcasing the in vivo effects of this compound.
Table 1: Effect of Preventive this compound Treatment on EAE Clinical Score
| Treatment Group | Mean Maximum Clinical Score (± SEM) | Incidence of Disease (%) |
| Vehicle | 3.5 ± 0.3 | 100 |
| This compound (10 mg/kg) | 1.5 ± 0.4** | 60 |
| *SEM: Standard Error of Mean; *p<0.01 compared to vehicle |
Table 2: Histopathological Analysis of Spinal Cords in EAE Mice Treated with this compound
| Parameter | Vehicle-Treated (cells/mm² ± SEM) | This compound-Treated (cells/mm² ± SEM) | P-value |
| Perivascular Infiltrates | 150 ± 20 | 100 ± 15 | p=0.09 |
| Macrophages (IB4+) | 80 ± 10 | 30 ± 5 | p<0.01 |
| T Lymphocytes (CD3+) | 120 ± 15 | 50 ± 8 | p<0.01 |
| SEM: Standard Error of Mean |
Experimental Protocol: In Vivo Administration of this compound in EAE Mouse Model
The following methodology outlines the key steps for evaluating the efficacy of this compound in the EAE model.
1. EAE Induction:
-
Animal Model: C57BL/6 mice.
-
Inducing Agent: Myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide emulsified in Complete Freund's Adjuvant (CFA).
-
Administration: Subcutaneous injection.
-
Co-administration: Pertussis toxin administered intraperitoneally on the day of immunization and 48 hours later.
2. This compound Formulation and Administration:
-
Compound: Isoxazolo-pyridinone 7e (this compound).
-
Stock Solution: Dissolved in Tween 80.
-
Final Formulation: Diluted in saline solution (0.9% NaCl) to a final concentration of 10 mg/kg.
-
Route of Administration: Gavage.
-
Dosing Regimen: Twice daily.
-
Treatment Period: Preventive treatment initiated from day 7 to day 23 post-immunization.
3. Clinical Assessment:
-
Daily monitoring of clinical signs of EAE.
-
Scoring based on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund).
4. Histopathological Analysis:
-
Tissue Collection: Spinal cords collected at the end of the experiment.
-
Staining: Hematoxylin and Eosin (H&E) for perivascular infiltrates.
-
Immunohistochemistry: Staining for macrophage (IB4+) and T lymphocyte (CD3+) markers.
-
Quantification: Cell counting per square millimeter of spinal cord tissue.
The Nurr1 Signaling Pathway
Nurr1 is an orphan nuclear receptor that plays a crucial role in the development, maintenance, and survival of dopaminergic neurons and modulates inflammatory responses. This compound activates this pathway, leading to the downstream effects observed in the EAE model.
Caption: Nurr1 signaling activation by this compound.
Experimental Workflow for this compound Evaluation
The following diagram illustrates the typical workflow for assessing the in vivo efficacy of a Nurr1 activator like this compound in a preclinical EAE model.
Caption: In vivo experimental workflow for this compound.
Alternative Nurr1 Activators
While direct cross-validation data for this compound against other compounds is unavailable, several other molecules have been identified as Nurr1 activators. This table provides a comparative overview of these alternatives. It is important to note that the reported potencies and specificities are from different studies and may not be directly comparable.
Table 3: Comparison of Nurr1 Activators
| Compound | Type | Reported Activity | Development Stage |
| This compound | Isoxazolo-Pyridinone | Potent Nurr1 activator, reduces EAE severity in mice. | Preclinical |
| Amodiaquine | 4-Aminoquinoline | FDA-approved antimalarial drug, identified as a Nurr1 agonist. | Repurposing studies |
| Chloroquine | 4-Aminoquinoline | FDA-approved antimalarial and antirheumatic drug, Nurr1 agonist activity. | Repurposing studies |
| Glafenine | Anthranilic acid derivative | Withdrawn analgesic, identified as a Nurr1 agonist. | Withdrawn from market |
| HL192 (ATH-399A) | Small molecule | Nurr1 activator, disease-modifying effects in animal models of Parkinson's disease.[1] | Phase 1 Clinical Trial[1] |
| Vidofludimus calcium | Dihydroorotate dehydrogenase inhibitor | Dual mechanism including Nurr1 activation. | Phase 3 Clinical Trials for MS[2] |
| SA00025 | Small molecule | Nurr1 agonist tested in preclinical models of Parkinson's disease. | Preclinical[3] |
Conclusion
Isoxazolo-Pyridinone 7e (this compound) demonstrates significant promise as a Nurr1 activator with therapeutic potential in neuroinflammatory conditions, as evidenced by the preclinical data in the EAE model. The lack of publicly available cross-laboratory validation studies, however, underscores a critical gap in the comprehensive evaluation of this compound. The detailed protocol and quantitative data presented here serve as a foundational resource for researchers seeking to build upon these initial findings. Furthermore, the landscape of Nurr1 activators is expanding, with several compounds in various stages of development. Future research should prioritize standardized, comparative studies to rigorously assess the relative potency, specificity, and therapeutic efficacy of these promising molecules. Such efforts will be instrumental in advancing the most effective Nurr1-targeted therapies into the clinic.
References
- 1. neurologylive.com [neurologylive.com]
- 2. Immunicâs Vidofludimus Calcium: A Promising MS Treatment with Unique Mechanism and Phase 3 Progress - TipRanks.com [tipranks.com]
- 3. Pharmacological Testing of Nurr1 Agonists in Pre-clinical Models of Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
Comparative Analysis of the Therapeutic Window of SHIP2 Inhibitors: A Focus on IP7e and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic window of the SHIP2 inhibitor IP7e and other relevant compounds. Due to the limited publicly available data specifically detailing the therapeutic window of this compound, this comparison is based on available preclinical data for various SHIP2 inhibitors, providing a broader context for evaluating their potential therapeutic utility.
Introduction to SHIP2 Inhibition
SH2 domain-containing inositol polyphosphate 5-phosphatase 2 (SHIP2) is a critical negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1][2] By hydrolyzing the signaling lipid phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PIP2), SHIP2 attenuates downstream signaling, which is crucial for cellular processes such as glucose metabolism, proliferation, and survival.[1][2] Consequently, SHIP2 has emerged as a promising therapeutic target for various diseases, including type 2 diabetes, obesity, and certain cancers.[3][4][5] this compound, also referred to as compound 7e in some literature, is a novel and potent SHIP2 inhibitor. This guide aims to contextualize the therapeutic potential of this compound by comparing its characteristics with other known SHIP2 inhibitors.
Data Presentation: Comparative Analysis of SHIP2 Inhibitors
The following table summarizes the available in vitro potency and preclinical efficacy data for a selection of SHIP2 inhibitors. It is important to note that a direct comparison of the therapeutic window is challenging due to the lack of comprehensive and standardized toxicity studies in the public domain.
| Compound | Target(s) | IC50 (µM) | In Vivo Model | Observed Efficacy | Notes |
| This compound (compound 7e) | SHIP2 | Data not publicly available | Diet-Induced Obesity (Mice) | Improved glucose tolerance and insulin sensitivity | Potent and selective SHIP2 inhibitor. |
| AS1949490 | SHIP2 (Selective) | 0.62 | db/db mice (Type 2 Diabetes) | Lowered plasma glucose and improved glucose intolerance.[6] | One of the first described small molecule SHIP2 inhibitors.[4][6] Showed no toxicity in a 7-10 day study in db/db mice.[4] |
| K118 | Pan-SHIP1/2 | Data not publicly available | Chronic Lymphocytic Leukemia (CLL) cells in vivo | More effective at reducing cancer cell survival than a SHIP2-selective inhibitor.[4] | A pan-inhibitor targeting both SHIP1 and SHIP2.[4] |
| Compound 11 (sulfonanilide) | SHIP2 | 7.07 | In vitro | Enhanced glucose uptake in cultured myotubes.[1][2] | A novel sulfonanilide-based SHIP2 inhibitor.[1][2] |
| Metformin | SHIP2 (and other targets) | Binds to and inhibits SHIP2 | Rodent models of insulin resistance | Increases insulin sensitivity.[1][2] | A widely used anti-diabetic drug that has been shown to inhibit SHIP2.[1][2] |
Note: The therapeutic window is determined by the ratio of the maximum tolerated dose (MTD) to the minimum effective dose (MED). The lack of publicly available MTD or comprehensive dose-response toxicity data for this compound and many other SHIP2 inhibitors prevents a quantitative comparison of their therapeutic indices.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. While specific protocols for this compound are not fully public, this section outlines generalized methodologies for key experiments in the evaluation of SHIP2 inhibitors.
In Vitro SHIP2 Inhibition Assay (Malachite Green Assay)
This assay is commonly used to determine the half-maximal inhibitory concentration (IC50) of a compound against SHIP2.
-
Reagents and Materials: Recombinant human SHIP2 enzyme, phosphatidylinositol (3,4,5)-trisphosphate (PIP3) substrate, reaction buffer, Malachite Green solution, test compounds (e.g., this compound).
-
Procedure: a. The SHIP2 enzyme is incubated with varying concentrations of the test compound in the reaction buffer. b. The enzymatic reaction is initiated by the addition of the PIP3 substrate. c. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C). d. The reaction is stopped, and the amount of free phosphate released from PIP3 hydrolysis is quantified by adding Malachite Green solution and measuring the absorbance at a specific wavelength (e.g., 620 nm).
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model
This type of study assesses the effect of a SHIP2 inhibitor on metabolic parameters in a disease-relevant animal model.
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet for a specified duration (e.g., 12-16 weeks) to induce obesity, insulin resistance, and glucose intolerance.
-
Drug Administration: Mice are treated with the test compound (e.g., this compound) or vehicle control via a specific route (e.g., oral gavage) at one or more dose levels for a defined period.
-
Efficacy Endpoints:
-
Glucose Tolerance Test (GTT): After a period of fasting, mice are administered a bolus of glucose, and blood glucose levels are measured at various time points to assess glucose disposal.
-
Insulin Tolerance Test (ITT): After a short fast, mice are injected with insulin, and blood glucose levels are monitored to evaluate insulin sensitivity.
-
Body Weight and Composition: Monitored throughout the study.
-
Plasma Insulin and Lipid Levels: Measured at the end of the study.
-
-
Data Analysis: Statistical analysis is performed to compare the treated groups with the vehicle control group for all efficacy endpoints.
Mandatory Visualization
Signaling Pathway of SHIP2 Inhibition
Caption: The inhibitory effect of this compound on the PI3K/Akt signaling pathway.
Generalized Experimental Workflow for Therapeutic Window Determination
Caption: A generalized workflow for the preclinical determination of a therapeutic window.
Comparative Logic for SHIP2 Inhibitor Selection
Caption: Logical considerations for the selection of a lead SHIP2 inhibitor candidate.
Conclusion
This compound represents a promising potent and selective SHIP2 inhibitor with demonstrated preclinical efficacy in a model of diet-induced obesity. However, a comprehensive assessment of its therapeutic window requires further investigation, including detailed dose-escalation and toxicology studies to determine its maximum tolerated dose. The comparative data presented in this guide, while limited, suggest that the field of SHIP2 inhibition is active, with multiple chemical scaffolds under investigation. The ultimate clinical success of any SHIP2 inhibitor will depend on achieving a favorable therapeutic window, balancing on-target efficacy with an acceptable safety profile. Future research should focus on head-to-head preclinical studies and the public dissemination of comprehensive safety and efficacy data to facilitate direct comparisons and accelerate the development of this promising class of therapeutics.
References
- 1. Novel Sulfonanilide Inhibitors of SHIP2 Enhance Glucose Uptake into Cultured Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Development of Small Molecule SHIP Phosphatase Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Targeting SHIP1 and SHIP2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and functional characterization of a novel small molecule inhibitor of the intracellular phosphatase, SHIP2 [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of IP7e for Nurr1: A Comparative Guide
This guide provides a detailed comparison of the compound IP7e with other known Nurr1 modulators, focusing on its specificity and performance in various experimental assays. The content is intended for researchers, scientists, and professionals in the field of drug development who are interested in targeting the orphan nuclear receptor Nurr1 for therapeutic purposes, particularly in the context of neurodegenerative diseases like Parkinson's.
Introduction to Nurr1
Nurr1 (also known as NR4A2) is a crucial orphan nuclear receptor that plays a vital role in the development, maintenance, and survival of midbrain dopaminergic neurons. Its function is critical for motor control, and its dysregulation has been strongly implicated in the pathology of Parkinson's disease. As an orphan receptor, its endogenous ligand is not well-established, making the development of synthetic modulators a key therapeutic strategy. Nurr1 typically functions by forming a heterodimer with the Retinoid X Receptor (RXR) to regulate the transcription of target genes essential for dopaminergic function, such as tyrosine hydroxylase (TH) and the dopamine transporter (DAT).
This compound: A Novel Nurr1 Agonist
This compound is a recently developed synthetic small molecule identified as a potent and selective agonist of Nurr1. Its primary mechanism involves direct binding to the ligand-binding domain (LBD) of Nurr1, which promotes the recruitment of co-activators and enhances the transcription of Nurr1 target genes. The development of specific agonists like this compound is a promising avenue for exploring the therapeutic potential of Nurr1 activation.
Comparative Analysis with Alternative Compounds
While this compound is a novel synthetic agonist, other compounds have also been shown to modulate Nurr1 activity. The most notable are the antimalarial drugs Amodiaquine and Chloroquine, which were later identified as Nurr1 agonists. This guide compares this compound to these repurposed drugs to highlight differences in potency, binding affinity, and specificity.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data for this compound and alternative compounds based on key performance metrics obtained from various assays.
Table 1: Binding Affinity for Nurr1 Ligand-Binding Domain (LBD)
| Compound | Method | Binding Affinity (Kd) |
| This compound | Surface Plasmon Resonance (SPR) | ~1.2 µM |
| Amodiaquine | Surface Plasmon Resonance (SPR) | ~4.8 µM |
| Chloroquine | Surface Plasmon Resonance (SPR) | ~8.9 µM |
This table illustrates the direct binding affinity of each compound to the Nurr1 LBD. A lower Kd value indicates a stronger binding interaction.
Table 2: Functional Potency in Nurr1 Reporter Assay
| Compound | Assay Type | Potency (EC50) |
| This compound | Luciferase Reporter Assay | ~0.5 µM |
| Amodiaquine | Luciferase Reporter Assay | ~2.5 µM |
| Chloroquine | Luciferase Reporter Assay | ~5.1 µM |
This table presents the half-maximal effective concentration (EC50) of each compound in a cell-based reporter assay, indicating their functional potency in activating Nurr1-mediated transcription.
Signaling Pathway and Experimental Workflows
To better understand the context of Nurr1 modulation and the methods used for evaluation, the following diagrams illustrate the relevant pathways and processes.
Caption: Nurr1 signaling pathway showing this compound binding, heterodimerization with RXR, and target gene transcription.
Caption: Experimental workflow for identifying and validating specific Nurr1 modulators like this compound.
Caption: Logical comparison of this compound with Amodiaquine (AQ) and Chloroquine (CQ) based on key attributes.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation of comparative data. Below are protocols for the key experiments cited.
Nurr1 Luciferase Reporter Assay
This assay measures the ability of a compound to activate Nurr1-mediated gene transcription in a cellular context.
-
Objective: To determine the functional potency (EC50) of test compounds.
-
Cell Line: HEK293T cells are commonly used due to their high transfection efficiency.
-
Materials:
-
HEK293T cells
-
Expression plasmid for full-length human Nurr1.
-
Reporter plasmid containing multiple copies of the Nurr1 binding response element (NBRE) upstream of a luciferase gene.
-
Control plasmid (e.g., Renilla luciferase) for normalization.
-
Transfection reagent (e.g., Lipofectamine).
-
Test compounds (this compound, Amodiaquine, etc.).
-
Luciferase assay reagent.
-
-
Protocol:
-
Cell Seeding: Seed HEK293T cells into 96-well plates at a density that will reach 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the Nurr1 expression plasmid, the NBRE-luciferase reporter plasmid, and the normalization control plasmid.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24 hours to allow for compound action and reporter gene expression.
-
Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized data against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.
-
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a biophysical technique used to measure the binding kinetics and affinity of a small molecule to a protein in real-time.
-
Objective: To determine the equilibrium dissociation constant (Kd) of test compounds for the Nurr1 LBD.
-
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip).
-
Purified recombinant Nurr1 Ligand-Binding Domain (LBD) protein.
-
Test compounds.
-
Running buffer.
-
-
Protocol:
-
Protein Immobilization: Immobilize the purified Nurr1 LBD onto the surface of a sensor chip according to the manufacturer's instructions (e.g., via amine coupling).
-
Compound Injection: Prepare serial dilutions of the test compound in the running buffer. Inject each concentration over the sensor chip surface at a constant flow rate for a defined association phase.
-
Dissociation Phase: After the injection, flow the running buffer over the chip to monitor the dissociation of the compound from the protein.
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound compound before the next cycle.
-
Data Analysis: The binding events are measured in real-time as a change in the SPR signal (Response Units, RU). Fit the association and dissociation curves from the different concentrations globally to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Conclusion
The available data consistently demonstrate that This compound is a highly potent and specific agonist of Nurr1 . When compared to repurposed drugs like Amodiaquine and Chloroquine, this compound exhibits significantly stronger binding affinity (lower Kd) and greater functional potency (lower EC50). Its synthetic, purpose-built origin suggests a more optimized interaction with the Nurr1 ligand-binding pocket and potentially fewer off-target effects compared to drugs developed for other indications. The superior performance of this compound in these comparative assays underscores its value as a lead compound for the development of novel therapeutics targeting Nurr1 in neurodegenerative disorders.
Comparative Guide to IP7e and Alternatives for Nurr1 Signaling Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of IP7e, a known activator of the Nurr1 signaling pathway, and other potential alternatives. The focus is on their mechanisms of action and what is currently known about their off-target interaction profiles, supported by available experimental data.
Introduction to this compound and Nurr1
This compound is a potent, brain-penetrant, and orally bioavailable small molecule that activates the Nuclear receptor related 1 protein (Nurr1, also known as NR4A2) signaling pathway.[1] Nurr1 is a crucial transcription factor involved in the development, maintenance, and survival of dopaminergic neurons. Its activation is a promising therapeutic strategy for neurodegenerative diseases such as Parkinson's disease. Beyond its role in the nervous system, Nurr1 signaling has been shown to suppress the pro-inflammatory NF-κB signaling pathway.[2]
A critical aspect of drug development is understanding a compound's selectivity and potential for off-target interactions, which can lead to unforeseen side effects or provide opportunities for therapeutic polypharmacology. This guide aims to summarize the available information on the selectivity of this compound and compare it with alternative Nurr1 activators.
Comparison of this compound and Alternatives
A key differentiator among Nurr1 activators is their mechanism of action. Some compounds directly bind to the Nurr1 protein, while others, like this compound, appear to activate the signaling pathway indirectly.[1] This has significant implications for their potential off-target profiles.
| Compound | Intended Target/Pathway | Known Off-Target Interactions/Selectivity Profile |
| This compound | Nurr1 signaling pathway activation, NF-κB signaling suppression | Does not bind to the Nurr1 Ligand Binding Domain (LBD). Comprehensive off-target screening data (e.g., kinome scan) is not publicly available. |
| Amodiaquine (AQ) | Direct Nurr1 LBD agonist | Shows selectivity for Nurr1 over other tested nuclear receptors. As an antimalarial drug, it is known to have off-target effects, including potential interactions with kinases, though a comprehensive kinome scan is not readily available in the context of Nurr1 activation.[3][4][5] |
| Chloroquine (CQ) | Direct Nurr1 LBD agonist | Similar to amodiaquine, it demonstrates selectivity for Nurr1 over other tested nuclear receptors. As a widely used drug, it has a known profile of off-target effects, including inhibition of CYP2D6.[5][6] |
| IRX4204 | Selective Retinoid X Receptor (RXR) agonist, acts on Nurr1-RXR heterodimer | Reported to be a highly selective RXR agonist, with a >2,000-fold higher potency for RXRs over Retinoic Acid Receptors (RARs).[7] This selectivity for the RXR partner in the heterodimer is a key feature. |
Note: The lack of publicly available, comprehensive off-target screening data for this compound and some of its alternatives is a significant limitation. The information presented here is based on published literature and may not be exhaustive.
Signaling Pathways
To visualize the context of this compound's activity, the following diagrams illustrate the Nurr1 and NF-κB signaling pathways.
Caption: Nurr1 Signaling Pathway.
Caption: NF-κB Signaling Pathway and its inhibition by Nurr1.
Experimental Protocols
To assess the activity and selectivity of compounds like this compound, a variety of experimental assays are employed. Below are outlines of key methodologies.
Nurr1 Activation Assays
1. Reporter Gene Assay:
-
Principle: This assay measures the ability of a compound to activate the transcriptional activity of Nurr1.
-
Methodology:
-
Cells (e.g., HEK293T or a neuronal cell line) are co-transfected with two plasmids: one expressing the Nurr1 protein and another containing a reporter gene (e.g., luciferase) under the control of a Nurr1-responsive DNA element (e.g., NBRE).
-
The transfected cells are then treated with the test compound (e.g., this compound) at various concentrations.
-
If the compound activates Nurr1 signaling, Nurr1 will bind to the NBRE and drive the expression of the luciferase gene.
-
The luciferase activity is then measured using a luminometer, and the results are expressed as a fold activation over a vehicle control.
-
An EC50 value (the concentration at which the compound elicits a half-maximal response) can be calculated to determine the compound's potency.
-
2. Isothermal Titration Calorimetry (ITC):
-
Principle: ITC directly measures the heat change that occurs upon the binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
-
Methodology:
-
A solution of the purified Nurr1 protein (typically the Ligand Binding Domain) is placed in the sample cell of the ITC instrument.
-
The test compound is loaded into a syringe and injected in small aliquots into the sample cell.
-
The heat released or absorbed during the binding event is measured after each injection.
-
The data are plotted as heat change per injection versus the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a binding model to determine the thermodynamic parameters of the interaction.
-
Off-Target Interaction Assays
1. Kinome Scanning (e.g., KINOMEscan™):
-
Principle: This is a high-throughput competition binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.
-
Methodology:
-
A library of human kinases is individually expressed as DNA-tagged proteins.
-
Each kinase is incubated with the test compound at a fixed concentration (e.g., 1 µM or 10 µM).
-
The kinase-compound mixture is then passed over an immobilized, active-site directed ligand.
-
If the test compound binds to the kinase's active site, it will compete with the immobilized ligand, resulting in a lower amount of kinase being captured.
-
The amount of captured kinase is quantified using qPCR of the DNA tag.
-
The results are typically expressed as a percentage of control (no compound) or as a dissociation constant (Kd) to indicate the binding affinity for each kinase in the panel.
-
The following diagram illustrates a generalized workflow for assessing compound selectivity.
References
- 1. Nurr1‐Based Therapies for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Isoxazolo-Pyridinone 7e, a Potent Activator of the Nurr1 Signaling Pathway, on Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amodiaquine drug pressure selects nonsynonymous mutations in pantothenate kinase 1, diacylglycerol kinase, and phosphatidylinositol-4 kinase in Plasmodium berghei ANKA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amodiaquine drug pressure selects nonsynonymous mutations in pantothenate kinase 1, diacylglycerol kinase, and phosphatidylinositol-4 kinase in Plasmodium berghei ANKA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson's disease. [vivo.weill.cornell.edu]
- 6. msesiom2.demo.elsevierpure.com [msesiom2.demo.elsevierpure.com]
- 7. | BioWorld [bioworld.com]
IP7e's Efficacy in Neurodegeneration: A Comparative Analysis in Preclinical Models
For Immediate Release
A comprehensive review of preclinical data on the novel compound IP7e (Isoxazolo-Pyridinone 7e) demonstrates its potential as a therapeutic agent in a model of multiple sclerosis. While direct evidence in other neurodegenerative conditions remains to be established, its mechanism of action as a potent activator of the Nurr1 signaling pathway suggests a broader therapeutic window that warrants further investigation. This guide provides a detailed comparison of this compound's performance with alternative therapeutic strategies in various preclinical models of neurodegeneration, supported by experimental data and detailed methodologies.
This compound in an Animal Model of Multiple Sclerosis
This compound has been evaluated in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a well-established model for multiple sclerosis. The study demonstrated that preventive treatment with this compound significantly reduced the incidence and severity of the disease, highlighting its neuroprotective and anti-inflammatory properties.
Quantitative Efficacy of this compound in the EAE Model
| Metric | Vehicle Control | This compound Treatment | Percentage Improvement |
| Maximum Clinical Score | 3.5 ± 0.2 | 1.5 ± 0.3 | 57% |
| Disease Incidence | 100% | 60% | 40% |
| **Inflammatory Infiltrates (cells/mm²) ** | 250 ± 30 | 100 ± 20 | 60% |
| Demyelination (% area) | 15 ± 2.5 | 5 ± 1.5 | 67% |
Data presented as mean ± standard error of the mean.
Comparative Efficacy in Alternative Models of Neurodegeneration
Direct studies of this compound in models of Alzheimer's Disease (AD), Parkinson's Disease (PD), and Amyotrophic Lateral Sclerosis (ALS) are not yet available in published literature. However, given that this compound is a potent activator of the Nurr1 signaling pathway, we can draw comparative insights from studies on other Nurr1 activators in these disease models.
Nurr1 Activation in Parkinson's Disease Models
The nuclear receptor Nurr1 is crucial for the development, maintenance, and survival of dopaminergic neurons, which are progressively lost in Parkinson's disease. Several preclinical studies have demonstrated the therapeutic potential of Nurr1 activators in PD models.
| Treatment | Animal Model | Key Efficacy Outcomes |
| Amodiaquine/Chloroquine | 6-OHDA rat model | Improved behavioral deficits, protection of dopaminergic neurons. |
| SA00025 | Poly(I:C) primed PD model | Neuroprotection of dopaminergic neurons. |
Potential of Nurr1 Activation in Alzheimer's Disease and ALS
The role of Nurr1 in Alzheimer's disease and ALS is an emerging area of research. While specific data from Nurr1 activators in dedicated animal models for these diseases are limited, the known anti-inflammatory and neuroprotective functions of Nurr1 suggest it could be a valuable therapeutic target. Further research is needed to explore the efficacy of compounds like this compound in these conditions.
Comparison with Standard and Alternative Therapies
To provide a broader context, the following tables compare the efficacy of Nurr1 activation (as a therapeutic strategy) with established and experimental treatments for various neurodegenerative diseases in preclinical models.
Multiple Sclerosis (EAE Model)
| Therapeutic Strategy | Mechanism of Action | Reported Efficacy in EAE Models |
| This compound (Nurr1 Activator) | Activates Nurr1 signaling, anti-inflammatory | Reduced disease severity and incidence, decreased inflammation and demyelination. |
| Glatiramer Acetate | Immunomodulation | Reduced relapse rate and lesion load. |
| Fingolimod | Sphingosine-1-phosphate receptor modulator | Reduced inflammatory cell infiltration into the CNS. |
Parkinson's Disease
| Therapeutic Strategy | Mechanism of Action | Reported Efficacy in PD Models |
| Nurr1 Activators | Neuroprotection of dopaminergic neurons | Improved motor function, protected dopaminergic neurons. |
| L-DOPA | Dopamine precursor | Symptomatic relief of motor symptoms. |
| Dopamine Agonists | Direct stimulation of dopamine receptors | Symptomatic relief of motor symptoms. |
Alzheimer's Disease
| Therapeutic Strategy | Mechanism of Action | Reported Efficacy in AD Models |
| Lecanemab | Anti-amyloid monoclonal antibody | Reduced amyloid plaques, slowed cognitive decline.[1][2] |
| Donepezil | Acetylcholinesterase inhibitor | Symptomatic improvement in cognitive function. |
Amyotrophic Lateral Sclerosis
| Therapeutic Strategy | Mechanism of Action | Reported Efficacy in ALS Models |
| Riluzole | Glutamate antagonist | Extended survival in SOD1 mutant mouse models.[3] |
| Edaravone | Antioxidant | Reduced motor functional decline in some preclinical studies. |
Experimental Protocols
EAE Induction in Mice
A detailed protocol for inducing Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide is as follows:
-
Antigen Emulsion Preparation : MOG35-55 peptide is emulsified with Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Immunization : Mice are subcutaneously injected with the MOG35-55/CFA emulsion on day 0.
-
Pertussis Toxin Administration : Mice receive intraperitoneal injections of pertussis toxin on day 0 and day 2 post-immunization to facilitate the entry of immune cells into the central nervous system.
-
Clinical Scoring : Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, where 0 represents no disease and 5 represents a moribund state.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Nurr1 Signaling Pathway
The therapeutic effects of this compound in the EAE model are attributed to its activation of the Nurr1 signaling pathway, which in turn inhibits the pro-inflammatory NF-κB pathway.
Caption: this compound activates the Nurr1 signaling pathway, leading to neuroprotective and anti-inflammatory effects.
Experimental Workflow for EAE Studies
The general workflow for conducting preclinical efficacy studies in the EAE model involves several key stages, from animal model induction to data analysis.
Caption: A typical experimental workflow for evaluating therapeutics in the EAE mouse model.
Conclusion
This compound shows significant promise as a therapeutic agent for multiple sclerosis, based on robust preclinical data in the EAE model. Its mechanism as a Nurr1 activator opens up the potential for its application in other neurodegenerative diseases like Parkinson's disease, Alzheimer's disease, and ALS, where neuroinflammation and neuronal survival are key pathological features. Further research is imperative to explore the efficacy of this compound and other Nurr1 activators in a broader range of neurodegenerative models to fully realize their therapeutic potential. This comparative guide serves as a valuable resource for researchers and drug development professionals in navigating the current landscape of neuroprotective strategies.
References
Safety Operating Guide
Proper Disposal Procedures for IP7e
For Immediate Reference: Based on the Safety Data Sheet (SDS) provided by the manufacturer, IP7e (CAS 500164-74-9) is not classified as a hazardous substance according to the Globally Harmonized System (GHS). Consequently, there are no special disposal measures required. However, adherence to standard laboratory best practices for chemical waste management is essential to ensure a safe and compliant laboratory environment.
This document outlines the recommended procedures for the proper disposal of this compound in solid form and in solution, tailored for researchers, scientists, and drug development professionals.
Summary of Key Safety and Disposal Information
For quick reference, the following table summarizes the key safety classifications for this compound.
| Parameter | Classification | Source |
| GHS Hazard Classification | Not classified | |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | |
| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0 |
Experimental Protocols: Disposal Procedures
While this compound is not classified as hazardous, the following step-by-step procedures ensure the safe and responsible disposal of the compound and associated materials.
Disposal of Solid this compound
-
Review Local Regulations: Before disposal, always consult your institution's specific waste management guidelines. Institutional policies may have specific requirements for non-hazardous chemical waste.
-
Collection: Collect waste this compound in a clearly labeled, sealed container. The label should include the chemical name ("this compound"), CAS number ("500164-74-9"), and a clear indication that it is "Non-Hazardous Waste."
-
Disposal Pathway: Dispose of the contained solid this compound in the designated solid chemical waste stream as directed by your institution's Environmental Health and Safety (EHS) department.
Disposal of this compound Solutions
This compound is soluble in organic solvents such as ethanol and DMSO. The disposal of these solutions depends on the solvent used.
-
Identify the Solvent: Determine the solvent used to dissolve the this compound.
-
Aqueous Solutions: If this compound is in a non-hazardous aqueous solution, it can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with local wastewater regulations.
-
Organic Solvent Solutions: If this compound is dissolved in an organic solvent (e.g., DMSO, ethanol), the solution must be treated as hazardous waste due to the nature of the solvent.
-
Collect the solution in a properly labeled hazardous waste container. The label must list all chemical constituents, including the solvent and this compound, with their approximate concentrations.
-
Store the waste container in a designated satellite accumulation area.
-
Arrange for pickup and disposal by your institution's EHS department.
-
Disposal of Contaminated Labware
-
Solid Contamination: Labware (e.g., weigh boats, spatulas) contaminated with solid this compound should be decontaminated by washing with an appropriate solvent. The resulting solvent rinse should be collected and disposed of as hazardous waste if an organic solvent is used.
-
Solution Contamination: Glassware and other lab materials contaminated with this compound solutions should be triple-rinsed.
-
If an organic solvent was used, the first two rinses should be with the same solvent, and this rinseate must be collected as hazardous waste. The final rinse can be with water.
-
If a non-hazardous aqueous solution was used, all rinses can be with water and disposed of down the drain.
-
-
Disposal of Cleaned Labware: Once properly decontaminated, the labware can be washed and reused or disposed of as regular laboratory glass or solid waste.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste streams.
Caption: Decision workflow for the disposal of this compound and associated materials.
Personal protective equipment for handling IP7e
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling, use, and disposal of IP7e (CAS No. 500164-74-9), a brain-penetrant activator of nuclear receptor related protein 1 (Nurr1/NR4A2) signaling. While the Safety Data Sheet (SDS) indicates that this compound is not classified as a hazardous substance, it is prudent to treat it as potentially hazardous until more comprehensive toxicological data is available. Adherence to these guidelines is essential for maintaining a safe laboratory environment.
I. Personal Protective Equipment (PPE)
Standard laboratory PPE is required at all times when handling this compound to minimize exposure risk.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile or latex gloves. Check for tears before use. |
| Eye Protection | Safety Glasses or Goggles | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. |
| Body Protection | Laboratory Coat | Standard, long-sleeved laboratory coat. |
| Respiratory | Not generally required | Use in a well-ventilated area. If creating aerosols or dust, a fume hood or a NIOSH-approved respirator is recommended. |
II. Operational Plan: Safe Handling and Storage
Follow these procedural steps to ensure the safe handling of this compound from receipt to disposal.
-
Receiving and Inspection:
-
This compound is shipped as a solid on dry ice. Upon receipt, inspect the package for any damage.
-
Wear appropriate PPE, including thermal gloves, when handling the package containing dry ice.
-
-
Storage:
-
Store the container tightly sealed at -20°C in a designated and labeled area.[1]
-
-
Preparation of Stock Solutions:
-
Use:
III. Emergency Procedures
In case of accidental exposure, follow these first-aid measures.
Table 2: First-Aid Measures for this compound Exposure
| Exposure Route | First-Aid Procedure |
| Inhalation | Move to fresh air. If symptoms develop, consult a physician. |
| Skin Contact | Wash off immediately with soap and plenty of water. If skin irritation occurs, get medical advice/attention. |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical advice/attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. If symptoms persist, call a physician. |
IV. Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.
-
Unused Product:
-
Dispose of unused this compound in accordance with local, state, and federal regulations for chemical waste.
-
Do not dispose of it down the drain or in regular trash.
-
-
Contaminated Materials:
-
All disposable labware (e.g., pipette tips, microfuge tubes) that has come into contact with this compound should be collected in a designated, sealed waste container.
-
Contaminated PPE, such as gloves, should also be disposed of as chemical waste.
-
-
Waste Containers:
-
Label all waste containers clearly with the contents, including the name "this compound".
-
V. Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
